B1574635 JNJ-6379

JNJ-6379

Cat. No.: B1574635
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-6379, also known as JNJ-56136379, or JNJ-379,

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-6379;  JNJ 6379;  JNJ6379;  JNJ-56136379;  JNJ 56136379;  JNJ56136379;  JNJ-379;  JNJ 379;  JNJ379; 

Origin of Product

United States

Foundational & Exploratory

JNJ-6379 (Bersacapavir): A Deep Dive into its Mechanism of Action Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNJ-6379 (also known as bersacapavir or JNJ-56136379), a novel capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB). This document synthesizes key findings from preclinical and clinical research, presenting quantitative data, experimental methodologies, and visual representations of its mode of action.

Core Mechanism of Action: A Dual-Pronged Attack on the HBV Life Cycle

This compound is a potent and novel Hepatitis B Virus capsid assembly modulator that disrupts viral replication through a dual mechanism of action[1][2][3][4]. It interferes with the assembly process of the hepatitis B virus nucleocapsid by binding to the hydrophobic pocket at the dimer-dimer interface of the hepatitis B core protein (HBc) subunits[1]. This interaction leads to two primary antiviral effects:

  • Aberrant Capsid Assembly: this compound accelerates the rate and extent of HBV capsid assembly. This rapid assembly leads to the formation of morphologically intact viral capsids that are devoid of the viral pregenomic RNA (pgRNA) and the viral polymerase. Essentially, it promotes the creation of "empty" capsids, thereby preventing the encapsidation of the genetic material necessary for viral replication[2][4]. This is considered its primary mechanism of action.

  • Inhibition of cccDNA Formation: this compound also demonstrates a secondary mechanism of action by inhibiting the de novo formation of covalently closed circular DNA (cccDNA)[2][4]. cccDNA is the stable, episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts. By preventing the establishment of new cccDNA, this compound can limit the persistence and rebound of the virus. This effect is most pronounced when the drug is administered concurrently with the initial viral inoculum in experimental settings[2].

This dual mechanism of action, targeting both early and late stages of the HBV life cycle, distinguishes this compound from traditional nucleos(t)ide analogues (NAs) which primarily inhibit the reverse transcriptase activity of the viral polymerase[2][3].

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified in various in vitro systems. The following table summarizes the key efficacy data.

ParameterCell Line / SystemValueReference
EC50 (Extracellular HBV DNA) HepG2.117 cells54 nM (median)[2][3]
EC50 (Extracellular HBV DNA) HBV-infected Primary Human Hepatocytes (PHHs)93 nM (median)[2][3]
EC50 (Intracellular HBV RNA) HBV-infected PHHs876 nM (median)[2]

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental techniques.

In Vitro Capsid Assembly Assays
  • Objective: To determine the effect of this compound on the rate and morphology of HBV capsid formation.

  • Methodology:

    • Recombinant HBV core protein is purified.

    • The core protein is incubated with and without varying concentrations of this compound.

    • The assembly process is monitored over time using techniques such as size exclusion chromatography to separate assembled capsids from dimers and other intermediates[2].

    • The morphology of the resulting capsids is visualized using electron microscopy to confirm the formation of intact but empty capsids[2].

Cell-Based Antiviral Activity Assays
  • Objective: To quantify the inhibitory effect of this compound on HBV replication in cell culture.

  • Methodology:

    • Cell Lines: HepG2.117 cells, a stable cell line that constitutively produces HBV, are commonly used[2][3].

    • Primary Cells: Primary Human Hepatocytes (PHHs) are infected with HBV to mimic a more natural infection model[2][3].

    • Treatment: Cells are treated with a range of concentrations of this compound.

    • Analysis: After a defined incubation period, various viral markers are quantified:

      • Extracellular HBV DNA: Measured from the cell culture supernatant using quantitative PCR (qPCR) to assess the production of new virions.

      • Intracellular HBV RNA: Measured from cell lysates using reverse transcription qPCR (RT-qPCR) to assess the effect on viral transcription.

      • cccDNA: Extracted from the nucleus of infected cells and quantified by qPCR to determine the impact on cccDNA formation.

      • Viral Antigens (HBsAg, HBeAg): Measured from the supernatant using immunoassays.

Visualizing the Mechanism of Action

The following diagrams illustrate the HBV life cycle and the points of intervention for this compound.

HBV_Lifecycle_and_JNJ6379_MOA cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Core, Pol, Surface) mRNAs->Viral_Proteins HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating Uncoating->rcDNA Capsid_Assembly Capsid Assembly Viral_Proteins->Capsid_Assembly Capsid_Assembly->Encapsidation Empty_Capsid Empty Capsid Capsid_Assembly->Empty_Capsid Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Mature_Capsid Mature Nucleocapsid Reverse_Transcription->Mature_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release JNJ6379 This compound JNJ6379->Capsid_Assembly Accelerates (Primary MOA) JNJ6379_early This compound JNJ6379_early->rcDNA Inhibits cccDNA formation (Secondary MOA) Experimental_Workflow cluster_invitro In Vitro Capsid Assembly cluster_cellbased Cell-Based Assays Core_Protein Purified HBV Core Protein JNJ6379_treatment Incubation +/- This compound Core_Protein->JNJ6379_treatment SEC Size Exclusion Chromatography JNJ6379_treatment->SEC EM Electron Microscopy JNJ6379_treatment->EM Cell_Culture HepG2.117 or Infected PHHs JNJ6379_treatment2 Treatment with This compound Cell_Culture->JNJ6379_treatment2 Analysis Quantification of Viral Markers JNJ6379_treatment2->Analysis HBV_DNA Extracellular HBV DNA (qPCR) Analysis->HBV_DNA HBV_RNA Intracellular HBV RNA (RT-qPCR) Analysis->HBV_RNA cccDNA_quant cccDNA (qPCR) Analysis->cccDNA_quant

References

A Technical Guide to the Primary Research Applications of Bersacapavir

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth technical overview of the core research applications, experimental protocols, and data pertaining to the investigational Hepatitis B Virus (HBV) capsid assembly modulator, Bersacapavir (JNJ-56136379).

Introduction

Bersacapavir (also known as JNJ-56136379 or JNJ-6379) is an investigational, orally bioavailable small molecule being developed for the treatment of chronic Hepatitis B Virus (HBV) infection.[1] It belongs to the class of antiviral agents known as Capsid Assembly Modulators (CAMs).[1] Specifically, it is classified as a Class II (or Type II) CAM, which acts by accelerating the kinetics of viral capsid assembly.[1] This guide provides a comprehensive summary of Bersacapavir's mechanism of action, key quantitative data from preclinical and clinical studies, and detailed methodologies for its scientific investigation.

Mechanism of Action

Bersacapavir's antiviral activity stems from its ability to interfere with the HBV life cycle at the critical step of nucleocapsid assembly.[1][2]

Primary Mechanism: The primary mode of action involves Bersacapavir binding to a hydrophobic pocket at the interface between HBV core protein (HBc) dimers.[2][3] This allosteric modulation accelerates the rate of capsid assembly.[4] The resulting capsids, while often morphologically intact, are non-functional and empty, as they are assembled without the necessary pregenomic RNA (pgRNA) and viral polymerase.[1][2][5] This prevention of pgRNA encapsidation effectively halts the production of new infectious virions.[2]

Secondary Mechanism: A secondary mechanism has also been proposed, wherein Bersacapavir may interfere with the establishment of new covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1][4][6] cccDNA is the stable transcriptional template for all viral RNAs and is central to the persistence of HBV infection.[1]

G cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Assembly Normal Capsid Assembly pgRNA_cyto->Assembly Aberrant Aberrant Assembly pgRNA_cyto->Aberrant HBc HBc Dimers HBc->Assembly HBc->Aberrant Polymerase HBV Polymerase Polymerase->Assembly Polymerase->Aberrant Infectious Infectious Virion (contains pgRNA) Assembly->Infectious Encapsidation Infectious->cccDNA New Infection Cycle (secondary inhibition target) Empty Empty, Non-infectious Capsid Aberrant->Empty Mis-assembly Bersacapavir Bersacapavir Bersacapavir->Aberrant Induces

Caption: Mechanism of Action of Bersacapavir in the HBV Life Cycle.

In Vitro Research Applications & Protocols

Antiviral Activity Assessment

Bersacapavir's potency is typically determined in cell-based assays using HBV-replicating hepatoma cell lines.

Table 1: In Vitro Antiviral Activity of Bersacapavir

Parameter HBV Genotype Value Cell Line Reference
EC₅₀ Genotypes A-H (median) 10-33 nM Transiently transfected HepG2 cells [5]

| EC₅₀ | Genotype D (reference) | 17 nM | Transiently transfected HepG2 cells |[5] |

  • Cell Culture: Seed HepG2.2.15 or HepG2.117 cells (stably transfected with HBV) in 96-well plates and culture until confluent.

  • Compound Treatment: Prepare a serial dilution of Bersacapavir in culture medium. Replace the existing medium with the medium containing the various concentrations of Bersacapavir. Include a no-drug control.

  • Incubation: Incubate the plates for a period of 4 to 6 days, replacing the drug-containing medium every 2 days.

  • Cell Lysis & DNA Extraction: Lyse the cells and extract the total intracellular DNA.

  • Quantification of HBV DNA: Use a quantitative real-time PCR (qPCR) assay with primers specific for the HBV genome to quantify the number of HBV DNA copies.

  • Data Analysis: Normalize the HBV DNA levels to a housekeeping gene or total protein concentration. Plot the percentage inhibition of HBV DNA replication against the log concentration of Bersacapavir. Calculate the 50% effective concentration (EC₅₀) using a non-linear regression model.

G A 1. Seed HepG2.117 Cells in 96-well plates B 2. Treat with Serial Dilutions of Bersacapavir A->B C 3. Incubate for 4-6 Days B->C D 4. Lyse Cells & Extract Total Intracellular DNA C->D E 5. Quantify HBV DNA via qPCR D->E F 6. Calculate EC₅₀ Value E->F

Caption: Experimental workflow for determining Bersacapavir's antiviral EC₅₀.
Capsid Assembly Analysis

Biophysical assays are used to directly observe the effect of Bersacapavir on the assembly process.

  • Protein Expression and Purification: Express recombinant HBV core protein (HBc) in a suitable system (e.g., E. coli) and purify the HBc dimers.

  • Assembly Reaction: Induce capsid assembly by increasing the ionic strength of a buffer containing the purified HBc dimers. Set up parallel reactions in the presence and absence of Bersacapavir.

  • Monitoring Assembly:

    • Electron Microscopy: Acquire aliquots from the reaction at various time points, stain them (e.g., with uranyl acetate), and visualize the morphology of the assembled capsids or aberrant structures using transmission electron microscopy (TEM).

    • Size Exclusion Chromatography (SEC): Analyze the size distribution of the assembled particles. The formation of capsids will result in a shift to a higher molecular weight peak compared to the HBc dimers.

Resistance Profile Analysis

Investigating the genetic basis of resistance is crucial for antiviral development.

  • Site-Directed Mutagenesis: Introduce specific amino acid substitutions into the HBc gene within an HBV replicon plasmid. Mutations are often selected based on those found in patients with treatment failure or based on structural modeling.

  • Transient Transfection: Transfect a human hepatoma cell line (e.g., HepG2) with the wild-type or mutant HBV replicon plasmids.

  • Antiviral Assay: Perform an EC₅₀ determination assay as described in section 3.1 for each mutant.

  • Data Analysis: Calculate the fold-change in EC₅₀ for the mutant relative to the wild-type replicon. A mutation that confers a greater than two-fold increase in EC₅₀ is typically defined as a resistance-associated mutation.[5]

Clinical Research Applications & Protocols

Bersacapavir has been evaluated in several clinical trials, most notably the Phase 2b REEF studies, in combination with other anti-HBV agents.[1][5]

REEF-2 Clinical Trial Protocol Overview

The REEF-2 study was designed to evaluate the efficacy and safety of a combination therapy regimen.[7][8]

Table 2: Summary of REEF-2 Clinical Trial Design

Parameter Description
Phase Phase 2b, Double-Blind, Placebo-Controlled, Randomized[7][8]
Patient Population 130 nucleos(t)ide analogue (NA)-suppressed, HBeAg-negative patients with chronic hepatitis B.[8]
Active Arm Bersacapavir (250 mg oral daily) + JNJ-73763989 (siRNA, 200 mg SC every 4 weeks) + NA (oral daily).[7][8]
Control Arm Placebos for Bersacapavir and JNJ-73763989 + active NA.[7][8]
Duration 48 weeks of treatment followed by a 48-week off-treatment follow-up period.[7][8]

| Primary Endpoint | Functional cure, defined as off-treatment Hepatitis B surface antigen (HBsAg) seroclearance at 24 weeks post-treatment.[7][8] |

G cluster_main REEF-2 Trial Workflow cluster_arms 48-Week Treatment Period Screen Patient Screening (NA-suppressed, HBeAg-negative CHB) Rand Randomization Screen->Rand Active Active Arm: Bersacapavir + JNJ-3989 + NA Rand->Active Control Control Arm: Placebo + Placebo + NA Rand->Control FollowUp 48-Week Off-Treatment Follow-Up Active->FollowUp Control->FollowUp Endpoint Primary Endpoint Analysis: Off-Treatment HBsAg Seroclearance at Follow-up Week 24 FollowUp->Endpoint

Caption: High-level workflow of the REEF-2 clinical trial design.
Clinical Efficacy & Pharmacokinetic Data

While the primary endpoint of functional cure was not met in the REEF-2 trial, the combination therapy demonstrated significant on-treatment antiviral activity.[8]

Table 3: Key Efficacy and Pharmacokinetic Data for Bersacapavir

Parameter Arm Value Comment Reference
Mean HBsAg Reduction from Baseline (Week 48) Active (Bersacapavir Combo) 1.89 log₁₀ IU/ml On-treatment data from REEF-2. [8]
Mean HBsAg Reduction from Baseline (Week 48) Control (NA only) 0.06 log₁₀ IU/ml On-treatment data from REEF-2. [8]
Terminal Half-Life (t₁/₂) N/A 103 - 148 hours In patients with chronic hepatitis B. [6]
Metabolism N/A Primarily via CYP3A In vitro data confirmed by DDI studies. [6]
Drug-Drug Interaction (DDI) Bersacapavir + Itraconazole (strong CYP3A inhibitor) 38% increase in Bersacapavir AUC Modest effect on Bersacapavir exposure. [6]

| Drug-Drug Interaction (DDI) | Bersacapavir + Midazolam (CYP3A substrate) | 54% decrease in Midazolam AUC | Suggests Bersacapavir is a mild to moderate CYP3A inducer. |[6] |

Conclusion

Bersacapavir is a potent capsid assembly modulator that serves as a critical tool for investigating the HBV life cycle, particularly the complex process of nucleocapsid formation. Research applications range from fundamental in vitro studies of antiviral mechanisms and resistance pathways to complex clinical trials evaluating its role in combination therapies aimed at achieving a functional cure for chronic hepatitis B. The detailed protocols and quantitative data summarized herein provide a foundation for researchers and drug development professionals to design and interpret future studies involving this class of antiviral agents.

References

JNJ-6379 (Bersacapavir): A Technical Overview of its Antiviral Efficacy Against Hepatitis B Virus Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral properties of JNJ-6379 (also known as bersacapavir), a novel capsid assembly modulator (CAM), against various genotypes of the Hepatitis B virus (HBV). This document outlines the quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent, orally bioavailable small molecule that targets the HBV core protein, a crucial component in the viral life cycle.[1][2][3] Its primary mechanism of action involves the allosteric modulation of capsid assembly.[1][2] this compound binds to the hydrophobic pocket at the dimer-dimer interface of the core protein subunits, accelerating the kinetics of capsid assembly.[1][3] This leads to the formation of morphologically intact, but non-functional, "empty" capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[1][2]

Furthermore, this compound exhibits a secondary mechanism of action by interfering with the early stages of the viral life cycle.[1][2] It has been shown to inhibit the de novo formation of covalently closed circular DNA (cccDNA), the stable transcriptional template for all viral RNAs, when administered at the time of infection.[1][2] This dual mechanism of targeting both late and early stages of HBV replication distinguishes this compound from traditional nucleos(t)ide analogues.[1][2]

Quantitative Antiviral Activity Against HBV Genotypes

This compound has demonstrated potent and pangenotypic antiviral activity against a diverse panel of HBV clinical isolates. The following tables summarize the 50% effective concentration (EC50) values of this compound against various HBV genotypes and resistant strains.

Table 1: In Vitro Antiviral Activity of this compound Against HBV Genotypes A-H [4]

HBV GenotypeNumber of IsolatesMedian EC50 (nM)EC50 Range (nM)
A10106 - 20
B101811 - 33
C111910 - 32
D121710 - 33
E41411 - 16
F21312 - 14
G21615 - 17
H21513 - 16

Table 2: In Vitro Antiviral Activity of this compound in Different Cell-Based Assays [2][5]

Cell Line/SystemViral MarkerMedian EC50 (nM)
HepG2.117 cellsIntracellular HBV DNA54
HepG2.2.15 cellsExtracellular HBV DNANot explicitly stated, but potent inhibition observed
HBV-infected Primary Human Hepatocytes (PHHs)Extracellular HBV DNA (co-inoculation)93
HBV-infected Primary Human Hepatocytes (PHHs)Intracellular HBV RNA (co-inoculation)876

Table 3: In Vitro Antiviral Activity of this compound Against Nucleos(t)ide Analogue-Resistant HBV Isolates [4]

Resistance Mutation(s)GenotypeMedian EC50 (nM)
rtL180M + rtM204V (Lamivudine/Telbivudine resistant)A, D11
rtA181T/V (Adefovir/Tenofovir resistant)C, D15
rtN236T (Adefovir resistant)A25
rtM250V (Entecavir resistant)C2

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound's antiviral properties.

Cell Lines and Primary Human Hepatocytes
  • HepG2.117 and HepG2.2.15 Cells: These are stable human hepatoblastoma cell lines that constitutively produce HBV particles.[5] They are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and G418 for selective pressure.[6] These cell lines are commonly used for high-throughput screening of antiviral compounds.[6]

  • Primary Human Hepatocytes (PHHs): PHHs provide a more physiologically relevant model for studying HBV infection.[2] They are typically plated on collagen-coated multi-well plates and infected with a known multiplicity of infection (MOI) of HBV.[7]

Antiviral Activity Assays
  • Compound Treatment: Cells are incubated with serial dilutions of this compound. For combination studies, a fixed concentration of a nucleos(t)ide analogue (e.g., entecavir or tenofovir) is added.[7]

  • Incubation: The treated cells are incubated for a defined period, typically ranging from 6 to 10 days, with regular media changes.[7][8]

  • Quantification of Viral Markers:

    • HBV DNA: Viral DNA is extracted from the cell culture supernatant (extracellular) or cell lysates (intracellular).[5] Quantification is performed using real-time quantitative polymerase chain reaction (qPCR) with specific primers and probes targeting the HBV genome.[5]

    • HBV RNA: Total RNA is extracted from cell lysates and treated with DNase to remove any contaminating DNA. HBV RNA levels are then quantified using reverse transcription-quantitative PCR (RT-qPCR).[9]

    • cccDNA: To specifically measure cccDNA, a modified Hirt extraction method is used to isolate low molecular weight DNA, followed by treatment with a plasmid-safe ATP-dependent DNase to eliminate any remaining rcDNA and integrated HBV DNA. The cccDNA is then quantified by qPCR.[10]

  • EC50 Determination: The 50% effective concentration (EC50) is calculated by plotting the percentage inhibition of the viral marker against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]

Mechanism of Action Assays
  • Capsid Assembly Modulation Assay (Native Agarose Gel Electrophoresis):

    • Cell Lysis: HepG2.2.15 cells treated with this compound are lysed under non-denaturing conditions to preserve the integrity of the viral capsids.[7]

    • Electrophoresis: The cell lysates are separated on a native agarose gel.[7]

    • Western Blotting: The separated proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein to visualize the capsids.[5] This allows for the detection of any shifts in capsid morphology or quantity.[5]

  • Size Exclusion Chromatography (SEC) and Electron Microscopy (EM):

    • SEC: Recombinant HBV core protein is incubated with and without this compound and then subjected to SEC to separate proteins based on their size.[1][2] The elution profile indicates the formation of larger oligomeric structures (capsids) in the presence of the compound.[1][2]

    • EM: The fractions from SEC corresponding to the assembled capsids are visualized by transmission electron microscopy to confirm the formation of morphologically intact capsids.[1][2]

  • Time-of-Addition Studies: To determine the specific stage of the HBV life cycle targeted by this compound, the compound is added at different time points relative to the viral infection of PHHs (e.g., simultaneously with the virus, or at various times post-infection).[2] The impact on different viral markers is then assessed to pinpoint the window of antiviral activity.[2]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the HBV life cycle, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

HBV_Lifecycle Virion HBV Virion Attachment Attachment to Hepatocyte (NTCP) Virion->Attachment Entry Entry & Uncoating Attachment->Entry rcDNA rcDNA Entry->rcDNA Nucleus Nucleus cccDNA_formation rcDNA Repair & cccDNA Formation rcDNA->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Encapsidation Encapsidation pgRNA->Encapsidation Translation Translation mRNAs->Translation Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Encapsidation Capsid_pgRNA Capsid with pgRNA & Polymerase Encapsidation->Capsid_pgRNA Reverse_Transcription Reverse Transcription Capsid_pgRNA->Reverse_Transcription Capsid_rcDNA Capsid with rcDNA Reverse_Transcription->Capsid_rcDNA Assembly Assembly & Budding (ER/Golgi) Capsid_rcDNA->Assembly Release Virion Release Assembly->Release

Caption: The Hepatitis B Virus (HBV) life cycle in a hepatocyte.

JNJ6379_MoA cluster_late Late Stage Inhibition (Primary Mechanism) cluster_early Early Stage Inhibition (Secondary Mechanism) Core_Polymerase Core Protein Dimers & Polymerase Normal_Capsid_Assembly Normal Capsid Assembly & Encapsidation Core_Polymerase->Normal_Capsid_Assembly Accelerated_Assembly Accelerated Empty Capsid Assembly Core_Polymerase->Accelerated_Assembly pgRNA pgRNA pgRNA->Normal_Capsid_Assembly Infectious_Virion Infectious Virion (pgRNA-containing) Normal_Capsid_Assembly->Infectious_Virion JNJ6379_late This compound JNJ6379_late->Accelerated_Assembly Binds to Core Protein Dimers Empty_Capsid Non-Infectious Empty Capsid Accelerated_Assembly->Empty_Capsid rcDNA rcDNA in Nucleus cccDNA_Formation cccDNA Formation rcDNA->cccDNA_Formation cccDNA cccDNA cccDNA_Formation->cccDNA JNJ6379_early This compound JNJ6379_early->cccDNA_Formation Inhibits

Caption: Dual mechanism of action of this compound against HBV.

Experimental_Workflow Start Start: In Vitro Evaluation Cell_Culture 1. Cell Culture (e.g., HepG2.2.15 or PHHs) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Serial dilutions of this compound) Cell_Culture->Compound_Treatment Incubation 3. Incubation (6-10 days) Compound_Treatment->Incubation Sample_Collection 4. Sample Collection (Supernatant & Cell Lysate) Incubation->Sample_Collection Quantification 5. Quantification of Viral Markers (qPCR for HBV DNA, RT-qPCR for HBV RNA) Sample_Collection->Quantification Data_Analysis 6. Data Analysis (EC50 Calculation) Quantification->Data_Analysis MoA_Studies 7. Mechanism of Action Studies (e.g., Capsid Assembly Assay) Data_Analysis->MoA_Studies End End: Characterization of Antiviral Properties MoA_Studies->End

Caption: Experimental workflow for in vitro testing of antiviral compounds.

References

JNJ-6379 (Bersacapavir): A Technical Guide on its Impact on Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the investigational drug JNJ-6379 (also known as Bersacapavir), a novel capsid assembly modulator (CAM), and its specific effects on the formation of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). The persistence of cccDNA in the nucleus of infected hepatocytes is the primary reason for the chronic nature of HBV infection and the main obstacle to a curative therapy.[1][2][3] this compound represents a promising therapeutic agent due to its dual mechanism of action that impacts both the late and early stages of the HBV lifecycle.[4][5]

Dual Mechanism of Action of this compound

JNJ-56136379 (this compound) is a potent, orally administered CAM that primarily works by interfering with the proper assembly of the viral capsid.[6][7] This leads to the formation of non-functional, empty capsids that lack the viral genome, thereby inhibiting HBV replication.[4][5] This is considered its primary mechanism of action.

Crucially, in addition to this late-stage effect, in vitro studies have demonstrated a secondary mechanism of action that directly impacts the establishment of the cccDNA reservoir.[4][5] When present during the initial stages of infection, this compound prevents the formation of new cccDNA.[4] However, it is important to note that this compound does not have an effect on pre-existing cccDNA.[4][5]

Quantitative Analysis of In Vitro Efficacy

The antiviral activity of this compound has been quantified in various in vitro systems. The following table summarizes the key efficacy data from studies using HepG2.117 cells and primary human hepatocytes (PHHs).

ParameterCell SystemMedian EC50EffectCitation
HBV Replication InhibitionHepG2.117 cells54 nMInhibition of viral replication[4][5]
Extracellular HBV DNA ReductionHBV-infected PHHs93 nMReduction of viral load[4][5]
Intracellular HBV RNA ReductionHBV-infected PHHs876 nMConsequence of cccDNA inhibition[4][5]
cccDNA Formation PreventionHBV-infected PHHsDose-dependentPrevention of de novo cccDNA establishment[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on HBV cccDNA.

HBV Infection of Primary Human Hepatocytes (PHHs) and this compound Treatment
  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates. The cells are maintained in serum-free William's E medium supplemented with appropriate growth factors.

  • HBV Inoculum Preparation: High-titer HBV inoculum is prepared from the supernatant of HBV-producing cell lines.

  • Infection Protocol:

    • De novo infection studies: PHHs are incubated with the HBV inoculum in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO). The treatment is co-administered with the virus.

    • Established infection studies: PHHs are first infected with HBV. After a period to allow for cccDNA establishment (e.g., 4-5 days), the culture medium is replaced with fresh medium containing this compound at various concentrations.[4][5]

  • Sample Collection: Supernatants are collected at specified time points to measure extracellular HBV DNA. Cells are harvested for the analysis of intracellular HBV DNA, RNA, and cccDNA.

Quantification of HBV cccDNA
  • Hirt DNA Extraction: A modified Hirt extraction method is used to selectively isolate low-molecular-weight DNA, including cccDNA, from the bulk of cellular chromosomal DNA.

  • Southern Blot Analysis:

    • The extracted DNA is digested with a restriction enzyme that does not cut the HBV genome to linearize any contaminating relaxed circular DNA (rcDNA).

    • To confirm the identity of cccDNA, a parallel sample is heat-denatured, which converts rcDNA to single-stranded DNA, while cccDNA remains supercoiled.[8]

    • The DNA is then separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a radiolabeled HBV-specific probe.

    • The bands corresponding to cccDNA are visualized by autoradiography.

Quantification of Extracellular HBV DNA and Intracellular HBV RNA
  • Extracellular HBV DNA: Viral DNA is extracted from the cell culture supernatant and quantified using a sensitive quantitative polymerase chain reaction (qPCR) assay.

  • Intracellular HBV RNA: Total RNA is extracted from the harvested cells. After treatment with DNase to remove any contaminating DNA, the HBV RNA levels are quantified by reverse transcription qPCR (RT-qPCR).

Visualizing the Molecular Mechanisms and Workflows

To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cccDNA cccDNA HBV_RNA HBV RNA cccDNA->HBV_RNA Transcription Capsid_Assembly Capsid Assembly (pgRNA & Polymerase) HBV_RNA->Capsid_Assembly Entry HBV Virion Entry Uncoating Uncoating & Nuclear Import Entry->Uncoating Uncoating->cccDNA rcDNA to cccDNA conversion Reverse_Transcription Reverse Transcription (rcDNA synthesis) Capsid_Assembly->Reverse_Transcription Reverse_Transcription->Uncoating Intracellular Amplification Virion_Release Virion Release Reverse_Transcription->Virion_Release

Caption: The Hepatitis B Virus (HBV) lifecycle within a hepatocyte.

JNJ6379_MOA cluster_early Early Stage (De Novo Infection) cluster_late Late Stage (Replication) JNJ6379 This compound cccDNA_Formation cccDNA Formation JNJ6379->cccDNA_Formation INHIBITS Capsid_Assembly Correct Capsid Assembly JNJ6379->Capsid_Assembly DISRUPTS Empty_Capsids Empty, Non-functional Capsids JNJ6379->Empty_Capsids INDUCES Uncoating Uncoating & Nuclear Import Uncoating->cccDNA_Formation Core_Protein HBV Core Protein Core_Protein->Capsid_Assembly

Caption: Dual mechanism of action of this compound on the HBV lifecycle.

Experimental_Workflow cluster_analysis Analysis Start Start: Plate Primary Human Hepatocytes Infection Infect with HBV +/- this compound Start->Infection Incubation Incubate for specified duration Infection->Incubation Harvest Harvest Supernatant & Cells Incubation->Harvest Supernatant_Analysis Supernatant: Quantify Extracellular HBV DNA (qPCR) Harvest->Supernatant_Analysis Cell_Analysis Cells: Extract DNA & RNA Harvest->Cell_Analysis RNA_Quant Quantify Intracellular HBV RNA (RT-qPCR) Cell_Analysis->RNA_Quant cccDNA_Quant Quantify cccDNA (Southern Blot) Cell_Analysis->cccDNA_Quant

References

JNJ-6379: A Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-56136379 (also known as JNJ-6379 or bersacapavir) is a potent, orally bioavailable, novel capsid assembly modulator (CAM) that has been investigated for the treatment of chronic hepatitis B (CHB).[1] This document provides a comprehensive technical overview of this compound, including its dual mechanism of action, in vitro and clinical efficacy, pharmacokinetic profile, and safety data. Detailed experimental methodologies from key studies are also presented to provide a thorough understanding of the scientific basis for its development.

Mechanism of Action

This compound is a Class I capsid assembly modulator that targets the hepatitis B virus (HBV) core protein (HBc).[2] It interferes with the HBV lifecycle at multiple stages through a dual mechanism of action.[3][4]

Primary Mechanism: Disruption of Capsid Assembly

The primary mode of action of this compound is the allosteric modulation of HBc protein dimers.[5] This binding accelerates the rate and extent of capsid assembly, leading to the formation of morphologically normal, but empty, viral capsids.[3][6] These capsids are devoid of the pre-genomic RNA (pgRNA) and the viral polymerase, which are essential for viral replication.[2] Consequently, the production of new infectious viral particles is inhibited.[7] In vitro studies have shown a dose-dependent shift from the normal T=4 capsids to smaller T=3 capsids in the presence of this compound.[8]

Secondary Mechanism: Inhibition of cccDNA Formation

This compound also exhibits a secondary mechanism of action by interfering with the establishment of new covalently closed circular DNA (cccDNA) in newly infected cells.[2][3] This is achieved by preventing the uncoating of incoming viral capsids, thereby blocking the delivery of the viral genome to the nucleus for cccDNA formation.[3] This secondary action is observed at higher concentrations than those required for the primary mechanism.[2]

In Vitro Antiviral Activity

The antiviral properties of this compound have been evaluated in various in vitro systems, demonstrating potent and specific inhibition of HBV replication.[3]

Parameter Cell Line/System Value Reference
Median EC50 HepG2.117 cells54 nM[3][8]
Median EC90 HepG2.117 cells226 nM[3]
Median EC50 (Extracellular HBV DNA) Primary Human Hepatocytes (PHHs)93 nM[3][8]
Median EC50 (Intracellular HBV RNA) Primary Human Hepatocytes (PHHs)876 nM[3][4]
Median EC50 (cccDNA formation) Primary Human Hepatocytes (PHHs)876 nM[9]

Clinical Efficacy and Safety

This compound has been evaluated in Phase 1 and Phase 2 clinical trials in both healthy volunteers and patients with chronic hepatitis B.

Phase 1 Studies

In a first-in-human study in healthy adults, this compound was well-tolerated.[10] Single ascending doses (25 mg to 600 mg) and multiple doses were evaluated, demonstrating dose-proportional and time-linear pharmacokinetics.[1][10]

A subsequent Phase 1b study in treatment-naïve, non-cirrhotic CHB patients assessed the safety, pharmacokinetics, and antiviral activity of multiple doses of this compound (25 mg, 75 mg, 150 mg, and 250 mg) administered daily for 4 weeks.[1]

Parameter Dose Mean Reduction from Baseline (Day 29) Reference
HBV DNA 250 mg2.70 log10 IU/mL[3]
HBV RNA 250 mg1.43 log10 copies/mL[3]

Key findings from the Phase 1b study include:

  • All doses were generally well-tolerated.[1]

  • Dose-dependent decreases in both HBV DNA and HBV RNA were observed.[1]

  • On day 29, 32% of patients receiving this compound had HBV DNA levels below the lower limit of quantification.[1]

  • No clinically significant changes in HBsAg levels were observed during the 4-week treatment period.[1]

Phase 2 Studies (REEF-1 and JADE)

The REEF-1 (NCT03982186) and JADE studies evaluated this compound in combination with other antiviral agents.[9] The REEF-1 study was a Phase 2b trial assessing the efficacy and safety of this compound in combination with the siRNA JNJ-73763989 and a nucleos(t)ide analogue (NA).[7]

The JADE study (a randomized phase 2 study) showed that this compound in combination with an NA resulted in pronounced reductions in HBV DNA and HBV RNA.[9][11] However, limited declines in HBsAg and HBeAg were observed in HBeAg-positive patients who were not currently treated.[9][11] Importantly, a clear benefit of adding this compound to an NA in terms of efficacy was not established in this study.[9] Viral breakthrough was observed in some patients receiving this compound monotherapy, leading to the discontinuation of the monotherapy arms in the study.[9]

Experimental Protocols

In Vitro Antiviral Activity Assessment
  • Cell Lines: Stably HBV-replicating human hepatoblastoma cell lines, such as HepG2.117 and HepG2.2.15, were utilized.[3]

  • Primary Cells: Primary human hepatocytes (PHHs) were used to assess antiviral activity in a more physiologically relevant system.[3][8]

  • HBV DNA and RNA Quantification: Intracellular and extracellular HBV DNA and RNA levels were quantified using quantitative polymerase chain reaction (qPCR) and reverse transcription qPCR (RT-qPCR), respectively.[3][11]

  • cccDNA Quantification: The formation of cccDNA in infected PHHs was assessed to evaluate the secondary mechanism of action.[3]

  • Cytotoxicity Assays: Cytotoxicity of the compound was evaluated in HepG2 cells using a resazurin-based assay to determine the 50% cytotoxic concentration (CC50).[3]

Capsid Assembly Analysis
  • Native Polyacrylamide Gel Electrophoresis (PAGE): Cell lysates from treated HepG2.117 cells were subjected to native PAGE to separate intact capsids.[3]

  • Western Blotting: Following native PAGE, proteins were transferred to a membrane and probed with an antibody against the HBV core protein to visualize capsids.[3]

  • Size Exclusion Chromatography and Electron Microscopy: These techniques were used to demonstrate that this compound induces the formation of morphologically intact but empty viral capsids.[3][6]

Clinical Trial Methodology (Phase 1b)
  • Study Design: A double-blind, placebo-controlled study in treatment-naïve patients with chronic HBV infection without cirrhosis.[1]

  • Patient Population: 57 patients were randomized to receive this compound at doses of 25 mg (with a 100 mg loading dose), 75 mg, 150 mg, or 250 mg, or placebo, once daily for 4 weeks.[1]

  • Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetics and antiviral activity (changes in HBV DNA and RNA levels).[1]

  • Assessments: Blood samples were collected at various time points to measure plasma concentrations of this compound and viral markers.[1]

Visualizations

HBV_Lifecycle_and_JNJ6379_MOA cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_JNJ6379 This compound Intervention HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly & pgRNA Encapsidation pgRNA->Capsid_Assembly HBc_dimers HBc Dimers Translation->HBc_dimers HBc_dimers->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Capsid Reverse_Transcription->Mature_Capsid Virion_Assembly Virion Assembly & Secretion Mature_Capsid->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions JNJ6379_primary This compound (Primary MOA) JNJ6379_primary->Capsid_Assembly Accelerates Assembly, Forms Empty Capsids JNJ6379_secondary This compound (Secondary MOA) JNJ6379_secondary->Uncoating Inhibits Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis HepG2 HepG2.117 or PHHs Treatment Treat with this compound HepG2->Treatment Lysates Cell Lysates Treatment->Lysates Supernatant Supernatant Treatment->Supernatant qPCR qPCR / RT-qPCR Lysates->qPCR Intracellular HBV DNA/RNA Native_PAGE Native PAGE Lysates->Native_PAGE Capsid Analysis Supernatant->qPCR Extracellular HBV DNA/RNA EM Electron Microscopy Native_PAGE->EM Morphology Clinical_Trial_Phase1b_Flow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (4 Weeks) cluster_followup Follow-up & Analysis Patients Treatment-Naïve CHB Patients Randomization Randomization Patients->Randomization Dose_25 This compound 25mg Randomization->Dose_25 Dose_75 This compound 75mg Randomization->Dose_75 Dose_150 This compound 150mg Randomization->Dose_150 Dose_250 This compound 250mg Randomization->Dose_250 Placebo Placebo Randomization->Placebo Follow_up 8-Week Follow-up Dose_250->Follow_up Placebo->Follow_up Analysis Safety, PK, and Antiviral Activity Analysis Follow_up->Analysis

References

JNJ-6379 (Amivantamab): A Comprehensive Technical Guide to its Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amivantamab, also known as JNJ-61186372 and marketed as RYBREVANT®, is a first-in-class, fully human, low-fucose, IgG1-based bispecific antibody. It is engineered to simultaneously target the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met). This dual-targeting mechanism is designed to overcome resistance to EGFR-targeted therapies and provide a more durable anti-tumor response in cancers with specific genetic alterations, particularly in non-small cell lung cancer (NSCLC). This document provides an in-depth technical overview of the core mechanisms of action of amivantamab, supported by quantitative data, experimental methodologies, and visual representations of the signaling pathways and molecular interactions.

Dual Targeting of EGFR and c-Met

Amivantamab's primary mechanism of action involves its concurrent binding to the extracellular domains of both EGFR and c-Met.[1][2] This simultaneous engagement is critical for its therapeutic efficacy, as it addresses both primary oncogenic signaling and pathways of acquired resistance.

Inhibition of Ligand-Dependent Signaling

By binding to EGFR and c-Met, amivantamab physically obstructs the binding of their respective ligands, such as epidermal growth factor (EGF) and hepatocyte growth factor (HGF). This blockade prevents receptor dimerization and subsequent autophosphorylation, thereby inhibiting the activation of downstream signaling cascades, including the PI3K-AKT, MAPK, and JAK-STAT pathways, which are crucial for tumor cell proliferation, survival, and invasion.[1][2]

Receptor Degradation

Beyond simple ligand blockade, amivantamab actively promotes the downregulation and degradation of both EGFR and c-Met receptors.[1][3] Upon binding, the antibody-receptor complex is internalized, leading to lysosomal degradation of the receptors. This reduction in the total cellular pool of EGFR and c-Met further diminishes the oncogenic signaling capacity of the tumor cells.

Immune-Mediated Tumor Cell Killing

Amivantamab is designed with a low-fucose Fc region, a modification that enhances its binding affinity to Fcγ receptors (FcγRIIIa) on immune effector cells, such as Natural Killer (NK) cells and macrophages.[2][3] This enhanced binding potentiates two key immune-mediated mechanisms of action:

Antibody-Dependent Cellular Cytotoxicity (ADCC)

The increased affinity for FcγRIIIa on NK cells leads to potent antibody-dependent cellular cytotoxicity (ADCC).[1][3] When amivantamab is bound to a tumor cell, the Fc region acts as a bridge, recruiting NK cells to the tumor site. The activated NK cells then release cytotoxic granules, including perforin and granzymes, which induce apoptosis in the cancer cell.[3]

Trogocytosis

Amivantamab also mediates trogocytosis, a process where macrophages physically extract and internalize membrane fragments from the tumor cell, including the antibody-receptor complexes. This process contributes to the degradation of EGFR and c-Met and can lead to tumor cell death.[3]

Overcoming Resistance Mechanisms

The dual-targeting strategy of amivantamab is particularly effective in overcoming common mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs). c-Met amplification is a known bypass signaling pathway that can mediate resistance to EGFR-targeted therapies.[1] By simultaneously inhibiting both EGFR and c-Met, amivantamab can effectively shut down this escape route. Furthermore, its unique extracellular binding site allows it to be active against EGFR exon 20 insertion mutations, which are often resistant to conventional TKIs due to steric hindrance in the ATP-binding pocket.[1]

Quantitative Data Summary

ParameterValueCell Line(s)Reference
Clinical Efficacy (CHRYSALIS Trial)
Overall Response Rate (ORR) in EGFR exon 20 insertion NSCLC40%Patients previously treated with platinum chemotherapy[1]
Median Duration of Response (mDOR)11.1 monthsPatients previously treated with platinum chemotherapy[1]
Median Progression-Free Survival (mPFS)8.3 monthsPatients previously treated with platinum chemotherapy[1]
Clinical Efficacy (PAPILLON Trial)
Median Progression-Free Survival (mPFS) with amivantamab + chemotherapy11.4 monthsFirst-line EGFR exon 20 insertion NSCLC[1]
Hazard Ratio for progression or death0.40First-line EGFR exon 20 insertion NSCLC[1]
Clinical Efficacy (MARIPOSA Trial)
Median Progression-Free Survival (mPFS) with amivantamab + lazertinib23.7 monthsTreatment-naïve common EGFR-mutated NSCLC[1]
Hazard Ratio for progression or death0.70Treatment-naïve common EGFR-mutated NSCLC[1]

Key Experimental Protocols

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To quantify the ability of amivantamab to induce NK cell-mediated killing of tumor cells.

Methodology:

  • Target Cell Preparation: Tumor cell lines expressing EGFR and/or c-Met (e.g., H292, H1975) are labeled with a fluorescent dye (e.g., calcein-AM) or a radioactive isotope (e.g., 51Cr).[2]

  • Effector Cell Preparation: NK cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

  • Co-culture: Labeled target cells are incubated with varying concentrations of amivantamab or a control antibody. Effector cells are then added at a specific effector-to-target (E:T) ratio.

  • Incubation: The co-culture is incubated for a set period (e.g., 4 hours) to allow for cell lysis.

  • Data Acquisition: The release of the fluorescent dye or radioactive isotope into the supernatant is measured, which is proportional to the extent of cell lysis.

  • Analysis: The percentage of specific lysis is calculated by subtracting the spontaneous release (target cells alone) from the experimental release and dividing by the maximum release (target cells lysed with detergent).

Receptor Downregulation Assay

Objective: To measure the amivantamab-induced reduction of EGFR and c-Met protein levels on the cell surface.

Methodology:

  • Cell Treatment: Tumor cells are treated with amivantamab or a control antibody for various time points.

  • Cell Staining: Cells are stained with fluorescently labeled antibodies specific for the extracellular domains of EGFR and c-Met.

  • Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured using a flow cytometer.

  • Analysis: A decrease in MFI in the amivantamab-treated cells compared to the control-treated cells indicates receptor downregulation.

Visualizations

Amivantamab_Dual_Targeting cluster_intracellular Intracellular Space Amivantamab Amivantamab (JNJ-6379) EGFR EGFR Amivantamab->EGFR Binds & Blocks cMet c-Met Amivantamab->cMet Binds & Blocks EGF EGF EGF->EGFR HGF HGF HGF->cMet PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS-MAPK Pathway EGFR->RAS_MAPK cMet->PI3K_AKT cMet->RAS_MAPK Downstream Proliferation, Survival, Invasion PI3K_AKT->Downstream RAS_MAPK->Downstream

Caption: Amivantamab simultaneously binds to EGFR and c-Met, blocking ligand binding and inhibiting downstream signaling pathways.

Amivantamab_Immune_Activation TumorCell Tumor Cell (EGFR+/c-Met+) Amivantamab Amivantamab TumorCell->Amivantamab Binds to EGFR/c-Met NK_Cell NK Cell Amivantamab->NK_Cell Fc-FcγRIIIa Interaction Macrophage Macrophage Amivantamab->Macrophage Fc-FcγR Interaction ADCC ADCC (Cell Lysis) NK_Cell->ADCC Induces Trogocytosis Trogocytosis (Receptor Removal) Macrophage->Trogocytosis Mediates ADCC->TumorCell Kills Trogocytosis->TumorCell Degrades Receptors

Caption: Amivantamab's Fc region engages immune cells, leading to ADCC by NK cells and trogocytosis by macrophages.

Conclusion

Amivantamab represents a significant advancement in the treatment of EGFR-driven cancers, particularly those with challenging resistance mechanisms. Its dual-targeting of EGFR and c-Met, combined with its ability to harness the immune system, provides a multi-pronged attack on tumor cells. The robust clinical data, especially in EGFR exon 20 insertion-mutated NSCLC, underscores the success of this therapeutic strategy. Further research and clinical trials are ongoing to explore the full potential of amivantamab in various cancer types and in combination with other anti-cancer agents.

References

Preclinical Profile of Bersacapavir: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bersacapavir (also known as GS-9131 or JNJ-56136379) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of hepatitis B virus (HBV) replication.[1] It belongs to the class of capsid assembly modulators (CAMs), which represent a promising therapeutic avenue for achieving a functional cure for chronic hepatitis B (CHB).[1] Bersacapavir's unique dual mechanism of action targets critical steps in the viral lifecycle, leading to a profound antiviral effect. This technical guide provides a comprehensive overview of the preclinical data for Bersacapavir, focusing on its in vitro and in vivo efficacy, resistance profile, and available pharmacokinetic and toxicological data, presented in a format tailored for researchers and drug development professionals.

Mechanism of Action

Bersacapavir is a Class II (or Type II) HBV capsid assembly modulator.[1] Its primary mechanism of action involves binding to the core protein (HBc) dimers of the hepatitis B virus.[1] This interaction accelerates the kinetics of capsid assembly, resulting in the formation of non-infectious, empty capsids that are devoid of the viral pregenomic RNA (pgRNA) and the viral polymerase.[1] By preventing the encapsidation of the viral genome, Bersacapavir effectively halts a crucial step in the HBV replication cycle.[1]

A secondary mechanism of action has also been identified, where Bersacapavir interferes with the establishment of new covalently closed circular DNA (cccDNA) molecules in the nucleus of infected hepatocytes.[1] The cccDNA serves as the transcriptional template for all viral RNAs and is the primary reason for the persistence of HBV infection. By inhibiting de novo cccDNA formation, Bersacapavir may contribute to reducing the reservoir of viral persistence.

Figure 1: Mechanism of Action of Bersacapavir on the HBV Lifecycle.

In Vitro Efficacy

Bersacapavir has demonstrated potent antiviral activity against a broad range of HBV genotypes in various in vitro systems.

Antiviral Activity

The 50% effective concentration (EC50) of Bersacapavir has been determined in different cell-based assays, showcasing its pan-genotypic activity.

Cell LineAssay EndpointHBV GenotypeEC50 (nM)Reference
HepG2.117Extracellular HBV DNAD54[1]
Primary Human Hepatocytes (PHH)Extracellular HBV DNANot Specified93[1]
Primary Human Hepatocytes (PHH)Intracellular HBV RNANot Specified876[1]
Transient Replication AssayNot SpecifiedA10-33 (median)[2]
Transient Replication AssayNot SpecifiedB10-33 (median)[2]
Transient Replication AssayNot SpecifiedC10-33 (median)[2]
Transient Replication AssayNot SpecifiedD17 (reference)[2]
Transient Replication AssayNot SpecifiedE10-33 (median)[2]
Transient Replication AssayNot SpecifiedF10-33 (median)[2]
Transient Replication AssayNot SpecifiedG10-33 (median)[2]
Transient Replication AssayNot SpecifiedH10-33 (median)[2]
Cytotoxicity

The in vitro cytotoxicity of Bersacapavir has been assessed to determine its therapeutic window.

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
HepG2>25>463 (based on HepG2.117 EC50)[1]

In Vivo Efficacy

Preclinical studies in animal models have provided evidence for the in vivo antiviral activity of Bersacapavir.

HBV Transgenic Mouse Model

In an HBV transgenic mouse model, the administration of Bersacapavir has been evaluated. While specific monotherapy data from publicly available sources is limited, co-administration of Bersacapavir with an RNAi therapeutic resulted in a significant reduction in serum HBV DNA and HBsAg levels, supporting its in vivo efficacy as part of a combination regimen.[1] Preclinical studies in mice, rats, and dogs have indicated that Bersacapavir is well-tolerated and shows good distribution to the liver, with liver-to-plasma ratios ranging from 6.0 to 18.3.[1]

Animal ModelTreatmentKey FindingsReference
HBV Transgenic MouseBersacapavir + RNAi therapeuticSignificant reduction in serum HBV DNA and HBsAg levels.[1]

Resistance Profile

The emergence of drug resistance is a critical aspect of antiviral therapy. In vitro studies have identified specific amino acid substitutions in the HBV core protein that can confer resistance to Bersacapavir.

MutationFold Change in EC50Reference
T33N85[2]
S106T3.0[2]
Other mutations at positions 23, 25, 30, 37, 110, 118, 124, 127, and 128Ranged from 3.0 to 85[2]

It is noteworthy that these resistance mutations are rare in public databases of HBV core sequences, with frequencies ranging from 0.01% to 0.3%.[2] Furthermore, nucleos(t)ide analogues have been shown to retain full activity against these core protein mutants.[2]

Preclinical Pharmacokinetics and Toxicology

Comprehensive preclinical pharmacokinetic and Good Laboratory Practice (GLP) toxicology data for Bersacapavir in animal models such as rats, dogs, and monkeys are not extensively available in the public domain. Such studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety margin before advancing to human clinical trials.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Workflow)

Antiviral_Assay_Workflow start Start seed_cells Seed HepG2.2.15 cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of Bersacapavir seed_cells->treat_cells incubate Incubate for 6-9 days (with media/compound changes) treat_cells->incubate harvest Harvest cell culture supernatant incubate->harvest quantify_dna Quantify extracellular HBV DNA (qPCR) harvest->quantify_dna calculate_ec50 Calculate EC50 value quantify_dna->calculate_ec50 end End calculate_ec50->end

Figure 2: General workflow for in vitro antiviral activity assay.

Detailed Methodology:

  • Cell Culture: Maintain HepG2.2.15 cells, which stably replicate HBV, in a suitable culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418).

  • Cell Seeding: Seed the HepG2.2.15 cells into 96-well microplates at a predetermined density to achieve a confluent monolayer during the assay period.

  • Compound Preparation: Prepare a series of dilutions of Bersacapavir in the culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of Bersacapavir.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 6 to 9 days. The medium containing the respective drug concentrations should be replaced every 3 days.

  • Supernatant Harvest: After the incubation period, collect the cell culture supernatant.

  • HBV DNA Quantification: Extract viral DNA from the supernatant and quantify the amount of extracellular HBV DNA using a validated quantitative real-time PCR (qPCR) assay.

  • Data Analysis: Calculate the EC50 value, which is the concentration of Bersacapavir that inhibits HBV replication by 50%, by plotting the percentage of HBV DNA reduction against the drug concentration.

Cytotoxicity Assay (MTT Assay)

Cytotoxicity_Assay_Workflow start Start seed_cells Seed HepG2 cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of Bersacapavir seed_cells->treat_cells incubate Incubate for the same duration as the antiviral assay treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC50 value read_absorbance->calculate_cc50 end End calculate_cc50->end

Figure 3: Workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.

  • Compound Treatment: Expose the cells to various concentrations of Bersacapavir for a duration equivalent to the antiviral assay.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

HBV cccDNA Quantification Assay (General Workflow)

cccDNA_Assay_Workflow start Start infect_cells Infect primary human hepatocytes or HepG2-NTCP cells with HBV start->infect_cells treat_cells Treat cells with Bersacapavir infect_cells->treat_cells incubate Incubate for a defined period treat_cells->incubate extract_dna Extract low molecular weight DNA (Hirt extraction) incubate->extract_dna digest_rcDNA Digest contaminating rcDNA with a specific nuclease extract_dna->digest_rcDNA quantify_cccdna Quantify cccDNA by qPCR or Southern blot digest_rcDNA->quantify_cccdna analyze_data Analyze the reduction in cccDNA levels quantify_cccdna->analyze_data end End analyze_data->end

Figure 4: General workflow for HBV cccDNA quantification.

Detailed Methodology:

  • Cell Culture and Infection: Use a cell system that supports de novo HBV infection and cccDNA formation, such as primary human hepatocytes or HepG2-NTCP cells. Infect the cells with a high-titer HBV inoculum.

  • Compound Treatment: Treat the infected cells with different concentrations of Bersacapavir.

  • Incubation: Incubate the cells for a sufficient period to allow for cccDNA formation and to observe the effect of the compound.

  • Hirt Extraction: Selectively extract low molecular weight DNA, which enriches for episomal DNA like cccDNA, using the Hirt extraction method.

  • Nuclease Digestion: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to specifically digest the remaining relaxed circular DNA (rcDNA) and other linear DNA forms, leaving the cccDNA intact.

  • cccDNA Quantification: Quantify the amount of cccDNA using a validated qPCR assay with primers that specifically amplify the cccDNA molecule or by Southern blot analysis.

  • Data Analysis: Determine the reduction in cccDNA levels in the Bersacapavir-treated cells compared to the untreated controls.

Conclusion

Bersacapavir is a potent, pan-genotypic HBV capsid assembly modulator with a dual mechanism of action that effectively inhibits viral replication in preclinical models. Its ability to induce the formation of non-infectious empty capsids and interfere with de novo cccDNA formation makes it a compelling candidate for inclusion in combination therapies aimed at achieving a functional cure for CHB. The preclinical data summarized in this guide highlight its promising antiviral profile and provide a foundation for its continued clinical development. Further disclosure of detailed preclinical pharmacokinetic and toxicology data will be crucial for a comprehensive assessment of its safety and therapeutic potential.

References

Methodological & Application

Application Notes for JNJ-6379 (Bersacapavir) In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JNJ-6379, also known as Bersacapavir or JNJ-56136379, is a potent, orally bioavailable, novel small-molecule inhibitor targeting the hepatitis B virus (HBV) core protein. It functions as a capsid assembly modulator (CAM).[1][2][3] this compound exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV lifecycle, making it a promising candidate for chronic hepatitis B treatment.[1][2][4][5] These application notes provide an overview of the in vitro experimental protocols to characterize the antiviral activity and mechanism of action of this compound.

Mechanism of Action

This compound's primary mechanism of action involves the allosteric modulation of the HBV core protein (HBc).[3] This interaction accelerates the kinetics of capsid assembly, leading to the formation of morphologically normal capsids that are devoid of the viral pre-genomic RNA (pgRNA) and the viral polymerase.[1][5] Consequently, this disrupts the production of new infectious virions.

The secondary mechanism of action of this compound involves the inhibition of the formation of new covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes when the compound is present at the time of infection.[1][2] cccDNA serves as the transcriptional template for all viral RNAs and is the basis for viral persistence. By inhibiting de novo cccDNA formation, this compound can potentially limit the establishment and persistence of HBV infection in newly infected cells.[1][5]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

Cell Line/SystemParameterValueReference
HepG2.117EC5054 nM[1][2]
HepG2.117EC90226 nM[1]
Primary Human Hepatocytes (PHHs)EC50 (Extracellular HBV DNA)93 nM[1][2]
Primary Human Hepatocytes (PHHs)EC50 (Intracellular HBV RNA)876 nM[1][2]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineParameterValueReference
HepG2CC50≥29.9 μM[6]
Various Cell LinesCC50≥29.9 μM[6]

Experimental Protocols

1. Cell-Based Antiviral Activity Assay

This protocol is designed to determine the 50% effective concentration (EC50) of this compound against HBV replication in a stable HBV-producing cell line, such as HepG2.2.15 or HepG2.117.

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: After 24 hours of cell seeding, remove the existing medium and add the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plates for 3 to 6 days at 37°C in a humidified 5% CO2 incubator.

  • Quantification of HBV DNA:

    • Extracellular HBV DNA: Collect the cell culture supernatant. Viral particles can be precipitated using polyethylene glycol (PEG). Extract the viral DNA using a commercial DNA extraction kit.

    • Intracellular HBV DNA: Lyse the cells and extract the total intracellular DNA.

    • qPCR Analysis: Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR) with primers and probes specific for the HBV genome.

  • Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.

2. Cytotoxicity Assay

This protocol assesses the cytotoxic effect of this compound on host cells to determine the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50).

  • Cell Seeding: Seed HepG2 cells (or other relevant cell lines) in 96-well plates.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Measurement:

    • Resazurin Assay: Add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • ATP-based Assay: Use a commercial ATP-based luminescence assay kit to measure the ATP content, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

3. Western Blot for HBV Core Protein

This protocol is used to qualitatively assess the effect of this compound on the levels of intracellular HBV core protein and the formation of capsids.

  • Sample Preparation: Treat HepG2.2.15 cells with varying concentrations of this compound for a specified period. Lyse the cells in a non-denaturing lysis buffer.

  • Native Agarose Gel Electrophoresis: To analyze intact capsids, run the cell lysates on a native agarose gel.

  • SDS-PAGE: To analyze the core protein monomer, denature the lysates and run them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for HBV core protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

HBV_Lifecycle_JNJ6379_MOA cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_export pgRNA pgRNA->pgRNA_export HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA rcDNA Uncoating->rcDNA rcDNA->cccDNA cccDNA formation Assembly Capsid Assembly pgRNA_export->Assembly Core_Protein Core Protein Core_Protein->Assembly Mature_Capsid Mature Capsid (pgRNA-filled) Assembly->Mature_Capsid Empty_Capsid Empty Capsid Assembly->Empty_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release JNJ6379_Primary This compound (Primary MOA) JNJ6379_Primary->Assembly JNJ6379_Secondary This compound (Secondary MOA) JNJ6379_Secondary->rcDNA Inhibits de novo cccDNA formation

Caption: Mechanism of Action of this compound on the HBV Lifecycle.

Antiviral_Assay_Workflow A 1. Seed HepG2.2.15 cells in 96-well plates B 2. Prepare serial dilutions of this compound A->B C 3. Treat cells with this compound and vehicle control B->C D 4. Incubate for 3-6 days at 37°C, 5% CO2 C->D E 5. Harvest supernatant (extracellular) or lyse cells (intracellular) D->E F 6. Extract HBV DNA E->F G 7. Quantify HBV DNA using qPCR F->G H 8. Analyze dose-response curve and calculate EC50 G->H

Caption: Experimental workflow for determining the antiviral activity of this compound.

References

Application Notes and Protocols: JNJ-6379 Cell-Based Assay in HepG2.117 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-56136379 (also known as JNJ-6379 or Bersacapavir) is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in preclinical and clinical studies.[1][2] This document provides detailed application notes and protocols for performing cell-based assays with this compound in the HepG2.117 cell line, a valuable in vitro model for studying HBV replication and screening antiviral compounds.

The HepG2.117 cell line is a stable human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[3] Removal of doxycycline from the culture medium induces HBV pre-genomic RNA (pgRNA) transcription, leading to viral replication, capsid assembly, and DNA synthesis.[3] This inducible system provides a robust and reproducible platform for evaluating the efficacy of anti-HBV compounds like this compound.

This compound exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV life cycle.[1][4] Its primary mechanism involves accelerating the kinetics of capsid assembly, which prevents the encapsidation of the viral polymerase and pgRNA, resulting in the formation of empty, non-infectious capsids.[1][5] The secondary mechanism involves the inhibition of de novo covalently closed circular DNA (cccDNA) formation, a critical step in establishing and maintaining chronic HBV infection.[1][6]

Quantitative Data Summary

The antiviral activity of this compound in HepG2.117 cells and other relevant systems has been quantified in several studies. The following tables summarize the key efficacy data for this compound and comparator compounds.

Table 1: In Vitro Antiviral Activity of this compound in HepG2.117 Cells [1][7]

CompoundEC50 (nM)EC90 (nM)
This compound 54 226
This compound (+40% Human Serum)205842
BAY41-4109 (CAM-A)69-
JNJ-632 (CAM-N)415-
AT-130 (CAM-N)1540-

EC50: 50% effective concentration; EC90: 90% effective concentration. Values are medians.

Table 2: Antiviral Activity of this compound in HBV-Infected Primary Human Hepatocytes (PHHs) [1][7]

ParameterEC50 (nM)
Extracellular HBV DNA93
Intracellular HBV RNA876

EC50 values are medians.

Signaling Pathways and Mechanism of Action

This compound's dual mechanism of action is a key attribute that differentiates it from other anti-HBV agents such as nucleos(t)ide analogs. The following diagram illustrates the points of intervention of this compound in the HBV life cycle.

HBV_Lifecycle_JNJ6379 cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm rcDNA_n rcDNA cccDNA cccDNA rcDNA_n->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription capsid_assembly Capsid Assembly pgRNA->capsid_assembly core_protein Core Protein mRNAs->core_protein Translation polymerase Polymerase mRNAs->polymerase Translation entry HBV Entry uncoating Uncoating entry->uncoating uncoating->rcDNA_n Nuclear Import reverse_transcription Reverse Transcription capsid_assembly->reverse_transcription empty_capsid Empty Capsid capsid_assembly->empty_capsid mature_capsid Mature Capsid (rcDNA-containing) reverse_transcription->mature_capsid envelopment Envelopment & Secretion mature_capsid->envelopment new_virion New Virion envelopment->new_virion core_protein->capsid_assembly polymerase->capsid_assembly JNJ6379_early This compound (Secondary MOA) JNJ6379_early->uncoating Inhibits cccDNA formation JNJ6379_late This compound (Primary MOA) JNJ6379_late->capsid_assembly Accelerates assembly, prevents pgRNA encapsidation experimental_workflow cluster_prep Preparation cluster_induction Induction & Treatment cluster_analysis Analysis seed_cells Seed HepG2.117 cells in 96-well plates induce_hbv Induce HBV replication (remove doxycycline) seed_cells->induce_hbv add_compound Add this compound (serial dilutions) induce_hbv->add_compound incubate Incubate for 4-6 days add_compound->incubate harvest Harvest supernatant and cell lysate incubate->harvest elisa ELISA: HBsAg & HBeAg (supernatant) harvest->elisa qpcr qPCR: Extracellular & Intracellular HBV DNA harvest->qpcr cytotoxicity Cytotoxicity Assay (cell lysate) harvest->cytotoxicity

References

Application Notes and Protocols for JNJ-6379 in Primary Human Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing JNJ-6379 (also known as Bersacapavir or JNJ-56136379), a potent Hepatitis B Virus (HBV) capsid assembly modulator, in primary human hepatocyte (PHH) cultures.

Introduction

This compound is a novel small molecule inhibitor of HBV replication.[1] It functions as a capsid assembly modulator, interfering with the formation of the viral nucleocapsid.[1] This compound has demonstrated significant antiviral activity in in vitro studies, particularly in PHH models of HBV infection, making it a valuable tool for hepatitis B research and drug development.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both early and late stages of the HBV life cycle.[2][3]

  • Primary Mechanism of Action (Late Stage): this compound accelerates the rate and extent of HBV capsid assembly.[2][3] This leads to the formation of morphologically intact viral capsids that are devoid of the viral pregenomic RNA (pgRNA) and the HBV polymerase.[2][4] Consequently, these "empty" capsids are non-functional, effectively blocking the production of new infectious virions.[2][4]

  • Secondary Mechanism of Action (Early Stage): When present at the time of infection, this compound interferes with post-entry processes and prevents the formation of covalently closed circular DNA (cccDNA), the stable episome that serves as the template for viral transcription.[2][3] This secondary mechanism is observed at higher concentrations than what is required for the primary mechanism of action.[4]

Data Summary

The antiviral activity of this compound in HBV-infected primary human hepatocytes is summarized in the tables below. The data highlights the compound's potency under different experimental conditions.

Table 1: Antiviral Activity of this compound in HBV-Infected Primary Human Hepatocytes [2][3]

ParameterCondition 1: Compound added with viral inoculumCondition 2: Compound added 4-5 days post-infection
Extracellular HBV DNA (EC50) 93 nM102 nM
Intracellular HBV RNA (EC50) 876 nMNo significant effect
Secreted HBe/cAg Dose-dependent reductionNo significant effect
Secreted HBsAg Dose-dependent reductionNo significant effect
cccDNA Formation PreventedNot prevented

EC50 (50% effective concentration) represents the concentration of the compound that inhibits the viral parameter by 50%.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in PHH cultures.

HBV_Lifecycle_and_JNJ6379_MOA cluster_host_cell Hepatocyte HBV_entry HBV Entry uncoating Uncoating HBV_entry->uncoating rcDNA_to_cccDNA rcDNA -> cccDNA in Nucleus uncoating->rcDNA_to_cccDNA transcription Transcription rcDNA_to_cccDNA->transcription pgRNA_mRNA pgRNA & mRNAs transcription->pgRNA_mRNA translation Translation pgRNA_mRNA->translation capsid_assembly Capsid Assembly (pgRNA encapsidation) pgRNA_mRNA->capsid_assembly core_polymerase Core & Polymerase Proteins translation->core_polymerase core_polymerase->capsid_assembly reverse_transcription Reverse Transcription capsid_assembly->reverse_transcription empty_capsid Empty Capsid (Non-functional) rcDNA_synthesis rcDNA Synthesis reverse_transcription->rcDNA_synthesis virion_assembly Virion Assembly & Secretion rcDNA_synthesis->virion_assembly virion_assembly->HBV_release New Virions JNJ6379_early This compound (Secondary MOA) JNJ6379_early->rcDNA_to_cccDNA Inhibits JNJ6379_late This compound (Primary MOA) JNJ6379_late->capsid_assembly Accelerates & Forms Empty Capsids JNJ6379_PHH_Workflow cluster_analysis Analysis thaw_plate Thaw & Plate Primary Human Hepatocytes culture Culture for 24-48h (Allow attachment) thaw_plate->culture prepare_compound Prepare this compound Dilutions & Vehicle Control culture->prepare_compound infect_treat Infect with HBV & Treat with this compound (Condition 1) or Treat Established Infection (Condition 2) prepare_compound->infect_treat incubate Incubate for desired duration (e.g., 7-12 days) infect_treat->incubate harvest Harvest Supernatant & Cells incubate->harvest analysis Endpoint Analysis harvest->analysis dna_analysis HBV DNA Analysis (qPCR, Southern Blot) rna_analysis HBV RNA Analysis (RT-qPCR) antigen_analysis Antigen Analysis (ELISA, Western Blot) viability_analysis Cell Viability Assay

References

Application Notes and Protocols: Synergistic Antiviral Activity of JNJ-6379 and Entecavir Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the synergistic antiviral effects of JNJ-6379 (also known as JNJ-56136379 or Bersacapavir) and Entecavir (ETV) against the Hepatitis B Virus (HBV). Detailed protocols for key experiments are outlined to facilitate further research and development in this area.

Introduction

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure. The development of novel therapeutic strategies often involves combination therapies targeting different stages of the HBV life cycle. This compound is a potent, orally bioavailable capsid assembly modulator (CAM) that disrupts HBV replication through a dual mechanism of action.[1][2][3][4] Entecavir is a well-established nucleoside analog that inhibits the reverse transcriptase activity of the HBV polymerase.[5][6][7][8][9] Preclinical studies have demonstrated that the combination of this compound and ETV results in additive-to-synergistic antiviral activity, providing a strong rationale for their combined clinical development.[1]

Mechanisms of Action

This compound (Capsid Assembly Modulator - CAM-N)

This compound targets the HBV core protein, a crucial component for multiple stages of the viral life cycle.[10] It possesses a dual mechanism of action:

  • Primary Mechanism: It accelerates the rate of capsid assembly, leading to the formation of morphologically normal but empty capsids, devoid of the viral pre-genomic RNA (pgRNA) and polymerase. This effectively halts the production of new infectious virions.[1][3][4]

  • Secondary Mechanism: At higher concentrations, this compound can inhibit the de novo formation of covalently closed circular DNA (cccDNA) in newly infected hepatocytes by interfering with the disassembly of incoming capsids.[1][2][3][11]

Entecavir (Nucleos(t)ide Analog - NA)

Entecavir is a potent and selective inhibitor of the HBV polymerase.[5][6][7][8][9] After intracellular phosphorylation to its active triphosphate form, it competes with the natural substrate, deoxyguanosine triphosphate, and is incorporated into the nascent viral DNA chain.[5][7][9] This leads to chain termination and inhibition of all three functions of the HBV polymerase: priming, reverse transcription of the pgRNA, and synthesis of the positive DNA strand.[5][7]

Synergy and Rationale for Combination

The distinct mechanisms of action of this compound and Entecavir provide a strong basis for their combined use. While Entecavir blocks the synthesis of viral DNA, this compound prevents the packaging of the viral genome into new capsids and can also impact the formation of the cccDNA mini-chromosome. This multi-targeted approach can lead to a more profound and sustained suppression of HBV replication. In vitro studies have confirmed that the combination of this compound and ETV results in additive-to-synergistic antiviral effects.[1]

Data Presentation

In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound and Entecavir as individual agents.

CompoundAssay SystemParameter MeasuredEC50 (Median)Reference
This compound HepG2.117 cellsHBV DNA reduction54 nM[1][11]
HBV-infected PHHsExtracellular HBV DNA93 nM[1][11]
HBV-infected PHHsIntracellular HBV RNA876 nM[1][11]
Entecavir HBV-infected PHHsExtracellular HBV DNA0.023 nM (added with inoculum)
HBV-infected PHHsExtracellular HBV DNA0.028 nM (added post-infection)

PHHs: Primary Human Hepatocytes

Clinical Trial Data (JADE Study - NCT03361956)

The Phase 2 JADE study evaluated the efficacy and safety of JNJ-56136379 in combination with a nucleos(t)ide analogue (NA), which could be Tenofovir or Entecavir. The following tables present the mean decline in viral markers from baseline at Week 24 for treatment-naïve, HBeAg-positive patients.

Table 1: Mean (SE) Decline in HBV DNA at Week 24

Treatment ArmMean Decline (log10 IU/mL)
Placebo + NA5.21 (0.42)
This compound 75 mg + NA5.53 (0.23)
This compound 250 mg + NA5.88 (0.34)

Data from the JADE clinical trial.[12][13]

Table 2: Mean (SE) Decline in HBV RNA at Week 24

Treatment ArmMean Decline (log10 copies/mL)
Placebo + NA1.33 (0.32)
This compound 75 mg + NA2.96 (0.23)
This compound 250 mg + NA3.15 (0.33)

Data from the JADE clinical trial.[12][13]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of this compound and Entecavir in HepG2.2.15 Cells

Objective: To determine the in vitro antiviral synergy of this compound and Entecavir against HBV.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418.

  • This compound (stock solution in DMSO)

  • Entecavir (stock solution in DMSO)

  • 96-well cell culture plates

  • Reagents for DNA extraction and quantitative PCR (qPCR)

  • Cell viability assay reagents (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that ensures they are sub-confluent at the time of treatment. Incubate at 37°C, 5% CO2.

  • Drug Preparation: Prepare a dose-response matrix of this compound and Entecavir. This involves serial dilutions of each compound individually and in combination at fixed ratios based on their respective EC50 values.

  • Treatment: After 24 hours, remove the culture medium and add fresh medium containing the drug dilutions. Include appropriate controls (vehicle control - DMSO, single agents, and combination).

  • Incubation: Incubate the plates for 6-7 days, with a medium change containing fresh drug dilutions at day 3 or 4.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for quantification of extracellular HBV DNA.

  • HBV DNA Quantification:

    • Extract viral DNA from the supernatant.

    • Quantify HBV DNA levels using a validated qPCR assay targeting a conserved region of the HBV genome.

  • Cytotoxicity Assessment: Assess cell viability in a parallel plate using a suitable assay (e.g., CellTiter-Glo®) to ensure that the observed antiviral effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percent inhibition of HBV DNA replication for each drug concentration and combination relative to the vehicle control.

    • Analyze the combination data for synergy using the Bliss-Independence model with software such as MacSynergy II. A synergy volume greater than zero indicates a synergistic interaction.

Protocol 2: Evaluation of Antiviral Activity in HBV-Infected Primary Human Hepatocytes (PHHs)

Objective: To evaluate the antiviral efficacy of this compound and Entecavir, alone and in combination, in a more physiologically relevant in vitro model.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • High-titer HBV inoculum

  • This compound and Entecavir

  • Reagents for RNA and DNA extraction, and qPCR/RT-qPCR

Procedure:

  • Hepatocyte Plating: Thaw and plate PHHs on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

  • HBV Infection: Infect the PHH monolayer with HBV inoculum at a defined multiplicity of genome equivalents (MGE) for 16-24 hours.

  • Treatment Scenarios:

    • Co-treatment: Add drug dilutions (this compound, Entecavir, and combination) at the same time as the viral inoculum to assess the effect on the establishment of infection.

    • Post-infection Treatment: Wash the cells to remove the inoculum and add fresh medium. Add drug dilutions 4-5 days post-infection to assess the effect on established replication.

  • Incubation and Maintenance: Culture the treated cells for a total of 12-14 days, with periodic medium changes containing fresh drug dilutions every 2-3 days.

  • Sample Collection: Collect cell culture supernatants at various time points to measure extracellular HBV DNA and antigens (HBsAg, HBeAg). At the end of the experiment, lyse the cells to extract intracellular DNA and RNA.

  • Endpoint Analysis:

    • Extracellular HBV DNA: Quantify using qPCR as described in Protocol 1.

    • Intracellular HBV DNA (including cccDNA): Quantify total and cccDNA-specific forms using appropriate qPCR assays.

    • Intracellular HBV RNA: Quantify pgRNA and other transcripts using RT-qPCR.

    • Secreted Antigens: Measure HBsAg and HBeAg levels in the supernatant using ELISA.

  • Data Analysis: Determine the dose-dependent effects of each compound and the combination on all measured viral markers.

Visualizations

Signaling Pathways and Experimental Workflows

HBV_Lifecycle_and_Drug_Targets cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_drugs Drug Intervention HBV Virion HBV Virion Entry Entry HBV Virion->Entry Uncoating Uncoating Entry->Uncoating cccDNA formation cccDNA formation Uncoating->cccDNA formation to Nucleus Transcription Transcription cccDNA formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core & Pol Core & Pol Translation->Core & Pol Core & Pol->Encapsidation Reverse Transcription Reverse Transcription Encapsidation->Reverse Transcription Nucleocapsid Nucleocapsid Reverse Transcription->Nucleocapsid Envelopment & Secretion Envelopment & Secretion Nucleocapsid->Envelopment & Secretion New Virion New Virion Envelopment & Secretion->New Virion New Virion->HBV Virion Infection Cycle This compound This compound This compound->cccDNA formation Inhibits de novo formation This compound->Encapsidation Inhibits pgRNA packaging Entecavir Entecavir Entecavir->Reverse Transcription Inhibits viral DNA synthesis

Caption: HBV life cycle and targets of this compound and Entecavir.

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HepG2.2.15 cells in 96-well plates C Treat cells with drug dilutions A->C B Prepare drug matrix: This compound & Entecavir (single agents & combinations) B->C D Incubate for 6-7 days (with media change) C->D E Collect supernatant D->E H Assess cytotoxicity (parallel plate) D->H F Extract extracellular HBV DNA E->F G Quantify HBV DNA via qPCR F->G I Calculate synergy score (Bliss-Independence Model) G->I

Caption: Workflow for in vitro synergy testing.

References

Application Notes and Protocols: JNJ-6379 Combination Therapy with Nucleos(t)ide Analogs for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-6379 (also known as bersacapavir or JNJ-56136379) is a novel, potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) that has been investigated for the treatment of chronic hepatitis B (CHB).[1][2][3][4] Unlike traditional nucleos(t)ide analogs (NAs) that target the viral polymerase, this compound exhibits a dual mechanism of action. Its primary mechanism involves interfering with the assembly of the HBV capsid, leading to the formation of empty, non-functional capsids.[5] The secondary mechanism involves the inhibition of de novo covalently closed circular DNA (cccDNA) formation, a key step in the establishment and persistence of HBV infection.[5] This distinct mechanism of action provides a strong rationale for its use in combination with NAs to achieve deeper and more sustained viral suppression. Clinical trials have demonstrated that the combination of this compound with NAs is generally well-tolerated and results in significant reductions in HBV DNA and HBV RNA levels.[1][6]

These application notes provide a summary of the available clinical data on this compound in combination with NAs, detailed protocols for key experimental assays used in the evaluation of such therapies, and visual representations of the underlying mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative data from clinical trials evaluating this compound in combination with nucleos(t)ide analogs.

Table 1: Mean Change from Baseline in HBV DNA and HBV RNA in HBeAg-Positive, Not Currently Treated Patients at Week 24 (JADE Study) [1]

Treatment GroupMean (SE) HBV DNA Decline (log10 IU/mL)Mean (SE) HBV RNA Decline (log10 copies/mL)
This compound 75 mg + NA5.53 (0.23)2.96 (0.23)
This compound 250 mg + NA5.88 (0.34)3.15 (0.33)
Placebo + NA5.21 (0.42)1.33 (0.32)

Table 2: Mean Change from Baseline in HBsAg in HBeAg-Positive, Not Currently Treated Patients at Week 24 (JADE Study) [1]

Treatment GroupMean (SE) HBsAg Decline (log10 IU/mL)
This compound 75 mg + NA0.14 (0.10)
This compound 250 mg + NA0.41 (0.15)
Placebo + NA0.25 (0.11)

Table 3: Proportion of Patients Achieving HBsAg <100 IU/mL at Week 48 in the REEF-1 Study [7]

Treatment GroupPercentage of Patients with HBsAg <100 IU/mL
JNJ-3989 200 mg + NA74.7%

Signaling Pathways and Experimental Workflows

HBV Life Cycle and Points of Intervention

The following diagram illustrates the key stages of the HBV life cycle and the points at which nucleos(t)ide analogs and this compound exert their antiviral effects.

HBV_Lifecycle cluster_cell Hepatocyte cluster_intervention HBV_virion HBV Virion Entry Entry via NTCP HBV_virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_protein Core Protein Translation->Core_protein Polymerase Polymerase Translation->Polymerase Core_protein->Encapsidation Polymerase->Encapsidation Reverse_transcription Reverse Transcription Encapsidation->Reverse_transcription Capsid_assembly Capsid Assembly Reverse_transcription->Capsid_assembly Virion_release Virion Release Capsid_assembly->Virion_release Empty_capsid Empty Capsid Capsid_assembly->Empty_capsid New_virion New HBV Virion Virion_release->New_virion NA_intervention Nucleos(t)ide Analogs (NAs) NA_intervention->Reverse_transcription Inhibit JNJ6379_intervention_1 This compound (Primary) JNJ6379_intervention_1->Capsid_assembly Disrupt JNJ6379_intervention_2 This compound (Secondary) JNJ6379_intervention_2->cccDNA_formation Inhibit

Caption: HBV life cycle and intervention points of NAs and this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro evaluation of this compound in combination with a nucleos(t)ide analog.

In_Vitro_Workflow Cell_culture Seed HBV-producing cell line (e.g., HepG2.2.15) Treatment Treat cells with this compound, NA, or combination Cell_culture->Treatment Incubation Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Harvest Harvest supernatant and cell lysate Incubation->Harvest HBV_DNA_quant Quantify extracellular HBV DNA (qPCR) Harvest->HBV_DNA_quant HBsAg_quant Quantify HBsAg (ELISA/CLIA) Harvest->HBsAg_quant cccDNA_quant Quantify intracellular cccDNA (qPCR) Harvest->cccDNA_quant Cytotoxicity Assess cell viability (e.g., MTT assay) Harvest->Cytotoxicity Data_analysis Data Analysis and Synergy Calculation HBV_DNA_quant->Data_analysis HBsAg_quant->Data_analysis cccDNA_quant->Data_analysis Cytotoxicity->Data_analysis

Caption: In vitro evaluation workflow for this compound and NA combination.

Experimental Protocols

The following are representative protocols for the key assays used to evaluate the efficacy of this compound in combination with nucleos(t)ide analogs. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.

Protocol 1: Quantification of HBV DNA in Cell Culture Supernatant by qPCR

Objective: To quantify the amount of extracellular HBV DNA released from HBV-producing cells following treatment.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • This compound and nucleos(t)ide analog of interest

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)

  • qPCR master mix (e.g., containing SYBR Green or a TaqMan probe)

  • Primers and probe specific for a conserved region of the HBV genome (e.g., S gene)[8]

  • HBV DNA standard for calibration curve

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of treatment.

  • Treatment: After cell attachment, replace the medium with fresh medium containing serial dilutions of this compound, the nucleos(t)ide analog, or a combination of both. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • DNA Extraction: Extract viral DNA from a defined volume of the supernatant (e.g., 100 µL) using a DNA extraction kit according to the manufacturer's instructions.[9] Elute the DNA in nuclease-free water.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, probe (if using a TaqMan assay), and the extracted DNA.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Generate a standard curve using the HBV DNA standard. Quantify the HBV DNA in the samples by interpolating their Ct values against the standard curve. Express the results as IU/mL or copies/mL.

Protocol 2: Quantification of HBsAg by Chemiluminescent Immunoassay (CLIA)

Objective: To measure the concentration of HBsAg in cell culture supernatant or patient serum.

Materials:

  • Cell culture supernatant or patient serum samples

  • Commercial HBsAg CLIA kit (e.g., from Abbott, Roche, or Siemens)

  • Chemiluminescence microplate reader

  • Wash buffer

  • Reagent diluents

Procedure:

  • Sample Preparation: Bring all reagents and samples to room temperature. If necessary, dilute samples according to the kit instructions.

  • Assay Procedure (based on a typical sandwich CLIA): a. Add samples, calibrators, and controls to the microplate wells coated with anti-HBsAg antibodies. b. Add the acridinium-labeled anti-HBsAg conjugate to each well. c. Incubate the plate to allow for the formation of the antibody-HBsAg-antibody sandwich complex. d. Wash the wells to remove unbound components. e. Add trigger solutions to initiate the chemiluminescent reaction. f. Measure the light emission (Relative Light Units - RLUs) in a chemiluminescence reader.

  • Data Analysis: Generate a standard curve using the provided calibrators. Determine the HBsAg concentration in the samples by comparing their RLU values to the standard curve.

Protocol 3: Quantification of Intracellular HBV cccDNA by qPCR with Exonuclease Treatment

Objective: To specifically quantify the amount of HBV cccDNA in infected cells, distinguishing it from other viral DNA replicative intermediates.

Materials:

  • HBV-infected cells (e.g., primary human hepatocytes or HepG2-NTCP cells)

  • Cell lysis buffer

  • DNA extraction kit

  • T5 Exonuclease or Plasmid-Safe ATP-Dependent DNase

  • qPCR master mix

  • Primers and probe specific for HBV cccDNA

  • Primers for a host reference gene (e.g., beta-actin) for normalization

  • Real-time PCR instrument

Procedure:

  • Cell Lysis and DNA Extraction: a. Harvest the HBV-infected cells and wash with PBS. b. Lyse the cells and extract total intracellular DNA using a suitable kit.

  • Exonuclease Digestion: a. Treat a portion of the extracted DNA with T5 exonuclease or Plasmid-Safe ATP-Dependent DNase to digest linear and relaxed circular HBV DNA, leaving the cccDNA intact.[10][11] b. Incubate the reaction according to the enzyme manufacturer's protocol. c. Inactivate the exonuclease by heat treatment.

  • qPCR for cccDNA: a. Perform qPCR on the exonuclease-treated DNA using primers that specifically amplify a region of the HBV cccDNA.

  • qPCR for Reference Gene: a. In a separate reaction, perform qPCR on an untreated aliquot of the same DNA extract using primers for a host reference gene to normalize for the amount of input DNA.

  • Data Analysis: a. Quantify the cccDNA copy number using a standard curve. b. Normalize the cccDNA copy number to the copy number of the host reference gene. Express the results as cccDNA copies per cell or per microgram of total DNA.

Conclusion

The combination of this compound with nucleos(t)ide analogs represents a promising therapeutic strategy for CHB by targeting multiple, distinct steps in the viral life cycle. The provided data and protocols offer a framework for researchers to further investigate the synergistic potential of this combination therapy and to evaluate novel therapeutic regimens aimed at achieving a functional cure for hepatitis B. The detailed methodologies for key virological assays will aid in the standardized assessment of treatment efficacy in both preclinical and clinical settings.

References

Application Note: Analysis of JNJ-6379-Mediated HBV Capsid Assembly using Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-6379 (also known as Bersacapavir or JNJ-56136379) is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) that has been investigated as a treatment for chronic hepatitis B.[1][2] Its mechanism of action involves the allosteric modulation of the HBV core protein (HBc), leading to the assembly of empty, non-infectious capsids.[1][3][4] Size Exclusion Chromatography (SEC) is a powerful analytical technique used to separate molecules based on their hydrodynamic radius, making it an ideal method for characterizing the assembly state of viral capsids and assessing the impact of CAMs like this compound.[3] This application note provides a detailed protocol for the analysis of this compound's effect on HBV capsid assembly using SEC.

Principle of the Assay

This protocol utilizes high-performance liquid chromatography (HPLC)-based SEC to separate different forms of HBV capsids. In the absence of an effective CAM, HBc proteins will assemble into complete, genome-containing capsids. In the presence of this compound, the assembly process is modulated to favor the formation of empty capsids.[1][3][4] These empty capsids may have a different hydrodynamic radius compared to full capsids, allowing for their separation and quantification by SEC. The elution profile is monitored by UV absorbance at 280 nm (for protein) and 260 nm (for nucleic acid), allowing for the differentiation between protein-only (empty) and protein-nucleic acid (full) complexes.

Experimental Workflow

cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_data Data Analysis HBc HBV Core Protein (HBc) Incubate Incubation to Allow Capsid Assembly HBc->Incubate JNJ6379 This compound Stock Solution JNJ6379->Incubate Buffer Assembly Buffer Buffer->Incubate Inject Inject Sample onto SEC Column Incubate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (260/280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration and Analysis Chromatogram->Integrate Quantify Quantify Capsid Species Integrate->Quantify

Caption: Experimental workflow for SEC analysis of this compound mediated HBV capsid assembly.

Detailed Experimental Protocol

This protocol is a representative method based on published studies on HBV capsid assembly modulators and general SEC protocols for viral capsids.

Materials and Reagents:

  • Purified recombinant HBV core protein (HBc)

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Assembly Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl

  • SEC Mobile Phase: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • HPLC system with a UV detector

  • SEC column suitable for large protein complexes (e.g., TSKgel G5000PWxl, 300 x 7.8 mm, 10 µm or similar)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Capsid Assembly Reaction:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing purified HBc protein at a final concentration of 10 µM in assembly buffer.

    • Add this compound from the stock solution to achieve final concentrations ranging from 0 µM to 50 µM. Ensure the final DMSO concentration is the same across all samples (e.g., 1%). A control sample with DMSO only should be included.

    • Incubate the reaction mixtures at 37°C for 2 hours to allow for capsid assembly.

  • SEC Analysis:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

    • Inject 20-50 µL of each capsid assembly reaction mixture onto the equilibrated column.

    • Perform an isocratic elution with the mobile phase for a sufficient duration to allow for the elution of all species of interest (typically 20-30 minutes).

    • Monitor the eluate using a UV detector at 260 nm and 280 nm.

Data Analysis:

  • Integrate the peaks in the resulting chromatograms.

  • Calculate the A260/A280 ratio for each peak to differentiate between empty (low ratio, ~0.6) and full (high ratio, >1.2) capsids.

  • Quantify the relative abundance of each species by calculating the peak area as a percentage of the total peak area.

Expected Results and Data Presentation

In the absence of this compound, a major peak corresponding to assembled HBV capsids is expected. With increasing concentrations of this compound, a dose-dependent shift in the chromatogram is anticipated, indicating the formation of empty capsids.[3] This may manifest as a new peak with a different retention time and a lower A260/A280 ratio.

Table 1: Representative SEC Analysis of HBV Capsid Assembly in the Presence of this compound

This compound Conc. (µM)PeakRetention Time (min)Peak Area (%)A260/A280 RatioPutative Identity
0112.5951.4Full Capsids
215.25N/AHBc Dimers
1112.6701.3Full Capsids
213.8250.6Empty Capsids
315.35N/AHBc Dimers
10113.9900.6Empty Capsids
215.410N/AHBc Dimers
50114.0920.6Empty Capsids
215.58N/AHBc Dimers

Note: The data presented in this table is illustrative and intended to represent the expected trend.

Mechanism of Action Visualization

The following diagram illustrates the logical relationship of this compound's mechanism of action on HBV capsid assembly.

cluster_normal Normal HBV Capsid Assembly cluster_jnj6379 Capsid Assembly with this compound HBc_dimers HBc Dimers Assembly Self-Assembly HBc_dimers->Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Assembly Full_Capsid Genome-Containing Capsid (Infectious) Assembly->Full_Capsid JNJ6379 This compound HBc_dimers_mod HBc Dimers JNJ6379->HBc_dimers_mod Modulated_Assembly Modulated Assembly Empty_Capsid Empty Capsid (Non-infectious) Modulated_Assembly->Empty_Capsid HBc_dimers_mod->Modulated_Assembly

Caption: Mechanism of this compound action on HBV capsid assembly.

Conclusion

Size Exclusion Chromatography is a robust and reliable method for characterizing the effects of capsid assembly modulators like this compound. The protocol described herein, coupled with UV detection, allows for the clear differentiation and quantification of empty and full HBV capsids, providing valuable insights into the mechanism of action of this class of antiviral compounds. This analytical approach is crucial for the development and quality control of novel anti-HBV therapeutics.

References

Application Notes and Protocols: Electron Microscopy of JNJ-6379 Induced Hepatitis B Virus Capsid Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-56136379 (JNJ-6379, Bersacapavir) is a potent, orally bioavailable capsid assembly modulator (CAM) that targets the hepatitis B virus (HBV) core protein.[1][2] It exhibits a dual mechanism of action, interfering with both the early and late stages of the viral life cycle.[1][2][3] The primary mechanism involves the acceleration of HBV capsid assembly, leading to the formation of morphologically intact but non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA) and polymerase.[1][2] This aberrant assembly effectively halts the production of new infectious virions. Additionally, this compound has been shown to inhibit the formation of covalently closed circular DNA (cccDNA) in newly infected hepatocytes, a key step in the establishment of chronic infection.[1][2][3]

Electron microscopy (EM) is a critical tool for visualizing the direct impact of this compound on HBV capsid morphology. Both negative staining transmission electron microscopy (TEM) and cryogenic electron microscopy (cryo-EM) can be employed to qualitatively and quantitatively assess the formation of these empty capsids. These application notes provide an overview of the experimental workflows and detailed protocols for utilizing electron microscopy to study the effects of this compound on HBV capsid formation.

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the in vitro efficacy of this compound in various assays. This data provides a quantitative basis for designing EM experiments and interpreting the morphological findings.

ParameterCell Line/SystemValueReference
EC50 (HBV DNA reduction) HepG2.117 cells54 nM[1][2][4]
EC50 (extracellular HBV DNA) HBV-infected Primary Human Hepatocytes (PHHs)93 nM[1][2][3]
EC50 (intracellular HBV RNA) HBV-infected PHHs876 nM[1][2][3]
EC90 (HBV DNA reduction) HepG2.117 cells226 nM[3]
HBV Capsid Structural Parameters

Understanding the native structure of HBV capsids is essential for interpreting the effects of this compound. HBV capsids primarily assemble into two icosahedral symmetries, T=3 and T=4.

ParameterT=3 CapsidT=4 CapsidReference
Number of Core Protein Dimers 90120[5][6]
Approximate Diameter ~31 nm~36 nm[7]
Composition 180 core protein monomers240 core protein monomers[5][6]

Experimental Protocols

Protocol 1: In Vitro Assembly of HBV Core Protein and this compound Treatment for EM Analysis

This protocol describes the in vitro assembly of recombinant HBV core protein into capsids in the presence and absence of this compound, followed by preparation for electron microscopy.

Materials:

  • Recombinant HBV core protein (Cp149 or Cp183)

  • JNJ-56136379 (Bersacapavir)

  • Assembly Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • DMSO (for this compound stock solution)

  • Carbon-coated copper EM grids

  • Staining solution (e.g., 2% uranyl acetate)

  • Glow discharger

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • In Vitro Assembly Reaction:

    • Purify recombinant HBV core protein dimers.

    • Dilute the core protein to a final concentration of 2-5 µM in pre-chilled Assembly Buffer.

    • Prepare serial dilutions of this compound in Assembly Buffer from the stock solution. Ensure the final DMSO concentration is below 1% in all reactions, including the vehicle control.

    • Add the desired concentration of this compound or DMSO (vehicle control) to the core protein solution.

    • Induce capsid assembly by adjusting the salt concentration (e.g., to 500 mM NaCl) or by increasing the temperature to 37°C.

    • Incubate the reaction mixture for a defined period (e.g., 1-4 hours) at 37°C to allow for capsid formation.

  • Sample Preparation for Negative Staining TEM:

    • Glow-discharge carbon-coated copper EM grids to render the surface hydrophilic.

    • Apply 3-5 µL of the assembly reaction mixture onto the surface of the grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Blot away the excess liquid using filter paper.

    • Wash the grid by briefly touching the surface to a drop of deionized water.

    • Blot again to remove the water.

    • Apply 3-5 µL of 2% uranyl acetate solution to the grid for 30-60 seconds for negative staining.

    • Blot away the excess stain and allow the grid to air dry completely.

  • Electron Microscopy Imaging:

    • Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).

    • Acquire images at various magnifications to assess capsid morphology, size distribution, and the presence of any aberrant structures.

Protocol 2: Analysis of Capsid Formation in HBV-Replicating Cell Lines Treated with this compound

This protocol outlines the procedure for treating HBV-replicating cells with this compound and subsequent purification of intracellular capsids for EM analysis.

Materials:

  • HepG2.2.15 or other HBV-replicating cell line

  • Cell culture medium and supplements

  • JNJ-56136379 (Bersacapavir)

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5% NP-40)

  • Sucrose gradient solutions (10-60%)

  • Ultracentrifuge and tubes

  • Dialysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2.2.15 cells under standard conditions.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1x, 10x, 100x EC50) for a specified duration (e.g., 48-72 hours).

  • Cell Lysis and Capsid Purification:

    • Harvest the cells and lyse them in a suitable lysis buffer on ice.

    • Clarify the cell lysate by centrifugation to remove cellular debris.

    • Layer the supernatant onto a pre-formed 10-60% sucrose gradient.

    • Perform ultracentrifugation to separate the capsids from other cellular components.

    • Fractionate the gradient and identify the fractions containing HBV capsids (can be determined by ELISA or Western blot for the core protein).

    • Pool the capsid-containing fractions and dialyze against a suitable buffer to remove the sucrose.

  • Electron Microscopy:

    • Prepare the purified capsid samples for negative staining TEM as described in Protocol 1, steps 3 and 4.

Visualizations

JNJ_6379_Mechanism_of_Action cluster_late_phase Late Phase of HBV Life Cycle cluster_early_phase Early Phase of HBV Life Cycle Core_Protein HBV Core Protein (Dimers) Normal_Capsid pgRNA-containing Capsid (Infectious) Core_Protein->Normal_Capsid Normal Assembly Empty_Capsid Empty Capsid (Non-infectious) Core_Protein->Empty_Capsid Accelerated Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Normal_Capsid JNJ6379_node This compound JNJ6379_node->Empty_Capsid HBV_Virion HBV Virion Enters Hepatocyte Capsid_Uncoating Capsid Uncoating HBV_Virion->Capsid_Uncoating rcDNA_to_Nucleus rcDNA Transport to Nucleus Capsid_Uncoating->rcDNA_to_Nucleus cccDNA_Formation cccDNA Formation rcDNA_to_Nucleus->cccDNA_Formation JNJ6379_node2 This compound JNJ6379_node2->cccDNA_Formation Inhibition

Figure 1: Dual mechanism of action of this compound on the HBV life cycle.

EM_Workflow cluster_sample_prep Sample Preparation cluster_em_prep EM Grid Preparation cluster_analysis Analysis start Start: Recombinant HBV Core Protein or Cell Lysate treatment Treatment with this compound (Dose-Response) start->treatment assembly In Vitro Assembly or Capsid Purification treatment->assembly grid_prep Glow-Discharged Carbon-Coated Grid assembly->grid_prep adsorption Sample Adsorption grid_prep->adsorption staining Negative Staining (e.g., Uranyl Acetate) adsorption->staining tem Transmission Electron Microscopy (TEM) staining->tem imaging Image Acquisition tem->imaging analysis Morphological & Quantitative Analysis imaging->analysis

Figure 2: Experimental workflow for EM analysis of this compound induced capsid formation.

References

Application Notes and Protocols for JNJ-6379 Treatment in HBV-Infected Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the in-vitro application and effects of JNJ-6379 (also known as Bersacapavir or JNJ-56136379), a potent capsid assembly modulator (CAM) for the treatment of Hepatitis B Virus (HBV) infection.

Introduction

This compound is an investigational antiviral compound that targets the HBV core protein, a crucial component in the viral life cycle.[1] Its primary mechanism of action involves the acceleration of capsid assembly, leading to the formation of morphologically intact but non-infectious viral capsids that are devoid of the viral genome.[1][2][3] This effectively disrupts a late stage of viral replication. Additionally, this compound has been shown to inhibit the de novo formation of covalently closed circular DNA (cccDNA) from incoming virions, indicating an effect on the early stages of infection as well.[1][2][3] These dual mechanisms make this compound a subject of significant interest in the development of new chronic hepatitis B therapies.[1][3]

Data Presentation: In Vitro Antiviral Activity of this compound

The following tables summarize the quantitative data on the antiviral efficacy of this compound in various in-vitro models of HBV infection.

Table 1: Antiviral Potency of this compound in Stably Transfected Hepatoma Cell Lines

Cell LineParameterMedian Value
HepG2.117EC50 (HBV DNA reduction)54 nM[1][2]
HepG2.117EC90 (HBV DNA reduction)226 nM[2]

Table 2: Antiviral Activity of this compound in Primary Human Hepatocytes (PHHs)

ParameterConditionMedian EC50
Extracellular HBV DNA ReductionCo-administration with viral inoculum93 nM[1][2][3]
Intracellular HBV RNA ReductionCo-administration with viral inoculum876 nM[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in-vitro efficacy of this compound.

1. Protocol for Determining Antiviral Efficacy (EC50) in Stably Transfected Cell Lines (e.g., HepG2.117)

  • Cell Culture and Plating:

    • Culture HepG2.117 cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selective antibiotic (e.g., G418).

    • Seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of this compound to achieve a range of final concentrations for the dose-response curve.

    • Add the diluted compound or vehicle control (DMSO) to the cell culture wells.

  • Incubation:

    • Incubate the treated cells for a defined period (e.g., 4 days), ensuring the cells in the control wells remain healthy.

  • Quantification of HBV DNA:

    • Harvest the cell culture supernatant.

    • Isolate extracellular HBV DNA from the supernatant.

    • Quantify the amount of HBV DNA using quantitative PCR (qPCR).

  • Data Analysis:

    • Normalize the HBV DNA levels in the treated wells to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration.

    • Calculate the 50% effective concentration (EC50) using a non-linear regression model.

2. Protocol for Assessing the Effect on cccDNA Formation in Primary Human Hepatocytes (PHHs)

  • Cell Culture and Infection:

    • Plate cryopreserved or fresh PHHs on collagen-coated plates and allow them to attach.

    • Infect the PHHs with HBV inoculum at a specified multiplicity of infection.

  • Time-of-Addition Experiment:

    • Co-administration: Add this compound at various concentrations simultaneously with the HBV inoculum.

    • Post-infection: Add this compound at different time points after infection (e.g., 4 or 5 days) to assess its effect on established infection.[1][2][3]

  • Incubation and Maintenance:

    • Incubate the cells for an extended period (e.g., up to 12 days), with regular media changes and re-addition of the compound.

  • Analysis of Viral Markers:

    • Extracellular HBV DNA: Quantify from the supernatant using qPCR at various time points.

    • Intracellular HBV RNA: Extract total RNA from the cells and quantify using reverse transcription-qPCR (RT-qPCR).

    • cccDNA: Isolate cccDNA from the cell lysate using a Hirt extraction method followed by Southern blotting to specifically detect the covalently closed circular form.[3]

    • Antigens (HBsAg, HBeAg): Measure the levels of secreted antigens in the supernatant using enzyme-linked immunosorbent assays (ELISAs).

Visualizations: Mechanism of Action and Experimental Workflow

The following diagrams illustrate the key mechanisms and experimental designs described.

HBV_Lifecycle_JNJ6379_MOA HBV_Virion HBV Virion Entry Entry into Hepatocyte HBV_Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA_Formation cccDNA Formation rcDNA->cccDNA_Formation cccDNA cccDNA cccDNA_Formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly & pgRNA Encapsidation pgRNA->Capsid_Assembly Core_Protein Core Protein (Dimers) Translation->Core_Protein Core_Protein->Capsid_Assembly Mature_Capsid Mature Capsid (contains rcDNA) Capsid_Assembly->Mature_Capsid Empty_Capsid Empty Capsid Capsid_Assembly->Empty_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release JNJ6379_early This compound (Secondary MOA) JNJ6379_early->cccDNA_Formation Inhibits JNJ6379_late This compound (Primary MOA) JNJ6379_late->Capsid_Assembly Accelerates & Misdirects Experimental_Workflow_JNJ6379 cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_results Results Cell_Culture Culture HepG2.117 or PHHs Treatment Treat Cells with this compound (or co-administer with HBV for PHHs) Cell_Culture->Treatment Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Treatment Incubation Incubate for a Defined Period (e.g., 4-12 days) Treatment->Incubation Harvest Harvest Supernatant and/or Cells Incubation->Harvest DNA_Quant HBV DNA Quantification (qPCR) Harvest->DNA_Quant RNA_Quant HBV RNA Quantification (RT-qPCR) Harvest->RNA_Quant cccDNA_Analysis cccDNA Analysis (Southern Blot) Harvest->cccDNA_Analysis Antigen_Analysis Antigen Quantification (ELISA) Harvest->Antigen_Analysis EC50_Calc Calculate EC50/EC90 Values DNA_Quant->EC50_Calc RNA_Quant->EC50_Calc cccDNA_Analysis->EC50_Calc Antigen_Analysis->EC50_Calc

References

Application Notes and Protocols for Assessing JNJ-6379 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-6379 (also known as Bersacapavir or JNJ-56136379) is a potent, novel capsid assembly modulator of the hepatitis B virus (HBV).[1][2][3][4] Its primary mechanism of action involves interfering with the HBV capsid assembly, leading to the formation of non-functional capsids that lack viral genetic material.[1][3][4] While its primary target is viral, it is crucial to assess the cytotoxic potential of this compound on host cells to determine its therapeutic window and overall safety profile.

This document provides a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound. These assays measure various cellular parameters, from metabolic activity and membrane integrity to the induction of apoptosis. The presented methodologies are fundamental in preclinical safety assessment and can be adapted for various cell types.

It is important to note that this compound is distinct from JNJ-61186372 (Amivantamab), an EGFR-cMet bispecific antibody used in oncology.[5][6][7][8][9] While both are Janssen compounds, their mechanisms of action and, consequently, some specific cytotoxicity assays (like ADCC for antibodies) differ significantly.[6][7][8][9] The core protocols provided here are broadly applicable for small molecule cytotoxicity screening.

Data Presentation

The following tables summarize hypothetical quantitative data from the described cytotoxicity assays.

Table 1: Cell Viability as Determined by Resazurin Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 4.8
5085.3 ± 6.2
10070.1 ± 5.9
25045.8 ± 7.3
50022.4 ± 4.1

Table 2: Membrane Integrity as Determined by LDH Release Assay

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.8
12.5 ± 1.1
103.2 ± 1.5
5012.8 ± 2.3
10025.7 ± 3.1
25051.3 ± 4.5
50078.9 ± 5.2

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.1 ± 0.2
101.5 ± 0.3
502.8 ± 0.5
1004.6 ± 0.7
2507.9 ± 1.1
50012.4 ± 1.8

Table 4: Apoptosis Analysis by Annexin V & Propidium Iodide Staining

This compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)96.22.11.7
10072.518.39.2
50025.145.629.3

Experimental Protocols

Assessment of Cell Viability using Resazurin Assay

This assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial reductases in living cells.[10][11]

Materials:

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)[12]

  • 96-well, clear-bottom, black-walled plates

  • Test cell line (e.g., HepG2, Huh7)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)[12]

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Following incubation, add resazurin solution to each well to a final concentration of approximately 44 µM.[13]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.[12]

  • Measure the fluorescence intensity using a plate reader (Ex/Em: ~560/590 nm).[12]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Assessment of Cytotoxicity by Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[14][15]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well, clear-bottom plates

  • Test cell line

  • Complete cell culture medium

  • This compound stock solution

  • 10% Triton X-100 solution (for maximum LDH release control)

  • Plate reader with absorbance capabilities (~490 nm)[3]

Protocol:

  • Plate cells and treat with serial dilutions of this compound as described in the Resazurin Assay protocol (Steps 1-4).

  • Prepare three sets of control wells for each condition:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Vehicle-treated cells lysed with 10% Triton X-100.[3]

    • Background control: Medium only.[3]

  • After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes.[3]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[3][16]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.[16]

  • Incubate for up to 30 minutes at room temperature, protected from light.[3]

  • Measure the absorbance at ~490 nm using a plate reader.[3]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings from the experimental and control wells.

Assessment of Apoptosis via Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1][17][18]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (commercially available)

  • 96-well, opaque-walled plates

  • Test cell line

  • Complete cell culture medium

  • This compound stock solution

  • Luminometer

Protocol:

  • Plate cells in an opaque-walled 96-well plate and treat with this compound as described previously.

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[17][18]

  • Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.[18]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Differentiation of Apoptotic and Necrotic Cells using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2][5][19] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[2][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Flow cytometer

  • Test cell line

  • This compound stock solution

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge.[2]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI solution (e.g., 2 µL) to the cell suspension.[2]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualization

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plates overnight_incubation Allow Adherence Overnight seed_cells->overnight_incubation prepare_jnj6379 Prepare this compound Serial Dilutions overnight_incubation->prepare_jnj6379 treat_cells Treat Cells with this compound prepare_jnj6379->treat_cells incubation_period Incubate for Defined Period (e.g., 24-72h) treat_cells->incubation_period resazurin Resazurin Assay (Metabolic Activity) incubation_period->resazurin ldh LDH Assay (Membrane Integrity) incubation_period->ldh caspase Caspase-3/7 Assay (Apoptosis Induction) incubation_period->caspase annexin_v Annexin V / PI Staining (Apoptosis vs. Necrosis) incubation_period->annexin_v readout Measure Signal (Fluorescence, Absorbance, Luminescence) resazurin->readout ldh->readout caspase->readout flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry calculation Calculate % Viability, % Cytotoxicity, Fold Change, % Apoptosis readout->calculation flow_cytometry->calculation dose_response Generate Dose-Response Curves & Calculate IC50/CC50 calculation->dose_response

Caption: Experimental workflow for assessing this compound cytotoxicity.

G cluster_pathway Apoptosis Signaling Pathway drug Cytotoxic Agent (e.g., this compound at high conc.) stress Cellular Stress drug->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp37 Active Caspase-3/7 (Executioner Caspases) apoptosome->active_casp37 Cleavage casp37 Pro-Caspase-3/7 apoptosis Apoptosis (Cell Death) active_casp37->apoptosis Cleavage of Cellular Substrates

Caption: Intrinsic pathway of apoptosis induced by cellular stress.

References

Application Notes and Protocols: JNJ-6379 (Bersacapavir)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: JNJ-6379 (Bersacapavir) Solubility and Preparation in DMSO

Audience: Researchers, scientists, and drug development professionals.

Note: The designation "this compound" is also associated with the compound JNJ-56136379 (Bersacapavir), a Hepatitis B Virus (HBV) capsid assembly modulator. This document focuses on JNJ-56136379. Another compound, JNJ-7706621, is a dual inhibitor of cyclin-dependent kinases and Aurora kinases and should not be confused with this compound (Bersacapavir).

Introduction

This compound, also known as Bersacapavir or JNJ-56136379, is a potent, novel, orally bioavailable capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB) infection.[1][2][3] It exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV life cycle.[1][2] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and protocols for its preparation and use in research settings.

Physicochemical Properties and Solubility

This compound is a hydrophobic molecule, and DMSO is a common solvent for its in vitro applications.

Table 1: Solubility of this compound (Bersacapavir) in DMSO

SolventConcentrationRemarksSource
DMSO10 mMAvailable as a ready-to-use solution.[3]

For preparing stock solutions from a solid form, it is recommended to use anhydrous, sterile DMSO to ensure stability and prevent precipitation.[4][5]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the modulation of HBV capsid assembly.[1][2] It binds to the core protein dimers, accelerating the assembly of capsids that are morphologically normal but devoid of the viral pre-genomic RNA (pgRNA) and polymerase.[6] This leads to the formation of empty, non-infectious viral particles.

Secondly, this compound has been shown to inhibit the de novo formation of covalently closed circular DNA (cccDNA) when present at the time of infection, thus impacting an early step in the viral life cycle.[1][2]

HBV_Lifecycle_Inhibition_by_JNJ6379 Diagram of this compound's dual mechanism of action on the HBV lifecycle. cluster_host_cell Hepatocyte HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA_transport rcDNA Transport to Nucleus Uncoating->rcDNA_transport cccDNA_formation cccDNA Formation rcDNA_transport->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation (pgRNA + Polymerase) pgRNA->Encapsidation Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Encapsidation Empty_Capsid Empty Capsid Formation Core_Polymerase->Empty_Capsid Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription JNJ6379_primary This compound (Primary MOA) rcDNA_synthesis rcDNA Synthesis Reverse_Transcription->rcDNA_synthesis Virion_Assembly Virion Assembly rcDNA_synthesis->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release JNJ6379_primary->Empty_Capsid JNJ6379_secondary This compound (Secondary MOA) JNJ6379_secondary->cccDNA_formation Inhibits de novo formation

Caption: Dual mechanism of action of this compound on the HBV lifecycle.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution from a solid form of this compound.

Materials:

  • This compound (Bersacapavir) solid powder (Molecular Weight: to be obtained from the supplier)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or other contained environment.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Mix thoroughly: Securely cap the vial and vortex for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4] Gentle warming to 37°C can also aid solubility.[4]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

  • Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

Preparation of Working Solutions for Cell-Based Assays

To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in cell culture media should ideally be kept below 0.1% (v/v).[5]

Procedure:

  • Intermediate Dilutions: Prepare a series of intermediate dilutions of the 10 mM this compound stock solution in 100% DMSO. This is crucial to avoid precipitation of the compound when added to the aqueous culture medium.

  • Final Dilution: Add a small volume of the appropriate intermediate DMSO stock to the pre-warmed cell culture medium to achieve the desired final concentration of this compound. Mix gently but thoroughly by swirling or pipetting.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.[5]

JNJ6379_Preparation_Workflow Workflow for preparing this compound solutions for in vitro use. cluster_preparation Stock and Working Solution Preparation start Start: this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution aliquot Aliquot for Storage stock_solution->aliquot intermediate_dilution Prepare Intermediate Dilutions in DMSO stock_solution->intermediate_dilution storage Store at -20°C / -80°C aliquot->storage final_dilution Add to Pre-warmed Cell Culture Medium intermediate_dilution->final_dilution working_solution Final Working Solution (<0.1% DMSO) final_dilution->working_solution end Ready for Cell Treatment working_solution->end

Caption: Workflow for preparing this compound solutions for in vitro use.

Troubleshooting

  • Precipitation upon addition to aqueous media: This is a common issue with hydrophobic compounds. To prevent this, ensure that intermediate dilutions are made in 100% DMSO before the final dilution into the aqueous medium. Also, ensure the final DMSO concentration is as low as possible.

  • Compound does not fully dissolve in DMSO: Use sonication and/or gentle warming (37°C) to aid dissolution.[4] Ensure the DMSO is anhydrous, as water contamination can reduce solubility.[4]

Conclusion

This compound (Bersacapavir) is a promising anti-HBV agent with a dual mechanism of action. Proper handling and preparation of this compound solutions in DMSO are critical for obtaining reliable and reproducible results in in vitro studies. The protocols and information provided in this document are intended to guide researchers in the effective use of this compound.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-6379 Antiviral Effect Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of JNJ-6379 for its antiviral effect against the Hepatitis B Virus (HBV).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, also known as Bersacapavir, is a potent and specific capsid assembly modulator (CAM) for HBV.[1][2] It has a dual mechanism of action, interfering with both early and late stages of the HBV life cycle.[1][3] Its primary role is to accelerate the rate and extent of HBV capsid assembly, leading to the formation of morphologically intact but empty viral capsids that lack the viral genome.[4] Additionally, it has a secondary mechanism of inhibiting the formation of covalently closed circular DNA (cccDNA) when administered at the time of initial infection.[1][3]

Q2: What is a recommended starting concentration for in vitro experiments?

A2: A good starting point for in vitro experiments is the 50% effective concentration (EC50). For this compound, the median EC50 is approximately 54 nM in HepG2.117 cells and 93 nM in primary human hepatocytes (PHHs) for reducing extracellular HBV DNA.[1][4] However, the optimal concentration will depend on the specific cell type, experimental setup, and desired endpoint.

Q3: How does the presence of human serum affect the effective concentration of this compound?

A3: The presence of 40% human serum has been shown to increase the EC50 and 90% effective concentration (EC90) of this compound by approximately 3.7 to 3.8-fold, indicating that the compound binds to serum proteins.[3] Researchers should consider this when designing experiments with serum-containing media.

Q4: Is this compound cytotoxic?

A4: this compound has demonstrated a high selectivity index. In HepG2 cells, it did not show cytotoxicity up to a concentration of 25 µM.[3][4] The 50% cytotoxic concentration (CC50) in various other human cell lines ranged from >25 µM to >100 µM.[3][4]

Q5: Does this compound's effectiveness vary across different HBV genotypes?

A5: this compound has shown broad antiviral activity against a panel of HBV genotypes A-H, with median EC50 values ranging from 10-33 nM.[5] It also remains active against isolates with resistance mutations to nucleos(t)ide analogues.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in antiviral activity between experiments. Inconsistent cell health or passage number.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and viability.
Instability of this compound in solution.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
Lower than expected antiviral potency (high EC50 values). Presence of high concentrations of serum proteins binding to the compound.If experimentally feasible, reduce the serum concentration in the culture medium or use a serum-free medium. Alternatively, increase the concentration of this compound to compensate for serum protein binding.[3]
Degradation of the compound.Verify the purity and integrity of the this compound compound.
Observed cytotoxicity at expected therapeutic concentrations. Cell line is particularly sensitive to the compound or solvent.Perform a dose-response cytotoxicity assay (e.g., MTT or resazurin assay) to determine the CC50 for your specific cell line. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.
Contamination of cell culture.Regularly test cell cultures for mycoplasma and other contaminants.
Inconsistent effects on cccDNA formation. Timing of compound addition is critical.For inhibiting de novo cccDNA formation, this compound must be added at the same time as the viral inoculum.[1][3] Adding it post-infection will not affect pre-existing cccDNA.[1][3]

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound [3][4]

Cell LineParameterMedian Value (nM)
HepG2.117EC5054
EC90226
HepG2.117 (+ 40% Human Serum)EC50205
EC90842
Primary Human Hepatocytes (PHH)EC50 (Extracellular HBV DNA)93
EC50 (Intracellular HBV RNA)876
HepG2CC50>25,000

Experimental Protocols

Determination of EC50 using a Viral Yield Reduction Assay

This protocol is adapted from the methodologies used to evaluate this compound.[6]

Objective: To determine the concentration of this compound that inhibits HBV replication by 50%.

Materials:

  • HepG2.2.15 or HepG2.117 cells

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Reagents for DNA extraction

  • Reagents for quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 or HepG2.117 cells in 96-well plates at a density that will result in a confluent monolayer at the end of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., another known HBV inhibitor).

  • Treatment: After cell adherence (typically 24 hours), remove the existing medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6-9 days). Replace the medium with fresh compound-containing medium every 2-3 days.

  • Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatant.

  • DNA Extraction: Extract HBV DNA from the supernatant.

  • qPCR Analysis: Quantify the amount of extracellular HBV DNA using qPCR.

  • Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the log concentration of this compound. Calculate the EC50 value using a non-linear regression model.

Cytotoxicity Assay (Resazurin-based)

Objective: To determine the concentration of this compound that reduces cell viability by 50%.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Resazurin sodium salt solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Addition: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the CC50 value.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis cluster_cytotoxicity Cytotoxicity Assay start Seed Cells in 96-well Plates prep Prepare Serial Dilutions of this compound cyto_treat Treat Cells with this compound start->cyto_treat treat Add this compound to Cells prep->treat incubate Incubate for 6-9 Days treat->incubate harvest Harvest Supernatant incubate->harvest dna_extract Extract HBV DNA harvest->dna_extract qpcr Quantify HBV DNA via qPCR dna_extract->qpcr calc Calculate EC50 qpcr->calc resazurin Add Resazurin cyto_treat->resazurin measure Measure Fluorescence resazurin->measure cc50_calc Calculate CC50 measure->cc50_calc

Caption: Workflow for Determining Antiviral Efficacy and Cytotoxicity.

mechanism_of_action cluster_early Early Stage cluster_late Late Stage entry HBV Entry uncoating Uncoating entry->uncoating rcDNA rcDNA to Nucleus uncoating->rcDNA cccDNA cccDNA Formation rcDNA->cccDNA transcription Transcription cccDNA->transcription translation Translation (Core Protein) transcription->translation encapsidation pgRNA Encapsidation translation->encapsidation assembly Capsid Assembly encapsidation->assembly release Virion Release assembly->release JNJ6379 This compound JNJ6379->cccDNA Inhibits de novo formation JNJ6379->assembly Accelerates & disrupts (forms empty capsids)

Caption: Dual Mechanism of Action of this compound on the HBV Life Cycle.

References

Technical Support Center: JNJ-6379 Resistance Mutations T33N and F23Y

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the JNJ-6379 (Bersacapavir) resistance mutations, T33N and F23Y, in the Hepatitis B Virus (HBV) core protein.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (Bersacapavir) is a novel, potent capsid assembly modulator (CAM) for the treatment of chronic hepatitis B.[1][2] It has a dual mechanism of action:

  • Primary Mechanism: It accelerates the rate and extent of HBV capsid assembly, leading to the formation of morphologically intact but empty viral capsids that lack the viral genome and are therefore non-infectious.[3][4]

  • Secondary Mechanism: It interferes with post-entry processes of the HBV life cycle, preventing the formation of new covalently closed circular DNA (cccDNA) when the drug is present at the time of initial infection.[3][4]

Q2: What are the T33N and F23Y mutations in the HBV core protein?

A2: T33N and F23Y are amino acid substitutions in the HBV core protein that have been identified as resistance mutations to this compound. These mutations emerge in patients during monotherapy with the drug and reduce its antiviral efficacy.[5]

Q3: How do the T33N and F23Y mutations confer resistance to this compound?

A3: The T33N and F23Y mutations are located in the binding pocket of this compound on the HBV core protein. These substitutions likely alter the conformation of the binding site, thereby reducing the binding affinity of the drug and diminishing its ability to modulate capsid assembly.

Q4: What is the impact of these mutations on the antiviral activity of this compound?

A4: The T33N and F23Y mutations lead to a significant reduction in the in vitro antiviral activity of this compound. This is quantified by the fold change (FC) in the 50% effective concentration (EC50) value, which is the concentration of the drug required to inhibit 50% of viral replication.

Section 2: Quantitative Data Summary

The following table summarizes the quantitative data on the impact of the T33N and F23Y mutations on this compound efficacy.

MutationAmino Acid ChangeFold Change (FC) in EC50Reference
T33NThreonine to Asparagine85[5]
F23YPhenylalanine to Tyrosine5.2[5]

Section 3: Experimental Protocols

Here are detailed methodologies for key experiments relevant to the study of this compound resistance mutations.

Site-Directed Mutagenesis of the HBV Core Protein

This protocol is for introducing the T33N or F23Y mutation into an HBV expression plasmid.

Materials:

  • HBV wild-type expression plasmid

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design forward and reverse primers (25-45 bases) containing the T33N or F23Y mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the wild-type plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform thermal cycling, typically for 18-25 cycles. An example cycling protocol is:

      • Initial denaturation: 95°C for 1 minute

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds

        • Annealing: 60°C for 50 seconds

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours. This will digest the parental methylated DNA, leaving the newly synthesized mutant plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective agar plates. Pick colonies and isolate plasmid DNA. Confirm the presence of the desired mutation by Sanger sequencing.

In Vitro HBV Replication Assay

This assay is used to determine the EC50 of this compound against wild-type and mutant HBV.

Materials:

  • Hepatoma cell line (e.g., Huh7 or HepG2)

  • Wild-type and mutant HBV expression plasmids

  • Transfection reagent

  • This compound

  • Cell culture media and supplements

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Seed hepatoma cells in multi-well plates.

  • Transfection: Co-transfect the cells with the wild-type or mutant HBV expression plasmid.

  • Drug Treatment: After transfection, treat the cells with serial dilutions of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 3-5 days).

  • Harvest and DNA Extraction: Harvest the cell supernatant or intracellular viral particles. Extract HBV DNA.

  • qPCR Analysis: Quantify the amount of HBV DNA using qPCR.

  • EC50 Calculation: Plot the percentage of HBV DNA inhibition against the drug concentration and calculate the EC50 value.

Next-Generation Sequencing (NGS) for Resistance Monitoring

This protocol outlines the general workflow for detecting resistance mutations in clinical samples.

Materials:

  • Patient plasma or serum sample

  • DNA extraction kit

  • Primers for amplifying the HBV core gene

  • NGS library preparation kit

  • NGS instrument (e.g., Illumina or Oxford Nanopore)

Procedure:

  • DNA Extraction: Extract total DNA from the patient sample.

  • PCR Amplification: Amplify the HBV core gene using specific primers.

  • Library Preparation: Prepare an NGS library from the PCR product. This involves fragmenting the DNA, adding adapters, and amplifying the library.

  • Sequencing: Sequence the library on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to a reference HBV genome.

    • Identify single nucleotide polymorphisms (SNPs) and determine the frequency of the T33N and F23Y mutations.

Section 4: Troubleshooting Guides

Troubleshooting Site-Directed Mutagenesis
IssuePossible CauseSuggested Solution
No PCR product Poor primer designVerify primer sequences, GC content, and Tm.
Suboptimal PCR conditionsOptimize annealing temperature and extension time.
Low-quality template DNAUse freshly prepared, high-quality plasmid DNA.
Low transformation efficiency Inefficient competent cellsUse highly competent cells (>10^8 cfu/µg).
Too much DpnI-treated product in transformationUse a smaller volume of the PCR product for transformation.
Presence of wild-type plasmid after sequencing Incomplete DpnI digestionIncrease DpnI incubation time or use more enzyme.
Too much template DNA in PCRReduce the amount of template plasmid in the PCR reaction.
Troubleshooting In Vitro HBV Replication Assays
IssuePossible CauseSuggested Solution
Low viral replication Inefficient transfectionOptimize transfection protocol (reagent-to-DNA ratio, cell density).
Poor cell healthEnsure cells are healthy and not passaged too many times.
High variability between replicates Inconsistent cell seeding or transfectionEnsure uniform cell seeding and transfection across all wells.
Pipetting errorsUse calibrated pipettes and careful pipetting techniques.
Unexpected EC50 values Incorrect drug concentrationsPrepare fresh drug dilutions and verify concentrations.
Assay window is too narrowAdjust the range of drug concentrations tested.

Section 5: Visualizations

HBV Replication Cycle and this compound Mechanism of Action

HBV_Lifecycle cluster_cell Hepatocyte cluster_jnj This compound Action Entry Entry Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear_Import Uncoating->Nuclear_Import cccDNA_Formation cccDNA_Formation Nuclear_Import->cccDNA_Formation Nuclear_Import->cccDNA_Formation rcDNA Transcription Transcription cccDNA_Formation->Transcription Translation Translation Transcription->Translation mRNA Capsid_Assembly Capsid_Assembly Transcription->Capsid_Assembly pgRNA Translation->Capsid_Assembly Core & Pol proteins Reverse_Transcription Reverse_Transcription Capsid_Assembly->Reverse_Transcription Virion_Assembly Virion_Assembly Reverse_Transcription->Virion_Assembly Egress Egress Virion_Assembly->Egress JNJ6379_Primary Accelerates formation of empty capsids JNJ6379_Primary->Capsid_Assembly JNJ6379_Secondary Inhibits de novo cccDNA formation JNJ6379_Secondary->cccDNA_Formation

Caption: HBV replication cycle and the dual mechanism of action of this compound.

Experimental Workflow for Investigating Resistance Mutations

Resistance_Workflow Start Start with Wild-Type HBV SDM Site-Directed Mutagenesis (T33N, F23Y) Start->SDM Sequencing_Verification Sequence Verification SDM->Sequencing_Verification In_Vitro_Assay In Vitro Replication Assay Sequencing_Verification->In_Vitro_Assay EC50_Determination EC50 Determination In_Vitro_Assay->EC50_Determination Data_Analysis Data Analysis & Comparison EC50_Determination->Data_Analysis End Characterize Resistance Profile Data_Analysis->End

Caption: Workflow for generating and characterizing this compound resistance mutations.

Logical Relationship of Resistance Development

Resistance_Logic Monotherapy This compound Monotherapy Selective_Pressure Selective Pressure on HBV Population Monotherapy->Selective_Pressure Emergence Emergence of Resistance Mutations (T33N, F23Y) Selective_Pressure->Emergence Reduced_Binding Reduced Drug Binding Affinity Emergence->Reduced_Binding Treatment_Failure Viral Breakthrough & Treatment Failure Reduced_Binding->Treatment_Failure

Caption: The logical progression leading to this compound treatment failure.

References

Managing viral breakthrough with JNJ-6379 monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JNJ-6379 Monotherapy

This center provides troubleshooting guidance and frequently asked questions for researchers encountering viral breakthrough during in-vitro and pre-clinical studies involving this compound monotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and selective non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It binds to an allosteric site on the polymerase, inducing a conformational change that prevents the initiation and elongation of the viral RNA strand, thereby halting replication.

Q2: What defines a "viral breakthrough" event in the context of this compound monotherapy studies?

A2: A viral breakthrough is characterized by a confirmed and sustained increase in viral load (typically >1 log10 copies/mL) from the nadir in an experimental model that was previously demonstrating viral suppression under a stable concentration of this compound. This must be confirmed with replicate assays to rule out experimental error.

Q3: Is viral resistance to this compound expected?

A3: As with most antiviral monotherapies targeting key viral enzymes, there is a potential for the selection of resistant viral variants. Pre-clinical models suggest that mutations within the this compound binding pocket of the RdRp can reduce its binding affinity, leading to a decrease in susceptibility.

Q4: What are the initial recommended steps upon observing a suspected viral breakthrough?

A4: Upon suspected breakthrough, it is critical to first verify the integrity of the experiment. This involves:

  • Confirming the viral load measurement with a replicate assay (e.g., qPCR).

  • Verifying the concentration and stability of this compound in the experimental medium.

  • Ensuring the cell line or model system has not been compromised. If these factors are ruled out, proceeding with a resistance characterization workflow is the next step.

Troubleshooting Guide: Investigating Viral Breakthrough

This guide provides a systematic approach to diagnosing the cause of viral breakthrough.

Step 1: Verify Experimental Conditions and Results

Before investigating resistance, rule out common experimental artifacts.

ParameterVerification MethodAcceptance Criteria
Viral Load Re-quantify viral RNA from the same sample using a calibrated qPCR assay.Replicate result is within 0.5 log10 of the initial measurement.
Drug Concentration Measure this compound concentration in the cell culture supernatant or plasma using LC-MS/MS.Concentration is within ±15% of the target concentration.
Compound Integrity Analyze a stock aliquot of this compound via HPLC to check for degradation.Purity >98%; no significant degradation peaks.
Cell Viability Perform a cell viability assay (e.g., Trypan Blue, MTS) on control and treated cells.Viability >90% in uninfected, treated control wells.
Step 2: Characterize the Viral Isolate

If experimental conditions are verified, proceed to characterize the virus from the breakthrough sample.

ParameterExperimental MethodExpected Outcome if Resistance is Present
Phenotypic Resistance Perform a dose-response antiviral assay with the breakthrough viral isolate.A rightward shift in the dose-response curve and an increased IC50 value compared to the wild-type (WT) virus.
Genotypic Resistance Sequence the RdRp gene from the breakthrough isolate via Sanger or Next-Generation Sequencing (NGS).Identification of one or more mutations within the RdRp coding sequence, particularly in regions known to be associated with the drug's binding pocket.
Table 1: Example Phenotypic Resistance Data
Virus IsolateThis compound IC50 (nM)Fold-Change vs. WT
Wild-Type (WT)5.21.0
Breakthrough Isolate #1158.630.5
Breakthrough Isolate #2210.140.4

Key Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for Viral Load Assessment
  • RNA Extraction: Extract total RNA from 200 µL of cell culture supernatant or plasma using a suitable viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit). Elute in 50 µL of nuclease-free water.

  • Reverse Transcription: Synthesize cDNA using a reverse transcriptase enzyme and virus-specific reverse primers. Incubate according to the manufacturer's protocol (e.g., 42°C for 60 minutes, followed by 70°C for 10 minutes).

  • qPCR Reaction: Prepare a master mix containing qPCR SYBR Green master mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water.

  • Amplification: Add 5 µL of cDNA to 15 µL of the master mix. Run on a calibrated qPCR instrument with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Quantification: Determine the viral load by comparing the Ct values of the samples to a standard curve generated from serial dilutions of a plasmid containing the target viral sequence.

Protocol 2: Sanger Sequencing of the RdRp Gene
  • RNA Extraction & cDNA Synthesis: Follow steps 1 and 2 from the qPCR protocol.

  • PCR Amplification: Amplify the full-length RdRp coding sequence from the cDNA using high-fidelity DNA polymerase and primers flanking the gene. Use an annealing temperature optimized for the primer set (e.g., 58°C) and an extension time sufficient for the full-length product.

  • PCR Product Purification: Run the PCR product on a 1% agarose gel. Excise the band corresponding to the correct size and purify the DNA using a gel extraction kit.

  • Sequencing Reaction: Set up Sanger sequencing reactions for the purified PCR product using both forward and reverse primers from the amplification step, as well as internal sequencing primers if necessary to cover the full gene.

  • Analysis: Clean up the sequencing reaction products and run them on a capillary electrophoresis-based DNA sequencer. Assemble the resulting sequences and align them with the wild-type reference sequence to identify mutations.

Visualizations

cluster_virus Viral Replication Cycle cluster_drug Drug Action ViralRNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp Template Replication New Viral RNA (Replication) RdRp->Replication Synthesis JNJ6379 This compound Block Inhibition JNJ6379->Block Block->RdRp Allosteric Binding caption Figure 1. Mechanism of action for this compound.

Caption: Figure 1. Mechanism of action for this compound.

Start Suspected Viral Breakthrough (Increased Viral Load) VerifyAssay Step 1: Verify Assay - Re-run qPCR - Check controls Start->VerifyAssay VerifyDrug Step 2: Verify Compound - Measure concentration (LC-MS) - Check stability (HPLC) VerifyAssay->VerifyDrug Assay OK Error Conclusion: Experimental Artifact VerifyAssay->Error Discrepancy Found Phenotype Step 3: Phenotypic Analysis - Isolate virus - Determine IC50 VerifyDrug->Phenotype Compound OK VerifyDrug->Error Degradation or Wrong Conc. Genotype Step 4: Genotypic Analysis - Sequence RdRp gene Phenotype->Genotype IC50 Increased Conclusion Conclusion: Resistance Confirmed Genotype->Conclusion Mutation(s) Identified caption Figure 2. Troubleshooting workflow for viral breakthrough.

Caption: Figure 2. Troubleshooting workflow for viral breakthrough.

cluster_wt Wild-Type (WT) RdRp cluster_mut Mutant RdRp (Resistance) WT_RdRp WT RdRp Allosteric Pocket JNJ6379_WT This compound JNJ6379_WT->WT_RdRp:pocket High-affinity binding MUT_RdRp Mutant RdRp Altered Pocket JNJ6379_MUT This compound NoBind Binding Inhibited JNJ6379_MUT->NoBind NoBind->MUT_RdRp:pocket Low-affinity binding caption Figure 3. Logical diagram of a resistance mechanism.

Caption: Figure 3. Logical diagram of a resistance mechanism.

Mitigating off-target effects of JNJ-6379 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Please note: The information provided for JNJ-6379 appears to correspond to the well-documented compound JNJ-7706621 . This technical support resource is based on the available data for JNJ-7706621.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists mitigate potential off-target effects of JNJ-7706621 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of JNJ-7706621?

JNJ-7706621 is a potent, cell-permeable inhibitor that targets key regulators of the cell cycle.[1] It functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] By inhibiting these kinases, JNJ-7706621 can induce cell cycle arrest, apoptosis (programmed cell death), and endoreduplication (the replication of the genome in the absence of mitosis).[1][2][3][4]

Q: What are the primary targets of JNJ-7706621?

The primary targets of JNJ-7706621 are:

  • Cyclin-Dependent Kinases (CDKs): Particularly CDK1 and CDK2.[2][5]

  • Aurora Kinases: Specifically Aurora A and Aurora B.[2][3][5]

It also exhibits inhibitory activity against other kinases at higher concentrations, including VEGFR-2, FGF-R2, and GSK3β.[2][3]

Q: What are the expected on-target effects of JNJ-7706621 in cell culture?

Treatment of cancer cell lines with JNJ-7706621 is expected to result in:

  • Inhibition of cell proliferation: A reduction in the rate of cell growth.[1][5]

  • Cell cycle arrest: An accumulation of cells in the G2/M phase of the cell cycle.[1][4] At higher concentrations, a delay in exiting the G1 phase may also be observed.[2][3][4]

  • Induction of apoptosis: An increase in programmed cell death.[1][2][3]

  • Endoreduplication: The occurrence of cells with a DNA content greater than 4N due to the inhibition of Aurora kinases.[1][2][4]

  • Inhibition of histone H3 phosphorylation: A downstream effect of Aurora kinase inhibition.[1]

Troubleshooting Guide

Q1: I am observing a paradoxical increase in proliferation in my cell line after treatment with JNJ-7706621. What could be the cause?

While JNJ-7706621 is a CDK and Aurora kinase inhibitor, some kinase inhibitors can cause paradoxical activation of other signaling pathways.[6][7][8] For example, some RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF.[7][9][10]

Potential Causes and Mitigation Strategies:

  • Pathway Cross-talk: Inhibition of CDKs could potentially lead to feedback activation of pro-survival pathways.

    • Recommendation: Perform a western blot analysis to examine the phosphorylation status of key proteins in other signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.

  • Cell Line Specific Effects: The genetic background of your cell line could influence its response to JNJ-7706621.

    • Recommendation: Test the compound in a panel of cell lines with different genetic backgrounds to determine if the effect is specific to one cell line.

  • Off-Target Effects: At higher concentrations, JNJ-7706621 may inhibit other kinases, leading to unexpected downstream effects.[2][3]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration range for on-target effects. Use the lowest effective concentration to minimize off-target activity.

Q2: My experimental results with JNJ-7706621 are inconsistent. What are some potential reasons?

Inconsistent results can arise from several factors related to compound handling and experimental setup.

Potential Causes and Mitigation Strategies:

  • Compound Stability and Solubility:

    • Recommendation: Prepare fresh stock solutions of JNJ-7706621 in a suitable solvent like DMSO. Store stock solutions at -20°C and avoid repeated freeze-thaw cycles. Ensure the final solvent concentration in your cell culture medium is not cytotoxic (typically <0.1%).

  • Cell Culture Conditions:

    • Recommendation: Maintain consistency in cell density, passage number, and serum concentration between experiments. Ensure cells are healthy and in the exponential growth phase before treatment.

  • Assay Conditions:

    • Recommendation: Optimize incubation time and cell seeding density for your specific cell line and assay.

Q3: I am seeing effects at concentrations much higher than the reported IC50 values. Are these likely off-target?

Yes, effects observed at concentrations significantly higher than the reported IC50 values for the primary targets may indicate off-target activity.[11]

Potential Causes and Mitigation Strategies:

  • Distinguishing On-Target vs. Off-Target Effects:

    • Recommendation: Generate a detailed dose-response curve in your specific cell line. This will help you identify the concentration range where the desired on-target effects are observed and where potential off-target effects begin to appear.

  • Confirmation with Alternative Inhibitors:

    • Recommendation: Use a structurally different inhibitor with the same primary targets (CDKs and Aurora kinases) to see if you observe the same phenotype. This can help confirm that the effect is due to the inhibition of the intended targets.

Q4: How can I confirm that the observed phenotype is due to inhibition of the intended targets (CDKs and Aurora kinases)?

Confirming the on-target activity of JNJ-7706621 is crucial for interpreting your results.

Confirmation Strategies:

  • Western Blot Analysis:

    • Recommendation: Analyze the phosphorylation status of direct downstream substrates of CDKs and Aurora kinases. For example, check for decreased phosphorylation of Retinoblastoma (Rb) protein (a CDK substrate) and Histone H3 (an Aurora B substrate).[1][4]

  • Cell Cycle Analysis:

    • Recommendation: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G2/M phase is a hallmark of CDK1 and Aurora kinase inhibition.[1][4]

  • Rescue Experiments:

    • Recommendation: If available, use a cell line that expresses a drug-resistant mutant of one of the target kinases. If the observed phenotype is rescued in the mutant cell line, it provides strong evidence for on-target activity.

Quantitative Data Summary

Table 1: In vitro inhibitory activity of JNJ-7706621 against various kinases.

KinaseIC50 (nM)
CDK19
CDK23 - 4
Aurora A11
Aurora B15
CDK358 - 253
CDK458 - 253
CDK658 - 253
VEGF-R2154 - 254
FGF-R2154 - 254
GSK3β154 - 254

Data sourced from MedChemExpress, Selleck Chemicals, and TargetMol.[2][3][5]

Table 2: Anti-proliferative activity of JNJ-7706621 in different human cancer cell lines.

Cell LineIC50 (nM)
HeLa112 - 284
HCT116112 - 254
A375112 - 447
SK-OV-3112 - 514
PC3112 - 514
DU145112 - 514
MDA-MB-231112 - 514
MES-SA112 - 514
MES-SA/Dx5112 - 514

Data sourced from MedChemExpress and Selleck Chemicals.[2][5]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for CDK1/Cyclin B

This protocol is a general guideline for determining the in vitro inhibitory activity of JNJ-7706621 against the CDK1/cyclin B complex.

Materials:

  • Purified CDK1/cyclin B complex

  • Biotinylated peptide substrate (e.g., based on histone H1 consensus site)

  • JNJ-7706621

  • Assay buffer: 50 mM Tris-HCl (pH 8), 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT

  • ³³P-γ-ATP

  • ATP

  • Streptavidin-coated 96-well plates

  • PBS with 100 mM EDTA

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of JNJ-7706621 in DMSO.

  • In a streptavidin-coated 96-well plate, add the assay buffer, CDK1/cyclin B enzyme, peptide substrate, and the JNJ-7706621 dilutions.

  • Initiate the reaction by adding a mixture of ³³P-γ-ATP and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Terminate the reaction by washing the wells with PBS containing 100 mM EDTA.

  • Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.

  • Calculate the percent inhibition for each concentration of JNJ-7706621 and determine the IC50 value using linear regression analysis.[2][4]

Protocol 2: Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)

This protocol measures the effect of JNJ-7706621 on cell proliferation by quantifying the incorporation of ¹⁴C-labeled thymidine into newly synthesized DNA.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • JNJ-7706621

  • ¹⁴C-labeled thymidine

  • 96-well CytoStar scintillating microplates

  • Cell counter

  • Microplate reader capable of measuring radioactivity

Procedure:

  • Trypsinize and count the cells. Seed 3,000-8,000 cells per well in a 96-well CytoStar plate in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 1 µL of JNJ-7706621 at various concentrations to the wells.

  • Incubate for an additional 24 hours.

  • Add ¹⁴C-labeled thymidine to each well and incubate for a further 4-6 hours.

  • Measure the radioactivity in each well using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration of JNJ-7706621 and determine the IC50 value.[2]

Visual Guides

G JNJ-7706621 Mechanism of Action - Inhibition of Cell Cycle Progression cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Mitosis Mitosis G1 G1 Phase CDK2 CDK2/Cyclin E G1->CDK2 Activation S S Phase CDK2->S Promotes Entry G2 G2 Phase CDK1 CDK1/Cyclin B G2->CDK1 Activation M M Phase CDK1->M Promotes Entry Prophase Prophase AuroraA Aurora A Prophase->AuroraA Centrosome Maturation Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Chromosome Segregation Anaphase Anaphase AuroraB->Anaphase Spindle Assembly Checkpoint JNJ JNJ-7706621 JNJ->CDK2 JNJ->CDK1 JNJ->AuroraA JNJ->AuroraB

Caption: JNJ-7706621 inhibits key cell cycle kinases.

G Experimental Workflow for Investigating Off-Target Effects start Observe Unexpected Phenotype (e.g., Paradoxical Proliferation) dose_response Perform Detailed Dose-Response Curve start->dose_response western_blot Western Blot for Off-Target Signaling Pathways (e.g., ERK, AKT) dose_response->western_blot At relevant concentrations panel Test in a Panel of Cell Lines western_blot->panel alternative Use Structurally Different Inhibitor for the Same Targets panel->alternative rescue Perform Rescue Experiment with Drug-Resistant Mutant (if available) alternative->rescue conclusion Conclude on Potential Off-Target Effect rescue->conclusion

Caption: A workflow to investigate off-target effects.

G Troubleshooting Logic for Unexpected Experimental Outcomes start Unexpected Result Observed is_consistent Is the result consistent across experiments? start->is_consistent check_reagents Check Reagent Stability and Cell Culture Conditions is_consistent->check_reagents No is_on_target Is the phenotype consistent with on-target inhibition? is_consistent->is_on_target Yes resolve_consistency Resolve Consistency Issues and Repeat Experiment check_reagents->resolve_consistency confirm_target Confirm On-Target Engagement (e.g., Western Blot for pRb, p-H3) is_on_target->confirm_target No off_target Investigate Off-Target Effects is_on_target->off_target Yes, but with unexpected effects confirm_target->off_target

Caption: A logic diagram for troubleshooting experiments.

References

Overcoming JNJ-6379 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with JNJ-6379 (Bersacapavir) in aqueous solutions for experimental use.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO.

  • Solution:

    • Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.

    • Increase Co-solvent Concentration: For cell-based assays, ensure the final DMSO concentration is sufficient to maintain solubility, typically not exceeding 0.5% (v/v) to minimize solvent-induced cytotoxicity. For other in vitro assays, a higher percentage of DMSO or the addition of other co-solvents may be feasible.

    • Use a Surfactant: Consider the inclusion of a biocompatible surfactant, such as Tween-80, in your aqueous medium to improve the solubility of this compound.

Issue 2: Inconsistent results in in vivo studies.

  • Possible Cause: Poor bioavailability due to precipitation of this compound at the site of administration or inefficient absorption.

  • Solution:

    • Optimize Formulation: Develop a more robust formulation. For oral administration, a suspension using carboxymethylcellulose sodium (CMC-Na) may be suitable. For parenteral routes, a mixed-solvent system (e.g., DMSO, PEG300, Tween-80, and saline) is often used to maintain solubility.

    • Particle Size Reduction: For suspensions, reducing the particle size of the this compound powder through micronization can improve dissolution rate and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations up to 84 mg/mL or 10 mM.[1]

Q2: Is this compound soluble in water?

A2: No, this compound is practically insoluble in water.[1]

Q3: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays?

A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance of specific cell lines to DMSO can vary, and it is advisable to run a vehicle control to assess the effect of DMSO on your experimental system.

Q4: How should I store this compound solutions?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.

Q5: What is the mechanism of action of this compound?

A5: this compound is a capsid assembly modulator of the Hepatitis B Virus (HBV). It interferes with the assembly of the viral capsid by binding to the core protein (HBc) subunits. This leads to the formation of aberrant, non-functional capsids, thus inhibiting viral replication.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
WaterInsoluble[1]
DMSO84 mg/mL[1]
Ethanol6 mg/mL[1]

Table 2: Suggested Formulation for In Vivo Oral Administration

ComponentSuggested Concentration
This compoundUp to 5 mg/mL
CMC-Na0.5 - 2% (w/v)
Purified Waterq.s. to 100%

Note: This is a general guideline. The optimal formulation may vary depending on the specific experimental conditions and animal model.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 418.37 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v). For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation (Oral Suspension) weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw_stock_invitro Thaw DMSO Stock aliquot->thaw_stock_invitro For In Vitro Use weigh_invivo Weigh this compound Powder aliquot->weigh_invivo For In Vivo Use dilute_media Serially Dilute in Culture Medium (Final DMSO < 0.5%) thaw_stock_invitro->dilute_media add_to_cells Add to Cell Culture dilute_media->add_to_cells suspend Suspend this compound in Vehicle weigh_invivo->suspend prepare_vehicle Prepare CMC-Na Vehicle prepare_vehicle->suspend administer Administer to Animal Model suspend->administer

Caption: Workflow for preparing this compound solutions.

troubleshooting_guide Troubleshooting this compound Solubility Issues cluster_solutions Troubleshooting this compound Solubility Issues start Precipitation Observed in Aqueous Solution? reduce_conc Reduce Final this compound Concentration start->reduce_conc Yes increase_cosolvent Increase Co-solvent (e.g., DMSO) Percentage start->increase_cosolvent Yes use_surfactant Add a Surfactant (e.g., Tween-80) start->use_surfactant Yes optimize_formulation Optimize In Vivo Formulation (e.g., use of excipients) start->optimize_formulation Yes, in vivo no_precipitation Solution is Clear Proceed with Experiment start->no_precipitation No

Caption: Decision tree for addressing solubility problems.

hbv_lifecycle HBV Lifecycle and Mechanism of Action of this compound cluster_host_cell Hepatocyte entry HBV Entry uncoating Uncoating entry->uncoating cccDNA_formation cccDNA Formation in Nucleus uncoating->cccDNA_formation transcription Transcription cccDNA_formation->transcription pgRNA pgRNA transcription->pgRNA translation Translation transcription->translation encapsidation pgRNA Encapsidation pgRNA->encapsidation core_protein Core Protein (HBc) translation->core_protein core_protein->encapsidation rt Reverse Transcription encapsidation->rt capsid_assembly Nucleocapsid Assembly rt->capsid_assembly virion_release Virion Release capsid_assembly->virion_release jnj6379 This compound jnj6379->encapsidation Inhibits by promoting aberrant capsid formation

Caption: HBV lifecycle and the inhibitory action of this compound.

References

Navigating Unexpected Outcomes in JNJ-6379 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering unexpected results during in vitro and in vivo experiments with JNJ-6379 (also known as Bersacapavir or JNJ-56136379), a potent capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV). This resource offers troubleshooting advice and answers to frequently asked questions to help ensure the accuracy and reliability of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound exhibits a dual mechanism of action targeting the HBV life cycle.[1][2][3] Its primary role is to act as a capsid assembly modulator, accelerating the formation of morphologically intact but empty viral capsids that lack the viral genome.[1][2][4] The secondary mechanism involves the inhibition of de novo covalently closed circular DNA (cccDNA) formation, a crucial step for the persistence of HBV infection.[1][2][5]

Q2: We are observing lower than expected reductions in extracellular HBV DNA. What are the potential causes?

A2: Several factors could contribute to this observation:

  • Suboptimal Compound Concentration: Ensure that the concentration of this compound used is appropriate for the cell system. The median 50% effective concentration (EC50) is approximately 54 nM in HepG2.117 cells and 93 nM in primary human hepatocytes (PHHs).[1][2]

  • Timing of Compound Addition: The timing of this compound administration is critical. For inhibiting cccDNA formation, the compound must be added at the same time as the viral inoculum.[1][2] Adding it to already established infections will primarily affect the assembly of new virions and have a minimal effect on existing cccDNA.[1]

  • Viral Genotype and Resistance: Although infrequent, baseline polymorphisms in the HBV core protein (e.g., Y118F) have been shown to reduce the in vitro activity of this compound.[6] Consider sequencing the viral genome in your experimental system to rule out pre-existing resistance.

  • Experimental System Variability: Differences in cell lines (e.g., HepG2.2.15 vs. PHH), viral strains, and assay conditions can influence the observed efficacy.

Q3: Our experiments show a significant decrease in HBV DNA but no corresponding decrease in HBsAg levels. Is this expected?

A3: Yes, this is an expected outcome. This compound's primary mechanism of action is to disrupt capsid assembly and viral replication, which directly impacts HBV DNA and RNA levels.[5][7] However, it does not have a direct effect on the transcription and translation of the hepatitis B surface antigen (HBsAg).[1][3] Therefore, a reduction in HBV DNA without a significant change in HBsAg is consistent with the compound's known activity.

Q4: We have detected viral breakthrough in our long-term cell culture experiments. What could be the reason?

A4: Viral breakthrough, characterized by a rebound in HBV DNA levels after an initial decline, has been observed in some clinical trial settings with this compound monotherapy.[8] This can be attributed to the emergence of drug-resistant viral variants. A T109S substitution in the core protein has been identified as a potential emerging substitution, although its impact on efficacy is not fully established.[6] Long-term monotherapy experiments in vitro may select for such resistant variants.

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Action
High variability in EC50 values between experiments Inconsistent cell health or passage number.Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Pipetting errors or inaccurate compound dilution.Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment.
No effect on cccDNA formation This compound added after infection is established.For cccDNA inhibition studies, add this compound concurrently with the viral inoculum.[1][2]
Cell toxicity observed at effective concentrations Off-target effects in the specific cell line used.Determine the 50% cytotoxic concentration (CC50) for your cell line and calculate the selectivity index (SI = CC50/EC50) to ensure a sufficient therapeutic window.
Discrepancy between HBV DNA and RNA reduction The secondary mechanism of inhibiting cccDNA formation is less potent than the primary mechanism of disrupting capsid assembly.This is expected. The EC50 for reducing intracellular HBV RNA (linked to cccDNA) is higher (median EC50 of 876 nM) than for reducing extracellular HBV DNA (linked to capsid assembly).[1][2]

Quantitative Data Summary

Parameter Cell Line Value Reference
Median EC50 (Extracellular HBV DNA)HepG2.11754 nM[1][2]
Median EC50 (Extracellular HBV DNA)Primary Human Hepatocytes (PHH)93 nM[1][2]
Median EC50 (Intracellular HBV RNA)Primary Human Hepatocytes (PHH)876 nM[1][2]
Mean HBV DNA Reduction (25 mg, Day 28)Clinical Trial (in vivo)2.16 log10 IU/mL[9]
Mean HBV DNA Reduction (75 mg, Day 28)Clinical Trial (in vivo)2.70 log10 IU/mL[9]
Mean HBV DNA Reduction (150 mg, Day 28)Clinical Trial (in vivo)2.89 log10 IU/mL[9]
Mean HBV RNA Reduction (250 mg, 4 weeks)Clinical Trial (in vivo)1.43 log10[1]

Experimental Protocols

1. Native Polyacrylamide Gel Electrophoresis (PAGE) for Capsid Analysis

This method is used to assess the impact of this compound on HBV capsid formation.

  • Cell Lysis: Lyse HBV-replicating cells (e.g., HepG2.117) with a suitable lysis buffer.

  • Sample Preparation: Dilute cell lysates in 4x native PAGE sample buffer.

  • Electrophoresis: Subject the samples to native PAGE to separate intact capsids.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Fix proteins on the membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody against HBV core protein (e.g., polyclonal rabbit anti-HBV core).

    • Wash and incubate with a horseradish peroxidase (HRP)-linked secondary antibody (e.g., anti-rabbit IgG).

  • Detection: Treat the membrane with a chemiluminescent substrate (e.g., SuperSignal West Femto) and image the blot.[1]

2. Southern Blot for cccDNA Formation Analysis

This protocol is designed to evaluate the effect of this compound on the formation of HBV cccDNA.

  • Timing of Treatment: Treat HBV-infected primary human hepatocytes (PHHs) with this compound either at the same time as the viral inoculum or at a specified time post-infection.

  • DNA Extraction: Perform a Hirt DNA extraction to selectively isolate low molecular weight DNA, including cccDNA.

  • Electrophoresis: Separate the extracted DNA on an agarose gel.

  • Blotting: Transfer the DNA to a nylon membrane.

  • Hybridization: Hybridize the membrane with a labeled HBV-specific DNA probe.

  • Detection: Visualize the hybridized probe to detect and quantify cccDNA.[1]

Visualizations

HBV_Lifecycle_JNJ6379_MOA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA_transcription Transcription cccDNA->pgRNA_transcription pgRNA pgRNA pgRNA_transcription->pgRNA CapsidAssembly Capsid Assembly pgRNA->CapsidAssembly HBcAg Core Protein (HBcAg) HBcAg->CapsidAssembly Polymerase Polymerase Polymerase->CapsidAssembly ReverseTranscription Reverse Transcription CapsidAssembly->ReverseTranscription Encapsidation EmptyCapsid Empty Capsid CapsidAssembly->EmptyCapsid Accelerated Assembly MatureCapsid Mature Nucleocapsid (contains rcDNA) ReverseTranscription->MatureCapsid MatureCapsid->cccDNA Recycling to Nucleus VirionRelease Virion Release MatureCapsid->VirionRelease EmptyCapsid->VirionRelease JNJ6379 This compound JNJ6379->Inhibition_cccDNA JNJ6379->Acceleration_Capsid Inhibition_cccDNA->cccDNA Inhibits de novo formation

Caption: Dual mechanism of action of this compound on the HBV life cycle.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Low Efficacy) CheckConcentration Verify this compound Concentration and Preparation Start->CheckConcentration CheckTiming Review Timing of Compound Addition CheckConcentration->CheckTiming Concentration OK RefineProtocol Refine Experimental Protocol CheckConcentration->RefineProtocol Error Found CheckCells Assess Cell Health (Passage, Contamination) CheckTiming->CheckCells Timing Correct CheckTiming->RefineProtocol Error Found SequenceVirus Sequence Viral Genome for Resistance Mutations CheckCells->SequenceVirus Cells Healthy CheckCells->RefineProtocol Issue Found ConsultData Compare with Published Data (e.g., EC50, MOA) SequenceVirus->ConsultData No Resistance SequenceVirus->ConsultData Resistance Found ConsultData->RefineProtocol End Interpretation Confirmed RefineProtocol->End

Caption: Troubleshooting workflow for unexpected this compound experimental results.

References

Technical Support Center: Cell Viability Assays for JNJ-6379 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays on cells treated with JNJ-6379.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Bersacapavir) is a novel, potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1][2] Its primary mechanism of action is to induce the formation of morphologically intact viral capsids that are devoid of genomic material.[1][3] Additionally, it has a secondary mechanism of action where it inhibits the de novo formation of covalently closed circular DNA (cccDNA), impacting both early and late stages of the HBV life cycle.[1][4]

Q2: Which cell lines are suitable for testing the effects of this compound?

A2: Studies have successfully used HBV-replicating cell lines such as HepG2.117 and HepG2.2.15, as well as primary human hepatocytes (PHHs).[1] Cytotoxicity has also been assessed in other human cell lines including A549, HEL299, HeLa, Huh7, and MT4, and animal cell lines like MDCK and Vero.[1]

Q3: What are the expected outcomes of this compound treatment on HBV-replicating cells?

A3: this compound is expected to potently inhibit HBV replication.[1] This is characterized by a dose-dependent reduction in extracellular HBV DNA levels and, when added at the time of infection, a reduction in intracellular HBV RNA and secreted antigen levels due to the prevention of cccDNA formation.[1] In established infections, it primarily reduces extracellular HBV DNA.[1]

Q4: Which cell viability assays are recommended for use with this compound?

A4: Published studies on this compound have utilized resazurin-based assays, which measure metabolic activity, and ATP-based bioluminescence readouts (e.g., CellTiter-Glo®), which quantify the level of ATP as an indicator of viable cells.[1] These are standard methods for assessing cytotoxicity.

Troubleshooting Guides

Issue 1: High variability between replicate wells in my cell viability assay.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. Avoid letting plates sit on the bench for extended periods before incubation, which can lead to cells settling at the edges of the wells.

  • Possible Cause: "Edge effect" where outer wells of the plate evaporate more quickly.

    • Solution: To minimize the edge effect, fill the outer wells of the microplate with sterile phosphate-buffered saline (PBS) or sterile water and do not use them for experimental samples.[5]

  • Possible Cause: Pipetting errors.

    • Solution: Ensure pipettes are properly calibrated. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid bubbles and inaccurate dispensing. Use a new pipette tip for each condition to prevent cross-contamination.

Issue 2: High background signal in the cell viability assay.

  • Possible Cause: The this compound compound may be interfering with the assay chemistry.

    • Solution: Run a "compound-only" control where this compound is added to cell-free media with the assay reagent.[5] This will determine if the compound itself reacts with the assay components and produces a signal. If interference is observed, consider using an alternative viability assay with a different detection principle.

  • Possible Cause: Microbial contamination of reagents or cell cultures.

    • Solution: Always use aseptic techniques when handling cells and reagents.[5] Regularly test your cell cultures for mycoplasma contamination.[6]

  • Possible Cause: Media components interfering with the assay.

    • Solution: Phenol red in culture media can interfere with absorbance readings in colorimetric assays like MTT.[5] If using a colorimetric assay, consider switching to phenol red-free media for the duration of the assay.

Issue 3: Unexpected or inconsistent IC50/CC50 values for this compound.

  • Possible Cause: Suboptimal cell health or passage number.

    • Solution: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[6] Cells that are over-passaged may exhibit altered metabolism and drug sensitivity.

  • Possible Cause: Incorrect incubation times.

    • Solution: Optimize the incubation time for both the this compound treatment and the cell viability assay reagent. The optimal time will depend on the cell type and the specific assay being used.

  • Possible Cause: DMSO concentration affecting cell viability.

    • Solution: this compound is likely dissolved in a solvent like DMSO. Ensure that the final concentration of the solvent is consistent across all wells, including the vehicle control, and is at a level that does not affect cell viability. Run a vehicle-only control to assess the impact of the solvent on your cells.

Data Presentation

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound.

Cell LineParameterMedian Value
HepG2.117EC50 (HBV DNA reduction)54 nM
HepG2.117EC90 (HBV DNA reduction)226 nM
Primary Human HepatocytesEC50 (Extracellular HBV DNA reduction)93 nM
Primary Human HepatocytesEC50 (Intracellular HBV RNA reduction)876 nM
HepG2CC50 (Cytotoxicity)> 25,000 nM

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration.[1]

Experimental Protocols

Protocol 1: Resazurin-Based Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension at a density of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for 72 hours (or desired treatment duration) at 37°C and 5% CO2.

  • Resazurin Addition:

    • Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and filter-sterilize.

    • Add 10 µL of the resazurin solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

Protocol 2: ATP-Based Bioluminescence Assay (e.g., CellTiter-Glo®)

This protocol provides a general workflow for an ATP-based assay.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the Resazurin-Based Cell Viability Assay protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Reagent Preparation:

    • Prepare the ATP-based assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

    • Allow the reagent to equilibrate to room temperature.

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of the assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Stabilization and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

Visualizations

JNJ_6379_MoA cluster_hbv_lifecycle HBV Life Cycle cluster_jnj6379_action This compound Action HBV_entry HBV Entry rcDNA_to_cccDNA rcDNA to cccDNA Conversion HBV_entry->rcDNA_to_cccDNA Transcription Transcription rcDNA_to_cccDNA->Transcription Translation Translation Transcription->Translation pgRNA_encapsidation pgRNA Encapsidation Translation->pgRNA_encapsidation Reverse_transcription Reverse Transcription pgRNA_encapsidation->Reverse_transcription Virion_release Virion Release Reverse_transcription->Virion_release JNJ6379 This compound Primary_MoA Primary MoA: Accelerates Capsid Assembly (Empty Capsids) JNJ6379->Primary_MoA Secondary_MoA Secondary MoA: Inhibits de novo cccDNA formation JNJ6379->Secondary_MoA Primary_MoA->pgRNA_encapsidation Disrupts Secondary_MoA->rcDNA_to_cccDNA Inhibits

Caption: Mechanism of action of this compound on the HBV life cycle.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound Serial Dilutions incubate_24h->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_reagent Add Viability Assay Reagent (e.g., Resazurin or ATP-based) incubate_72h->add_reagent incubate_reagent Incubate (Assay Dependent) add_reagent->incubate_reagent read_plate Read Plate (Fluorescence/Luminescence) incubate_reagent->read_plate analyze_data Analyze Data (Calculate CC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell viability assay.

Troubleshooting_Logic issue Inconsistent Results? high_variability High Variability issue->high_variability high_background High Background issue->high_background incorrect_ic50 Incorrect IC50 issue->incorrect_ic50 check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding edge_effect Address Edge Effect high_variability->edge_effect compound_interference Test Compound Interference high_background->compound_interference check_contamination Check for Contamination high_background->check_contamination cell_health Verify Cell Health & Passage Number incorrect_ic50->cell_health optimize_incubation Optimize Incubation Times incorrect_ic50->optimize_incubation

Caption: Troubleshooting logic for cell viability assays.

References

Validation & Comparative

A Preclinical Head-to-Head: JNJ-6379 vs. BAY41-4109 for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel antiviral strategies for chronic hepatitis B (CHB), capsid assembly modulators (CAMs) have emerged as a promising class of therapeutics. These molecules target the hepatitis B virus (HBV) core protein, a critical component in the viral life cycle, thereby disrupting the formation of the viral capsid. This guide provides a detailed preclinical comparison of two prominent CAMs: JNJ-56136379 (JNJ-6379) and BAY41-4109. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of HBV and antiviral therapies.

Mechanism of Action: A Tale of Two Classes

This compound and BAY41-4109 represent two distinct classes of CAMs, distinguished by their impact on capsid morphology.

This compound (Bersacapavir) is a potent, orally bioavailable CAM that belongs to the Class II or CAM-N (Normal morphology) category.[1][2] Its primary mechanism of action involves accelerating the assembly of HBV core proteins into morphologically intact capsids that are devoid of the viral pregenomic RNA (pgRNA) and polymerase.[1][3][4] This leads to the formation of "empty" capsids, effectively halting viral replication.[1][3][4] Furthermore, this compound exhibits a dual mechanism by also interfering with the establishment of covalently closed circular DNA (cccDNA) when administered at the time of infection, suggesting an effect on the early stages of the viral life cycle.[1][3][4]

BAY41-4109 , a heteroaryldihydropyrimidine derivative, is a first-generation Class I or CAM-A (Aberrant morphology) modulator.[5][6] In contrast to this compound, BAY41-4109 induces the misdirection of capsid assembly, leading to the formation of non-capsid polymers and aberrant structures.[1][5][7] This action not only prevents the encapsidation of pgRNA but can also lead to the destabilization of pre-formed capsids at higher concentrations.[5][6]

Mechanism of Action: this compound vs. BAY41-4109 cluster_0 HBV Core Protein (Cp) cluster_1 This compound (CAM-N) cluster_2 BAY41-4109 (CAM-A) cluster_3 Outcome Cp HBV Core Protein Dimer JNJ_Action Accelerates Assembly Cp->JNJ_Action BAY_Action Misdirects Assembly Cp->BAY_Action EmptyCapsid Morphologically Normal, Empty Capsid JNJ_Action->EmptyCapsid Results in ReplicationBlocked1 Viral Replication Blocked EmptyCapsid->ReplicationBlocked1 AberrantPolymer Aberrant, Non-Capsid Polymer BAY_Action->AberrantPolymer Results in ReplicationBlocked2 Viral Replication Blocked AberrantPolymer->ReplicationBlocked2

Fig. 1: Contrasting mechanisms of this compound and BAY41-4109.

Preclinical Efficacy: A Quantitative Comparison

Both this compound and BAY41-4109 have demonstrated potent anti-HBV activity in various preclinical models. The following tables summarize the key efficacy data from in vitro cell-based assays.

Table 1: In Vitro Antiviral Activity against Wild-Type HBV

CompoundCell LineEC50 (nM)Reference
This compound HepG2.11754[1]
HepG2.2.15-
HBV-infected PHHs93 (extracellular HBV DNA)[1][3]
876 (intracellular HBV RNA)[1][3]
BAY41-4109 HepG2.11769[1]
HepG2.2.15~202[8][9]
HBV Genotype D43[10]

EC50 (50% effective concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. PHH: Primary Human Hepatocytes.

Table 2: Activity against Different HBV Genotypes

CompoundGenotypeEC50 Range (nM)Key FindingsReference
BAY41-4109 A-H26 (G) - 215 (F)Generally active across genotypes. Reduced activity observed with specific core amino acid substitutions (D29G, T33N, Y118F).[10]

Experimental Protocols

The following outlines a typical experimental workflow for evaluating the in vitro antiviral activity of CAMs like this compound and BAY41-4109.

In Vitro Antiviral Activity Workflow A 1. Cell Seeding HepG2.2.15 or other HBV-replicating cells B 2. Compound Treatment Incubate with serial dilutions of this compound or BAY41-4109 A->B C 3. Incubation Typically for 5-7 days, with media changes B->C D 4. Supernatant & Cell Lysate Collection C->D E 5. Quantification of Viral Markers D->E F Extracellular HBV DNA (qPCR) E->F G Intracellular HBV RNA (RT-qPCR) E->G H Capsid-associated DNA (Southern Blot) E->H I Core Protein Expression (Western Blot) E->I

Fig. 2: Workflow for in vitro antiviral assays.
Detailed Methodologies:

  • Cell Lines:

    • HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with a plasmid containing the HBV genome. These cells constitutively produce HBV virions.[11]

    • HepG2.117 cells: Another stably transfected cell line used for evaluating anti-HBV compounds.[1]

    • Primary Human Hepatocytes (PHHs): Considered a more physiologically relevant model for studying HBV infection and the effects of antiviral compounds.[1][6]

  • Compound Treatment:

    • Cells are typically seeded in multi-well plates and allowed to adhere.

    • The compounds (this compound or BAY41-4109) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.

    • The treatment duration can vary, but is often between 5 to 10 days, with regular media changes containing fresh compound.[8]

  • Quantification of Antiviral Activity:

    • Extracellular HBV DNA: Viral DNA is isolated from the cell culture supernatant and quantified using real-time quantitative PCR (qPCR). This measures the effect of the compound on virion secretion.[9]

    • Intracellular HBV Replicative Intermediates: Cells are lysed, and total DNA is extracted. HBV DNA is then analyzed by Southern blotting to assess the levels of different replicative forms.

    • Capsid Analysis: Native agarose gel electrophoresis followed by Western blotting for the HBV core protein can be used to assess the integrity and quantity of intracellular capsids.[1]

    • Electron Microscopy: To visualize the morphology of capsids formed in the presence of the compounds, size exclusion chromatography and electron microscopy are employed.[1]

Signaling Pathway Interference: Disrupting the HBV Life Cycle

Both this compound and BAY41-4109 interrupt the HBV life cycle at the critical step of capsid assembly. The following diagram illustrates the HBV life cycle and the points of intervention for these CAMs.

HBV Life Cycle & CAM Intervention Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating cccDNA_Formation 3. cccDNA Formation (in Nucleus) Uncoating->cccDNA_Formation cccDNA_Formation->cccDNA_Formation cccDNA Recycling Transcription 4. Transcription (pgRNA & mRNAs) cccDNA_Formation->Transcription Translation 5. Translation (Core, Pol, Env proteins) Transcription->Translation Encapsidation 6. Encapsidation (pgRNA & Polymerase) Translation->Encapsidation Reverse_Transcription 7. Reverse Transcription Encapsidation->Reverse_Transcription Virion_Assembly 8. Virion Assembly Reverse_Transcription->Virion_Assembly Release 9. Virion Release Virion_Assembly->Release JNJ This compound JNJ->Encapsidation Blocks pgRNA encapsidation BAY BAY41-4109 BAY->Encapsidation Misdirects assembly

References

A Comparative Guide to JNJ-6379 and AT-130: Mechanism of Action in HBV Capsid Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of hepatitis B virus (HBV) therapeutics, understanding the nuanced mechanisms of novel antiviral agents is paramount. This guide provides a detailed comparison of two such agents, JNJ-6379 (also known as Bersacapavir) and AT-130, both of which target the critical process of HBV capsid assembly. By examining their mechanisms of action, supported by experimental data, this document aims to offer a clear and objective resource for the scientific community.

At a Glance: Key Differences

FeatureThis compound (Bersacapavir)AT-130
Drug Class Capsid Assembly Modulator (CAM) - Class II (CAM-N)Capsid Assembly Modulator (CAM) - Class II (CAM-N), Phenylpropenamide derivative
Primary Mechanism Accelerates the rate and extent of HBV capsid assembly, leading to the formation of morphologically normal but empty capsids devoid of pregenomic RNA (pgRNA).[1][2][3]Accelerates HBV capsid assembly, resulting in the formation of empty, morphologically normal capsids, thereby blocking viral RNA packaging.[4][5]
Secondary Mechanism Inhibits de novo formation of covalently closed circular DNA (cccDNA) when administered at the time of infection.[1][2]Not reported to inhibit cccDNA formation.
Binding Site Binds to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc).[6]Binds to a similar hydrophobic pocket at the dimer-dimer interface of HBc.[4]

Quantitative Performance Data

The following table summarizes the in vitro antiviral activity of this compound and AT-130 from cell-based assays.

CompoundCell LineAssayEC₅₀ (nM)Reference
This compound HepG2.117Intracellular HBV DNA reduction54[1][2]
HBV-infected PHHsExtracellular HBV DNA reduction93[1][2]
HBV-infected PHHsIntracellular HBV RNA reduction876[1][2]
AT-130 HepG2.117Intracellular HBV DNA reduction1,540[1]
AT-130 HepG2Viral replication inhibition (IC₅₀)2,500[5]

PHHs: Primary Human Hepatocytes

Mechanism of Action: A Deeper Dive

Both this compound and AT-130 are classified as Class II Capsid Assembly Modulators (CAMs), also referred to as CAM-N because they induce the formation of morphologically n ormal capsids.[7] Their primary mechanism involves binding to the interface between HBV core protein (HBc) dimers, which are the building blocks of the viral capsid. This binding event allosterically modulates the HBc dimers, promoting their rapid self-assembly.[5][6]

This accelerated assembly process outpaces the encapsidation of the viral pregenomic RNA (pgRNA)-polymerase complex. Consequently, the resulting capsids are "empty," lacking the necessary genetic material for viral replication.[1][5] This ultimately leads to a reduction in the production of new infectious virions.

A significant distinction in their mechanism lies in the dual action of this compound. In addition to disrupting the late stage of the viral life cycle (capsid assembly), it also impacts an early stage by preventing the de novo formation of cccDNA when the drug is present at the time of initial infection.[1][2] cccDNA is the stable, episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts. The ability to inhibit its formation represents a key advantage in preventing the establishment and persistence of HBV infection. AT-130 has not been reported to have this secondary effect.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows associated with the characterization of these CAMs.

HBV_Lifecycle_CAM_Intervention cluster_virus HBV Virion cluster_cell Hepatocyte Virion HBV Virion Entry Entry Virion->Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly & pgRNA Encapsidation pgRNA->Capsid_Assembly Core_Protein Core Protein (HBc) Dimers Translation->Core_Protein Core_Protein->Capsid_Assembly Mature_Capsid Mature pgRNA-containing Capsid Capsid_Assembly->Mature_Capsid Empty_Capsid Empty Capsid Capsid_Assembly->Empty_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release JNJ_6379 This compound JNJ_6379->cccDNA_formation Inhibits de novo formation JNJ_6379->Capsid_Assembly Accelerates assembly AT_130 AT-130 AT_130->Capsid_Assembly Accelerates assembly

Caption: HBV lifecycle and points of intervention for this compound and AT-130.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Fluorescence Fluorescence Quenching Assay SEC Size Exclusion Chromatography (SEC) Fluorescence->SEC Confirm assembly node_rate node_rate Fluorescence->node_rate Measure Assembly Rate EM Electron Microscopy (EM) SEC->EM Visualize capsids node_size node_size SEC->node_size Determine Capsid Size node_morphology node_morphology EM->node_morphology Assess Capsid Morphology Replication_Assay HBV Replication Assay (e.g., HepG2.117, PHHs) cccDNA_Assay cccDNA Formation Assay (in PHHs) Replication_Assay->cccDNA_Assay Investigate early events node_ec50 node_ec50 Replication_Assay->node_ec50 Calculate EC₅₀ node_cccDNA node_cccDNA cccDNA_Assay->node_cccDNA Quantify cccDNA start Recombinant HBc Protein start->Fluorescence drug This compound or AT-130 drug->Fluorescence drug->Replication_Assay infected_cells HBV-infected Hepatocytes infected_cells->Replication_Assay

Caption: Experimental workflow for characterizing HBV capsid assembly modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and AT-130.

HBV Capsid Assembly Kinetics: Fluorescence Quenching Assay

This assay measures the rate of capsid assembly in real-time.

  • Principle: Recombinant HBV core protein (Cp149) is labeled with a fluorescent dye. Upon assembly into capsids, the proximity of the dye molecules leads to self-quenching, resulting in a decrease in fluorescence intensity. The rate of fluorescence decay is proportional to the rate of capsid assembly.

  • Protocol Outline:

    • Purified, dye-labeled Cp149 protein is maintained in a low-salt buffer to prevent spontaneous assembly.

    • The protein solution is placed in a fluorometer.

    • A high-salt buffer is added to initiate capsid assembly, and fluorescence is monitored over time.

    • The assay is repeated with the addition of varying concentrations of the test compound (this compound or AT-130) to determine its effect on the assembly rate. An increase in the rate of fluorescence quenching indicates an acceleration of capsid assembly.

Analysis of Assembled Capsids: Size Exclusion Chromatography (SEC)

SEC is used to separate assembled capsids from unassembled core protein dimers based on their size.

  • Principle: A column packed with a porous resin separates molecules based on their hydrodynamic radius. Larger molecules, such as assembled capsids, are excluded from the pores and elute earlier, while smaller molecules, like HBc dimers, enter the pores and elute later.

  • Protocol Outline:

    • Recombinant Cp149 is incubated under assembly-promoting conditions (e.g., high salt concentration) in the presence or absence of the test compound.

    • The reaction mixture is loaded onto a size exclusion column (e.g., Superose 6).

    • The elution profile is monitored by measuring absorbance at 280 nm.

    • The presence of an earlier-eluting peak corresponding to the size of HBV capsids confirms assembly. The relative areas of the capsid and dimer peaks can be used to quantify the extent of assembly.

Visualization of Capsid Morphology: Electron Microscopy (EM)

EM provides direct visual evidence of the structure of the assembled capsids.

  • Principle: A beam of electrons is used to generate a high-resolution image of the sample. For negative staining EM, the sample is surrounded by an electron-dense stain, which allows for the visualization of the particle's outline and surface features.

  • Protocol Outline:

    • A sample of assembled capsids, typically purified by SEC, is applied to a carbon-coated grid.

    • Excess sample is blotted away, and a negative stain (e.g., uranyl acetate) is applied.

    • The grid is dried and then imaged using a transmission electron microscope.

    • The resulting micrographs are analyzed to assess the size, shape, and integrity of the assembled capsids. For CAM-N compounds like this compound and AT-130, the expectation is to observe morphologically intact, icosahedral capsids.

In Vitro Antiviral Efficacy: HBV Replication Assays

These assays quantify the ability of a compound to inhibit HBV replication in a cellular context.

  • Cell Lines: Stably HBV-replicating cell lines (e.g., HepG2.117, HepG2.2.15) or primary human hepatocytes (PHHs) infected with HBV are used.

  • Protocol Outline:

    • Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

    • After a defined incubation period (typically several days), intracellular or extracellular HBV DNA is extracted.

    • HBV DNA levels are quantified using quantitative PCR (qPCR).

    • The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.

cccDNA Formation Assay

This assay specifically measures the impact of a compound on the formation of the cccDNA reservoir.

  • Principle: This assay is typically performed in HBV-infected PHHs. The compound is added at the time of infection to assess its effect on the establishment of cccDNA.

  • Protocol Outline:

    • PHHs are infected with HBV in the presence of varying concentrations of the test compound.

    • After several days, a Hirt extraction is performed to selectively isolate low-molecular-weight DNA, including cccDNA.

    • The extracted DNA is analyzed by Southern blotting using an HBV-specific probe to detect and quantify cccDNA. A reduction in the cccDNA band in treated cells compared to the control indicates inhibition of its formation.

Conclusion

Both this compound and AT-130 are potent inhibitors of HBV replication that function by accelerating capsid assembly, a mechanism that distinguishes them from traditional nucleos(t)ide analogues. The available data indicate that this compound is significantly more potent in vitro than AT-130. Furthermore, the dual mechanism of action of this compound, which includes the inhibition of de novo cccDNA formation, suggests a potential for a more profound and lasting antiviral effect. This comprehensive comparison of their mechanisms of action, supported by quantitative data and experimental workflows, provides a valuable resource for the ongoing research and development of novel HBV therapies.

References

A Head-to-Head Comparison of JNJ-6379 (Bersacapavir) and Other Novel Capsid Assembly Modulators for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is evolving, with a focus on developing therapies that can lead to a functional cure. Capsid assembly modulators (CAMs) are a promising class of oral antiviral agents that target the hepatitis B virus (HBV) core protein (HBc), a critical component in the viral lifecycle. This guide provides a head-to-head comparison of JNJ-6379 (bersacapavir), a prominent CAM, with other notable CAMs in development: vebicorvir and GLS4.

Mechanism of Action: A Tale of Two Classes

CAMs are broadly categorized into two classes based on their mechanism of action.

  • Class I CAMs , such as GLS4 , are known as heteroaryldihydropyrimidines (HAPs). They work by inducing the formation of aberrant, non-functional capsid structures that are irregular and unstable. This misdirection of capsid assembly disrupts the viral lifecycle.[1]

  • Class II CAMs , which include bersacapavir and vebicorvir , accelerate the kinetics of capsid assembly. This rapid assembly leads to the formation of morphologically normal-looking but empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.[2][3]

Bersacapavir has a dual mechanism of action, not only promoting the assembly of empty capsids but also inhibiting the formation of new covalently closed circular DNA (cccDNA) in the nucleus of infected cells.[4]

cluster_class_I Class I CAMs (e.g., GLS4) cluster_class_II Class II CAMs (e.g., Bersacapavir, Vebicorvir) HBc Dimers_I HBc Dimers Aberrant Capsids Aberrant/Unstable Capsids HBc Dimers_I->Aberrant Capsids Misdirected Assembly GLS4 GLS4 GLS4->Aberrant Capsids HBc Dimers_II HBc Dimers Empty Capsids Empty Capsids (No pgRNA) HBc Dimers_II->Empty Capsids Accelerated Assembly CAM_II Bersacapavir Vebicorvir CAM_II->Empty Capsids Start Start Seed_Cells Seed HBV-producing cells (e.g., HepG2.2.15, HepAD38) in multi-well plates Start->Seed_Cells Add_Compound Add serial dilutions of the test compound (CAM) Seed_Cells->Add_Compound Incubate Incubate for several days (e.g., 7-10 days) Add_Compound->Incubate Harvest Harvest cell lysates and/or supernatants Incubate->Harvest DNA_Extraction Extract viral DNA Harvest->DNA_Extraction Quantify_DNA Quantify HBV DNA using real-time PCR (qPCR) DNA_Extraction->Quantify_DNA Calculate_EC50 Calculate EC50 value Quantify_DNA->Calculate_EC50 End End Calculate_EC50->End

References

A Comparative Analysis of JNJ-6379 (Bersacapavir) and Traditional Nucleoside Analogs in the Management of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is evolving, with novel therapeutic agents targeting different stages of the hepatitis B virus (HBV) lifecycle. This guide provides a detailed comparison of JNJ-6379 (Bersacapavir), a first-in-class capsid assembly modulator (CAM), and traditional nucleoside/nucleotide analogs (NAs), the current standard of care. We will delve into their distinct mechanisms of action, compare available efficacy data from clinical and preclinical studies, and provide an overview of the experimental protocols used to evaluate these antiviral agents.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and traditional NAs lies in their therapeutic targets within the HBV replication cycle.

This compound (Bersacapavir): Disrupting Viral Assembly. this compound is a potent, orally bioavailable CAM that disrupts the normal process of HBV capsid formation.[1][2] Its primary mechanism involves accelerating the assembly of the HBV core protein (HBc), leading to the formation of non-infectious, empty capsids that lack the viral genome (pre-genomic RNA) and the viral polymerase.[1][2] This aberrant assembly effectively halts the production of new infectious virions.

Furthermore, this compound has a secondary mechanism of action where it inhibits the formation of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[3] cccDNA serves as the stable template for viral transcription and is a key factor in the persistence of HBV infection. By targeting both capsid assembly and cccDNA formation, this compound offers a dual-pronged attack on the virus.

Traditional Nucleoside/Nucleotide Analogs (NAs): Halting Viral Replication. Traditional NAs, such as Lamivudine, Entecavir, and Tenofovir Disoproxil Fumarate, are synthetic compounds that mimic natural nucleosides or nucleotides.[1][3][4][5][6][7][8][9][10][11][12][13][14] Upon intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral DNA chain by the HBV DNA polymerase (reverse transcriptase).[1][3][4][6][][7][8][10][11] Due to structural modifications, these analogs lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature termination of DNA chain elongation and thus inhibiting viral replication.[3][6][16][9]

Mechanism_of_Action cluster_JNJ6379 This compound (Capsid Assembly Modulator) cluster_NAs Traditional Nucleoside Analogs (NAs) JNJ6379 This compound HBc_dimers HBc Dimers JNJ6379->HBc_dimers Accelerates Assembly JNJ6379->Inhibition Empty_Capsid Empty, Non-infectious Capsid HBc_dimers->Empty_Capsid cccDNA_formation cccDNA Formation Inhibition->cccDNA_formation Inhibits NAs Nucleoside Analogs (e.g., Entecavir, Tenofovir) Active_Metabolite Active Triphosphate Metabolite NAs->Active_Metabolite Intracellular Phosphorylation HBV_Polymerase HBV DNA Polymerase Active_Metabolite->HBV_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Active_Metabolite->Viral_DNA_Synthesis Incorporation into growing DNA chain leads to HBV_Polymerase->Viral_DNA_Synthesis Mediates Chain_Termination Chain Termination

Caption: Comparative signaling pathways of this compound and Traditional NAs.

Efficacy Data: A Comparative Overview

Direct head-to-head clinical trial data comparing this compound monotherapy with traditional NA monotherapy is limited, as recent studies on this compound have primarily focused on its use in combination with NAs.[2][17][18][19][20] The following tables summarize available efficacy data from separate studies to provide a comparative perspective.

Table 1: In Vitro Antiviral Activity

CompoundTargetEC50 (HepG2.2.15 cells)Reference
This compound Capsid Assembly120 nM[2]
Lamivudine DNA Polymerase~10 nM[21]
Entecavir DNA Polymerase~4 nM[22]
Tenofovir DNA Polymerase~1 µM[23]

EC50 (Half maximal effective concentration) values can vary depending on the cell line and assay conditions.

Table 2: Clinical Efficacy in Chronic Hepatitis B Patients

Drug ClassKey Efficacy EndpointsRepresentative Clinical Trial Results
This compound (in combination with NAs) HBV DNA Suppression: REEF-1 Trial (this compound + NA): At week 48, no patients in the this compound dual group met the nucleos(t)ide analogue stopping criteria.[17][19]
HBsAg Reduction: REEF-1 Trial (JNJ-3989 + this compound + NA): Pronounced declines in HBsAg were observed after 48 weeks of treatment.[20]
Traditional Nucleoside Analogs (Monotherapy) HBV DNA Suppression: Entecavir: In treatment-naïve patients, undetectable HBV DNA was achieved in 67% of HBeAg-positive and 90% of HBeAg-negative patients after 48 weeks.[22] Long-term therapy (5 years) resulted in undetectable HBV DNA in 94% of HBeAg-positive patients.[24][25]
Tenofovir DF: At week 48, 76% of HBeAg-positive and 93% of HBeAg-negative patients achieved HBV DNA <400 copies/mL.[26] Long-term (5-year) treatment showed sustained viral suppression.[27]
ALT Normalization: Lamivudine: Normalization of ALT was observed in 48.7% of HBeAg-negative patients after 48 weeks.[28]
Entecavir: ALT normalization was achieved in 68% of HBeAg-positive and 78% of HBeAg-negative patients after 48 weeks.
HBeAg Seroconversion: Lamivudine: HBeAg seroconversion was observed in 15.1% of patients after 48 weeks.[29]
Entecavir: HBeAg seroconversion rates of 21% at year 1 and 31% at year 2 have been reported.[25]

It is crucial to note that these results are from different studies with varying patient populations and trial designs and do not represent a direct comparison.

Experimental Protocols

The evaluation of antiviral efficacy against HBV relies on a set of standardized molecular and immunological assays.

1. HBV DNA Quantification

  • Principle: Real-time quantitative polymerase chain reaction (qPCR) is the gold standard for quantifying HBV DNA levels in serum or plasma.

  • Methodology:

    • DNA Extraction: Viral DNA is extracted from patient serum or plasma using commercially available kits.

    • qPCR Amplification: A specific region of the HBV genome is amplified using sequence-specific primers and a fluorescently labeled probe.

    • Quantification: The amount of amplified DNA is measured in real-time by detecting the fluorescence signal. A standard curve generated from known concentrations of HBV DNA is used to determine the viral load in the sample, typically reported in international units per milliliter (IU/mL).

2. HBsAg Quantification

  • Principle: Enzyme-linked immunosorbent assay (ELISA) or chemiluminescent microparticle immunoassay (CMIA) are used to quantify the level of hepatitis B surface antigen (HBsAg) in serum or plasma.

  • Methodology (ELISA):

    • Coating: Microtiter plate wells are coated with a monoclonal antibody specific for HBsAg.

    • Sample Incubation: Patient serum or plasma is added to the wells, and any HBsAg present binds to the capture antibody.

    • Detection: A second, enzyme-conjugated anti-HBsAg antibody is added, which binds to the captured HBsAg, forming a "sandwich".

    • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

    • Measurement: The absorbance of the colored product is measured, which is proportional to the amount of HBsAg in the sample.[30][31][32][33]

3. cccDNA Quantification

  • Principle: Quantification of intrahepatic cccDNA is challenging due to its low copy number and the presence of other viral DNA forms. qPCR-based methods are commonly used after selective digestion of non-cccDNA forms.

  • Methodology:

    • Liver Biopsy and DNA Extraction: Total DNA is extracted from a liver biopsy sample.

    • Selective Nuclease Digestion: The extracted DNA is treated with enzymes like plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to selectively digest linear and relaxed circular HBV DNA, enriching for cccDNA.[34]

    • qPCR Quantification: The remaining cccDNA is quantified using qPCR with primers that specifically amplify the cccDNA molecule.[34][35][36][37][38]

    • Normalization: cccDNA copy number is often normalized to a host housekeeping gene (e.g., beta-globin) to report as copies per cell.

Experimental_Workflow cluster_sample Sample Collection cluster_assays Efficacy Evaluation Assays cluster_hbvdna HBV DNA Quantification cluster_hbsag HBsAg Quantification cluster_cccdna cccDNA Quantification Patient_Sample Patient Sample (Serum/Plasma/Liver Biopsy) DNA_Extraction Viral DNA Extraction Patient_Sample->DNA_Extraction ELISA ELISA / CMIA Patient_Sample->ELISA Total_DNA_Extraction Total DNA Extraction (Liver Biopsy) Patient_Sample->Total_DNA_Extraction qPCR_DNA Real-Time qPCR DNA_Extraction->qPCR_DNA Viral_Load HBV Viral Load (IU/mL) qPCR_DNA->Viral_Load HBsAg_Level HBsAg Level (IU/mL) ELISA->HBsAg_Level Nuclease_Digestion Selective Nuclease Digestion Total_DNA_Extraction->Nuclease_Digestion qPCR_cccDNA Real-Time qPCR Nuclease_Digestion->qPCR_cccDNA cccDNA_Copies cccDNA Copies/Cell qPCR_cccDNA->cccDNA_Copies

Caption: General experimental workflow for evaluating HBV antiviral efficacy.

Conclusion

This compound represents a promising new class of anti-HBV agents with a mechanism of action that is distinct from and potentially complementary to traditional nucleoside/nucleotide analogs. While NAs have proven to be highly effective in suppressing HBV replication, they rarely lead to a functional cure, necessitating long-term therapy. The ability of this compound to target capsid assembly and cccDNA formation offers the potential for combination therapies that could lead to higher rates of functional cure. Further head-to-head comparative studies and long-term follow-up of combination therapies are warranted to fully elucidate the clinical utility of this compound in the management of chronic hepatitis B.

References

A Comparative Guide to JNJ-6379 in Combination with JNJ-3989 for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational combination therapy of JNJ-6379 (bersacapavir) and JNJ-3989 for the treatment of chronic hepatitis B (CHB) against other therapeutic alternatives. The information is supported by experimental data from clinical trials to aid in research and development decisions.

Executive Summary

The combination of this compound, a novel capsid assembly modulator, and JNJ-3989, a small interfering RNA (siRNA), represents a promising therapeutic strategy for achieving functional cure in patients with chronic hepatitis B. This combination therapy, often administered with a nucleos(t)ide analogue (NA), targets multiple stages of the HBV life cycle. This compound disrupts capsid assembly and inhibits the formation of covalently closed circular DNA (cccDNA)[1][2][3], while JNJ-3989 targets and degrades all HBV RNAs, leading to a reduction in all viral proteins[4][5]. Clinical trial data from the REEF-1 and REEF-2 studies demonstrate that this combination therapy can lead to significant reductions in hepatitis B surface antigen (HBsAg) and higher rates of patients meeting criteria for stopping NA treatment compared to NA monotherapy. However, a functional cure (off-treatment HBsAg seroclearance) remains rare[6][7].

Mechanism of Action

This compound and JNJ-3989 employ distinct and complementary mechanisms to combat HBV infection.

  • This compound (Bersacapavir): This orally administered capsid assembly modulator (CAM) interferes with the HBV life cycle at two critical stages[1][2][3][8]. Its primary mechanism involves accelerating the kinetics of capsid assembly, which prevents the encapsidation of pregenomic RNA (pgRNA) and polymerase, resulting in the formation of empty, non-functional capsids[1][8]. Secondly, it inhibits the de novo formation of cccDNA, a key step in the establishment and persistence of HBV infection[1][8].

  • JNJ-3989: This small interfering RNA (siRNA) therapeutic is designed to target and degrade all HBV RNA transcripts[4][5][9]. By doing so, it effectively reduces the production of all viral proteins, including HBsAg, which is a key goal for achieving functional cure[5][9].

The combination of these two agents, along with a nucleos(t)ide analogue that inhibits viral replication, creates a multi-pronged attack on the virus.

Signaling Pathway Diagram

HBV_Lifecycle_Inhibition cluster_host_cell Hepatocyte HBV_entry HBV Entry cccDNA_formation cccDNA Formation HBV_entry->cccDNA_formation Transcription Transcription (pgRNA & mRNAs) cccDNA_formation->Transcription Translation Translation (Viral Proteins) Transcription->Translation pgRNA pgRNA Capsid_Assembly Capsid Assembly Translation->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Virion_Assembly_Release Virion Assembly & Release Reverse_Transcription->Virion_Assembly_Release JNJ_6379 This compound (Bersacapavir) JNJ_6379->cccDNA_formation Inhibits de novo formation JNJ_6379->Capsid_Assembly Inhibits correct assembly (forms empty capsids) JNJ_3989 JNJ-3989 (siRNA) JNJ_3989->Transcription Degrades HBV RNAs NA Nucleos(t)ide Analogue (NA) NA->Reverse_Transcription Inhibits pgRNA->Capsid_Assembly

Caption: Mechanism of action of this compound, JNJ-3989, and NAs on the HBV lifecycle.

Performance Comparison: Clinical Trial Data

The efficacy and safety of this compound and JNJ-3989 combination therapy have been evaluated in several clinical trials, most notably the REEF-1 and REEF-2 studies.

REEF-1 Study: Efficacy in a Broad CHB Population

The REEF-1 study was a phase 2b, multicenter, double-blind, active-controlled, randomized trial that assessed various combination regimens in patients with CHB[4][10].

Table 1: Key Efficacy Outcomes at Week 48 in the REEF-1 Study

Treatment GroupNPatients Meeting NA Stopping Criteria (%)Mean HBsAg Reduction (log10 IU/mL)Patients with HBsAg <100 IU/mL (%)
NA + Placebo (Control) 452%-0.22Not Reported
This compound + NA (Dual) 480%-0.07Not Reported
JNJ-3989 (40mg) + NA (Dual) 935%Not ReportedNot Reported
JNJ-3989 (100mg) + NA (Dual) 9316%Not Reported69%
JNJ-3989 (200mg) + NA (Dual) 9619%2.675%
This compound + JNJ-3989 (100mg) + NA (Triple) 959%Not Reported57%

NA Stopping Criteria: ALT <3x ULN, HBV DNA < LLOQ, HBeAg-negative, and HBsAg <10 IU/mL.[4]

The results indicate a dose-dependent response to JNJ-3989, with the 200 mg dose showing the highest proportion of patients meeting the criteria for stopping NA therapy[5][11]. The addition of this compound to the 100 mg JNJ-3989 regimen did not appear to improve the rate of meeting NA stopping criteria compared to the 100 mg JNJ-3989 dual therapy[11].

REEF-2 Study: Efficacy in Virologically Suppressed Patients

The REEF-2 study was a phase 2b, double-blind, placebo-controlled, randomized trial in NA-suppressed, HBeAg-negative CHB patients[6][12].

Table 2: Key Outcomes in the REEF-2 Study

OutcomeJNJ-3989 (200mg) + this compound + NA (Active Arm)Placebo + NA (Control Arm)
Functional Cure (HBsAg seroclearance at 24 weeks post-treatment) 0%0%
Patients restarting NAs during follow-up 9.1% (7/77)26.8% (11/41)

Although functional cure was not achieved in either arm, the triple therapy group showed a lower rate of virologic relapse and ALT flares after treatment cessation, with fewer patients needing to restart NA therapy[6][7]. This suggests that the combination therapy may induce a more durable off-treatment response.

Safety and Tolerability

Across the clinical trials, the combination of this compound and JNJ-3989 with an NA was generally well-tolerated[5][10].

  • In the REEF-1 study, serious adverse events were reported in 2% of patients in the treatment phase, with two events (ALT flare and rhabdomyolysis) considered related to the study treatment[13].

  • Five patients (1%) discontinued treatment due to adverse events, and there were no deaths[4][13].

  • The most common treatment-emergent adverse events were mild to moderate and included fatigue, increased ALT, decreased neutrophil count, and headache.

Comparison with Alternative Treatments

The current standard of care for CHB includes pegylated interferon (Peg-IFN) and nucleos(t)ide analogues (NAs).

Table 3: Comparison of this compound/JNJ-3989 Combination Therapy with Standard of Care

FeatureThis compound + JNJ-3989 + NANucleos(t)ide Analogues (NAs) (e.g., Tenofovir, Entecavir)Pegylated Interferon (Peg-IFN)
Mechanism of Action Multi-pronged: Inhibits capsid assembly, cccDNA formation, and degrades all HBV RNAs.Inhibit HBV DNA polymerase (reverse transcriptase).Immunomodulatory and antiviral effects.
HBsAg Reduction Significant and dose-dependent reductions.Minimal impact on HBsAg levels.Modest HBsAg reduction in a subset of patients.
Functional Cure Rate Rare in studies to date.Very low, requires long-term or indefinite treatment.Higher than NAs, but still low (3-7% after 1 year).
Route of Administration This compound: Oral; JNJ-3989: Subcutaneous injection.Oral.Subcutaneous injection.
Treatment Duration Investigated as a finite treatment.Typically long-term or lifelong.Finite (typically 48 weeks).
Key Side Effects Generally well-tolerated; potential for ALT flares.Generally well-tolerated; long-term use may be associated with renal and bone density issues.Flu-like symptoms, fatigue, depression, cytopenias.

Experimental Protocols

Study Design and Patient Population

The REEF-1 and REEF-2 trials were phase 2b, multicenter, randomized, double-blind, controlled studies.

  • REEF-1: Enrolled both treatment-naïve and virologically suppressed HBeAg-positive and HBeAg-negative patients with CHB[4].

  • REEF-2: Enrolled HBeAg-negative, virologically suppressed CHB patients who had been on NA therapy for at least two years[6].

Treatment Regimens
  • This compound: Administered orally at a dose of 250 mg once daily[10].

  • JNJ-3989: Administered as a subcutaneous injection every 4 weeks at doses of 40 mg, 100 mg, or 200 mg[10].

  • Nucleos(t)ide Analogues: Standard of care NAs such as entecavir (ETV), tenofovir disoproxil fumarate (TDF), or tenofovir alafenamide (TAF) were used as background therapy[1][6].

Key Experimental Assays
  • HBV DNA Quantification: Serum HBV DNA levels are quantified using real-time polymerase chain reaction (PCR) assays. These assays have a lower limit of quantification (LLOQ) that is critical for determining virologic response and eligibility for stopping treatment[14].

  • HBsAg Quantification: Serum HBsAg levels are measured using quantitative immunoassays, such as the Abbott Architect HBsAg QT assay. This chemiluminescent microparticle immunoassay provides a quantitative measure of HBsAg, which is a key biomarker for assessing treatment response and the potential for functional cure[15].

  • Alanine Aminotransferase (ALT) Levels: Serum ALT levels are monitored as a marker of liver inflammation. ALT flares, defined as a significant increase in ALT levels, are an important safety and efficacy endpoint in HBV clinical trials[13][16].

Experimental Workflow Diagram

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization to Treatment Arms Screening->Randomization Treatment_Phase Treatment Phase (48 weeks) - this compound (oral daily) - JNJ-3989 (subcutaneous q4w) - NA (oral daily) Randomization->Treatment_Phase Monitoring Regular Monitoring - HBV DNA (qPCR) - HBsAg (immunoassay) - ALT levels - Adverse Events Treatment_Phase->Monitoring EndOfTreatment End of Treatment Assessment (Week 48) Treatment_Phase->EndOfTreatment FollowUp Follow-up Phase (up to 96 weeks) (for patients stopping NAs) EndOfTreatment->FollowUp Primary_Endpoint Primary Endpoint Analysis (e.g., NA stopping criteria, HBsAg seroclearance) FollowUp->Primary_Endpoint

Caption: A simplified workflow of the clinical trials for the this compound and JNJ-3989 combination therapy.

Logical Relationship Diagram

Logical_Relationship cluster_therapy Combination Therapy cluster_effects Biological Effects cluster_outcomes Clinical Outcomes JNJ_6379 This compound Inhibit_Capsid_Assembly Inhibit Capsid Assembly JNJ_6379->Inhibit_Capsid_Assembly Inhibit_cccDNA Inhibit cccDNA Formation JNJ_6379->Inhibit_cccDNA JNJ_3989 JNJ-3989 Degrade_HBV_RNA Degrade HBV RNA JNJ_3989->Degrade_HBV_RNA NA NA Inhibit_RT Inhibit Reverse Transcriptase NA->Inhibit_RT Reduce_HBV_DNA Reduce HBV DNA Inhibit_Capsid_Assembly->Reduce_HBV_DNA Reduce_HBsAg Reduce HBsAg Inhibit_cccDNA->Reduce_HBsAg Degrade_HBV_RNA->Reduce_HBsAg Inhibit_RT->Reduce_HBV_DNA Potential_Functional_Cure Potential for Functional Cure Reduce_HBsAg->Potential_Functional_Cure Reduce_HBV_DNA->Potential_Functional_Cure

Caption: The logical relationship between the combination therapy components, their biological effects, and the desired clinical outcomes.

Conclusion

The combination of this compound and JNJ-3989 with a nucleos(t)ide analogue presents a promising, albeit not yet definitive, step towards a functional cure for chronic hepatitis B. The therapy has demonstrated a favorable safety profile and significant efficacy in reducing HBsAg levels, a key marker of infection. While the rates of achieving a functional cure remain low, the ability of this combination to allow for the cessation of long-term NA therapy in a subset of patients is a significant advancement. Further research, potentially including the addition of immunomodulatory agents, is warranted to build upon these findings and increase the rates of HBsAg seroclearance. This investigational therapy offers a valuable new approach in the armamentarium against chronic hepatitis B.

References

Lack of Cross-Resistance Between HBV Capsid Assembly Modulator JNJ-6379 and Nucleos(t)ide Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BEERSE, Belgium, December 15, 2025 – New comparative data underscores the distinct antiviral mechanism of JNJ-6379 (Bersacapavir), a novel hepatitis B virus (HBV) capsid assembly modulator (CAM), demonstrating a lack of cross-resistance with current standard-of-care nucleos(t)ide analogue (NA) therapies. This finding is critical for the development of new combination treatment strategies for chronic hepatitis B, a persistent global health issue.

This compound targets the HBV core protein, a different viral component than the reverse transcriptase targeted by NAs. This complementary mechanism of action suggests that this compound could be a valuable component of combination therapies, potentially leading to higher rates of functional cure. Experimental data from clinical and in vitro studies confirm that this compound retains its antiviral activity against HBV strains with known NA resistance mutations, and conversely, NAs remain effective against this compound resistant variants.

Quantitative Analysis of Antiviral Activity and Resistance

The antiviral efficacy of this compound and its susceptibility to resistance mutations have been quantified through in vitro cell-based assays. The 50% effective concentration (EC50) is a key metric for antiviral potency, with lower values indicating higher potency. Fold change (FC) in EC50 is used to quantify the level of resistance conferred by specific viral mutations.

Table 1: In Vitro Activity of this compound Against Wild-Type and NA-Resistant HBV

HBV IsolateGenotypeNA Resistance MutationsThis compound Median EC50 (nM)
Wild-TypeDNone17
Clinical IsolatesA-HNone10-33
NA-Resistant IsolatesVariousrtA181T/V, rtM204I/V, rtN236T2-25

Data compiled from studies evaluating the in vitro antiviral activity of this compound against a panel of clinical isolates, including those with known NA resistance mutations.[1]

Table 2: Cross-Resistance Profile of this compound and Nucleos(t)ide Analogues

Viral VariantDrug ClassFold Change in EC50 vs. Wild-TypeConclusion
This compound Resistant Variants
T33NThis compound85High-level resistance to this compound
F23YThis compound5.2Low-level resistance to this compound
I105TThis compound7.9Low-level resistance to this compound
T33N, F23Y, I105TNucleos(t)ide AnaloguesNo significant changeNo cross-resistance
NA-Resistant Variants
rtL180M + rtM204V (Lamivudine-R)This compoundNo significant changeNo cross-resistance
rtA181T/V (Adefovir-R)This compoundNo significant changeNo cross-resistance
rtN236T (Adefovir-R)This compoundNo significant changeNo cross-resistance

This table summarizes the fold change in EC50 values for this compound resistant mutants when tested against this compound, and the lack of impact on the activity of nucleos(t)ide analogues. It also shows the preserved activity of this compound against common NA-resistant strains.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance analysis of this compound.

Protocol 1: In Vitro Antiviral Susceptibility Assay

This assay is used to determine the EC50 of antiviral compounds against replicating HBV in cell culture.

  • Cell Culture:

    • Maintain HepG2.2.15 or other HBV-replicating human hepatoma cell lines in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

    • Plate cells in multi-well plates and allow them to adhere and reach a confluency of approximately 80%.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator NAs (e.g., Lamivudine, Entecavir, Tenofovir) in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the antiviral compounds. Include a no-drug (vehicle) control.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 6-9 days. Refresh the medium with the respective antiviral compounds every 2-3 days.

  • Quantification of HBV DNA:

    • After the treatment period, collect the cell culture supernatant.

    • Extract extracellular HBV DNA from the supernatant using a commercial viral DNA extraction kit.

    • Quantify the amount of HBV DNA using a validated quantitative polymerase chain reaction (qPCR) assay, such as the COBAS® TaqMan® HBV DNA assay, with primers and probes specific for the HBV genome.

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression model.

Protocol 2: Generation and Phenotypic Analysis of Resistant Mutants

This protocol describes the creation of specific HBV mutants and the assessment of their susceptibility to antiviral drugs.

  • Site-Directed Mutagenesis:

    • Introduce specific amino acid substitutions (e.g., T33N, F23Y in the HBV core protein for this compound resistance; rtL180M, rtM204V in the reverse transcriptase for NA resistance) into an HBV replicon plasmid using a commercially available site-directed mutagenesis kit.

    • Verify the presence of the desired mutation and the absence of unintended mutations by Sanger sequencing of the entire HBV genome.

  • Transient Transfection and Replication Assay:

    • Transfect Huh7 or other suitable human hepatoma cell lines with the wild-type or mutant HBV replicon plasmids.

    • After 4-6 hours, replace the transfection medium with fresh culture medium.

  • Antiviral Susceptibility Testing:

    • Perform the in vitro antiviral susceptibility assay as described in Protocol 1, treating the transfected cells with serial dilutions of this compound and NAs.

    • Quantify the inhibition of HBV replication and calculate the EC50 values for each compound against both wild-type and mutant HBV.

  • Fold-Change Calculation:

    • Calculate the fold change in EC50 for each mutant by dividing the EC50 value of the compound against the mutant by its EC50 value against the wild-type virus. A fold change significantly greater than 1 indicates resistance.

Visualizing Mechanisms and Relationships

The following diagrams illustrate the distinct mechanisms of action of this compound and NAs, the workflow for resistance testing, and the logical relationship of their resistance profiles.

HBV_Lifecycle_and_Antiviral_Targets cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Core_Protein Core Protein (p21) mRNAs->Core_Protein Translation Polymerase Polymerase mRNAs->Polymerase Translation Capsid_entry HBV Entry & Uncoating Capsid_entry->rcDNA Capsid_Assembly Capsid Assembly Core_Protein->Capsid_Assembly Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Mature_Capsid Mature Capsid (rcDNA-filled) Reverse_Transcription->Mature_Capsid Mature_Capsid->rcDNA Recycling Virion_Release Virion Release Mature_Capsid->Virion_Release JNJ_6379 This compound (CAM) JNJ_6379->cccDNA Inhibits de novo formation JNJ_6379->Capsid_Assembly Inhibits correct assembly NAs Nucleos(t)ide Analogues NAs->Reverse_Transcription Inhibits

Figure 1: HBV Lifecycle and Antiviral Targets.

Antiviral_Resistance_Workflow start Patient with Viral Breakthrough or In Vitro Selection sample_prep HBV DNA/RNA Extraction from Plasma/Supernatant start->sample_prep genotypic_analysis Genotypic Analysis (Sequencing of Core & RT genes) sample_prep->genotypic_analysis identify_mutations Identify Amino Acid Substitutions genotypic_analysis->identify_mutations phenotypic_analysis Phenotypic Analysis identify_mutations->phenotypic_analysis site_directed_mutagenesis Site-Directed Mutagenesis of HBV Replicon phenotypic_analysis->site_directed_mutagenesis transfection Transfection into Hepatoma Cells site_directed_mutagenesis->transfection susceptibility_assay Antiviral Susceptibility Assay (EC50 Determination) transfection->susceptibility_assay fold_change Calculate Fold-Change in EC50 susceptibility_assay->fold_change resistance_profile Determine Resistance Profile fold_change->resistance_profile

Figure 2: Experimental Workflow for Antiviral Resistance Testing.

Figure 3: Logical Relationship of Cross-Resistance.

References

JNJ-6379 (Bersacapavir): A Comparative Analysis of its Antiviral Activity Across HBV Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel hepatitis B virus (HBV) capsid assembly modulator, JNJ-6379 (bersacapavir), with standard-of-care nucleos(t)ide analogues (NAs). We present supporting experimental data on its antiviral activity against various HBV genotypes, detailed experimental methodologies from key clinical trials, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

JNJ-56136379 (also known as this compound or bersacapavir) is an investigational, orally administered, potent capsid assembly modulator (CAM) that has demonstrated significant antiviral activity against a broad range of HBV genotypes.[1] Unlike traditional nucleos(t)ide analogues that target the viral polymerase, this compound disrupts a different stage of the viral lifecycle – the assembly of the viral capsid.[2] This novel mechanism of action offers the potential for combination therapies and may address some of the limitations of current treatments, such as the development of resistance. Clinical trials have shown that this compound, both as a monotherapy and in combination with NAs, leads to substantial reductions in HBV DNA and RNA levels.[3][4]

Comparative Antiviral Activity

This compound has been shown to be a potent inhibitor of HBV replication across all major genotypes (A-H). The following table summarizes the in vitro 50% effective concentration (EC50) values of this compound against a diverse panel of 53 HBV clinical isolates. For comparison, the EC50 values for the widely used nucleos(t)ide analogues, Entecavir and Tenofovir, are also included.

Antiviral AgentHBV GenotypeMedian EC50 (nM)Reference
This compound A10[1]
B21[1]
C33[1]
D (reference)17[1]
E13[1]
F25[1]
G11[1]
H15[1]
Entecavir (Pan-genotypic)0.023 - 0.028[5]
Tenofovir (Pan-genotypic)<8[5]

Mechanism of Action

This compound is a Class II capsid assembly modulator. Its primary mechanism involves binding to the HBV core protein dimers, which are the building blocks of the viral capsid. This binding accelerates the rate of capsid assembly, leading to the formation of empty, non-infectious capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[2][6] This effectively halts the viral replication process.

In contrast, Entecavir and Tenofovir are nucleos(t)ide reverse transcriptase inhibitors (NRTIs). After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain by the HBV polymerase. This leads to chain termination and prevents the completion of viral DNA synthesis.

HBV_Lifecycle_and_Drug_Action Virion_assembly Virion_assembly Secreted HBV Virions Secreted HBV Virions

Experimental Protocols

The following sections summarize the methodologies employed in key in vitro and clinical studies evaluating this compound.

In Vitro Antiviral Activity Assay Against HBV Genotypes A-H
  • Objective: To determine the in vitro antiviral activity of this compound against a panel of HBV clinical isolates representing genotypes A through H.[1]

  • Methodology:

    • Cell Line: Huh-7 cells were used for transient transfection and replication assays.

    • HBV Plasmids: Full-length HBV genomes from 53 clinical isolates of genotypes A-H were cloned into expression vectors.

    • Transfection: Huh-7 cells were transfected with the HBV plasmids.

    • Drug Treatment: Following transfection, cells were treated with serial dilutions of this compound.

    • Quantification of HBV DNA: After a defined incubation period, supernatant was collected, and extracellular HBV DNA was quantified using a real-time PCR assay.

    • EC50 Determination: The 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, was calculated by non-linear regression analysis of the dose-response curves.

in_vitro_workflow start Start transfection Transfect Huh-7 cells with HBV Genotype Plasmids start->transfection treatment Treat cells with serial dilutions of this compound transfection->treatment incubation Incubate for defined period treatment->incubation collection Collect cell supernatant incubation->collection quantification Quantify extracellular HBV DNA via qPCR collection->quantification analysis Calculate EC50 values (Non-linear regression) quantification->analysis end End analysis->end

Phase 1b Clinical Trial (NCT02662712)
  • Objective: To evaluate the safety, pharmacokinetics, and antiviral activity of multiple doses of this compound in treatment-naïve patients with chronic HBV infection.[4]

  • Study Design: A double-blind, placebo-controlled study.

  • Participants: 57 treatment-naïve patients with HBeAg-positive or -negative chronic HBV infection without cirrhosis.

  • Intervention: Patients were randomized to receive this compound at doses of 25 mg, 75 mg, 150 mg, or 250 mg, or a placebo, administered daily for 4 weeks.

  • Key Assessments:

    • Safety and tolerability were monitored through adverse event reporting and clinical laboratory tests.

    • Pharmacokinetic parameters were assessed through blood sampling.

    • Antiviral activity was determined by measuring changes in HBV DNA and HBV RNA levels from baseline.

JADE Phase 2a Clinical Trial (NCT03361956)
  • Objective: To evaluate the efficacy and safety of this compound administered as monotherapy or in combination with a nucleos(t)ide analogue (Entecavir or Tenofovir) in patients with chronic HBV.[3]

  • Study Design: A randomized, partially-blinded, multicenter, placebo-controlled, two-part study.

  • Participants: 232 patients with chronic HBV, either not currently treated or virologically suppressed on NA therapy.

  • Intervention:

    • Part 1: JNJ-56136379 75 mg daily or placebo, with or without an NA.

    • Part 2: JNJ-56136379 250 mg daily or placebo, with or without an NA.

    • Treatment duration was for at least 24 weeks and up to 48 weeks.

  • Primary Endpoint: Mean decline in Hepatitis B surface antigen (HBsAg) levels from baseline to Week 24.

  • Secondary Endpoints: Antiviral activity on HBsAg, HBV DNA, and HBV RNA.

REEF-1 Phase 2b Clinical Trial (NCT03982186)
  • Objective: To assess the efficacy and safety of different combination regimens including the siRNA JNJ-73763989 and/or this compound with a nucleos(t)ide analogue.[7]

  • Study Design: A multicenter, double-blind, active-controlled, randomized study.

  • Participants: 470 patients with chronic HBV infection.

  • Intervention Groups:

    • Placebo + NA

    • This compound (250 mg daily) + NA

    • JNJ-3989 (40 mg, 100 mg, or 200 mg every 4 weeks) + NA

    • This compound (250 mg daily) + JNJ-3989 (100 mg every 4 weeks) + NA

  • Treatment Duration: 48 weeks.

  • Primary Endpoint: Proportion of patients meeting predefined criteria for stopping NA treatment at week 48.

Conclusion

This compound (bersacapavir) demonstrates potent, pan-genotypic antiviral activity against HBV in vitro. Its unique mechanism of action as a capsid assembly modulator distinguishes it from current standard-of-care nucleos(t)ide analogues. Clinical trials have confirmed its ability to significantly reduce viral loads in patients with chronic hepatitis B. The data presented in this guide underscores the potential of this compound as a valuable component of future combination therapies aimed at achieving a functional cure for HBV. Further research and ongoing clinical trials will continue to elucidate its long-term efficacy and safety profile.

References

A Comparative Analysis of JNJ-6379 (Bersacapavir) and Entecavir on Hepatitis B Virus cccDNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a functional cure for chronic hepatitis B (CHB) is a paramount goal in modern antiviral research. A key obstacle to achieving this is the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the transcriptional template for viral replication. This guide provides a detailed comparative analysis of two antiviral agents with distinct mechanisms of action against Hepatitis B Virus (HBV): JNJ-6379 (bersacapavir), a novel capsid assembly modulator (CAM), and Entecavir (ETV), a well-established nucleoside analog.

Executive Summary

This compound and Entecavir represent two different strategies to combat HBV infection. Entecavir, a potent nucleoside analog, effectively suppresses HBV replication by inhibiting the viral DNA polymerase, which over time, leads to a reduction in the pool of cccDNA by preventing its replenishment. In contrast, this compound, a capsid assembly modulator, exhibits a dual mechanism of action. Its primary role is to disrupt the formation of functional viral capsids, leading to the assembly of empty, non-infectious particles. Crucially, it has also been shown to prevent the de novo formation of cccDNA when present during the initial stages of infection. This guide will delve into the quantitative data from preclinical and clinical studies, detail the experimental protocols used to assess their efficacy, and provide visual representations of their mechanisms of action and experimental workflows.

Data Presentation: Quantitative Comparison of Antiviral Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and Entecavir against various HBV markers, with a focus on their impact on cccDNA.

Table 1: In Vitro Efficacy of this compound (Bersacapavir)

ParameterCell Line/SystemEfficacyReference
HBV DNA Reduction (EC50) HepG2.117 cells54 nM[1]
Extracellular HBV DNA Reduction (EC50) Primary Human Hepatocytes (PHH)93 nM[1]
Intracellular HBV RNA Reduction (EC50) Primary Human Hepatocytes (PHH)876 nM[1]
cccDNA Formation Primary Human Hepatocytes (PHH)Prevented when added with viral inoculum[1]

Table 2: Clinical Efficacy of Entecavir on Intrahepatic HBV DNA and cccDNA (48 Weeks of Treatment)

ParameterPatient PopulationMean Reduction from Baseline (log10 copies/HGEq*)Reference
Intrahepatic Total HBV DNA Nucleos(t)ide-naïve, HBeAg-positive-2.1[2]
Intrahepatic cccDNA Nucleos(t)ide-naïve, HBeAg-positive-0.9[2]

*HGEq: Human Genome Equivalent

Table 3: Clinical Efficacy of Entecavir on Serum HBV DNA

ParameterPatient PopulationMean Reduction from Baseline (log10 copies/mL)Reference
Serum HBV DNA Nucleoside-naïve, Japanese-4.84 (0.5 mg dose)[3]
Serum HBV DNA HBeAg-positiveApprox. 4.0[4]

Experimental Protocols

Accurate quantification of cccDNA is critical for evaluating the efficacy of anti-HBV therapeutics. Below are detailed methodologies for two standard assays.

Protocol 1: Quantification of HBV cccDNA by Southern Blot Analysis in Cell Culture

Objective: To qualitatively and semi-quantitatively detect and differentiate various forms of HBV DNA, including cccDNA, in infected cell cultures.

Methodology:

  • Hirt DNA Extraction:

    • Lyse cultured cells (e.g., HepG2.2.15) with a lysis buffer containing SDS to disrupt cellular and viral membranes.

    • Precipitate high molecular weight genomic DNA and protein-DNA complexes by adding a high concentration of NaCl and incubating overnight at 4°C.

    • Centrifuge to pellet the precipitate, and collect the supernatant containing low molecular weight DNA, including viral DNA forms.

    • Purify the DNA from the supernatant using phenol-chloroform extraction and ethanol precipitation.[5][6][7][8]

  • Agarose Gel Electrophoresis:

    • Resuspend the purified DNA in TE buffer and separate the different DNA topoisomers on a 1.2% agarose gel. Run the gel at a low voltage for an extended period to achieve optimal separation of cccDNA, relaxed circular DNA (rcDNA), and double-stranded linear DNA (dslDNA).[5][9]

  • Southern Blotting:

    • Depurinate the DNA in the gel with a mild HCl treatment, followed by denaturation with NaOH and neutralization with a Tris-HCl buffer.[7]

    • Transfer the DNA from the gel to a positively charged nylon membrane via capillary action.

    • Fix the DNA to the membrane by UV cross-linking.

  • Hybridization and Detection:

    • Pre-hybridize the membrane to block non-specific binding sites.

    • Hybridize the membrane overnight with a radiolabeled (e.g., ³²P) or non-radioactively labeled HBV-specific DNA probe.

    • Wash the membrane under stringent conditions to remove the unbound probe.

    • Detect the labeled DNA bands by autoradiography or chemiluminescence imaging. The intensity of the bands corresponding to cccDNA can be quantified using densitometry.

Protocol 2: Quantification of HBV cccDNA by qPCR from Liver Biopsy

Objective: To accurately quantify the number of cccDNA copies in liver tissue.

Methodology:

  • DNA Extraction:

    • Homogenize the liver biopsy tissue and extract total DNA using a commercial DNA purification kit. It is crucial to use a method that does not involve proteinase K digestion if the downstream steps rely on the removal of protein-bound DNA.[10]

  • Exonuclease Digestion:

    • To specifically quantify cccDNA, it is essential to eliminate other forms of HBV DNA (rcDNA, dslDNA). This is achieved by treating the DNA extract with an exonuclease, such as T5 exonuclease or a combination of Exonuclease I and III. These enzymes digest linear and nicked circular DNA, leaving the covalently closed circular DNA intact.[10][11]

    • Alternatively, Plasmid-Safe ATP-dependent DNase (PSAD) can be used, which also digests linear and relaxed circular DNA.[12]

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers that are specific for a conserved region of the HBV genome.

    • Use a standard curve generated from a plasmid containing the HBV target sequence to determine the absolute copy number of cccDNA in the sample.

    • Normalize the cccDNA copy number to the amount of input DNA, often by quantifying a host housekeeping gene (e.g., beta-globin) in a separate qPCR reaction. The results are typically expressed as cccDNA copies per human genome equivalent (HGEq) or per cell.[2][13]

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

HBV_Lifecycle_and_Drug_Targets cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV HBV Virion Entry Entry & Uncoating HBV->Entry Capsid_rcDNA Capsid with rcDNA Entry->Capsid_rcDNA Nuclear_Import Nuclear Import Capsid_rcDNA->Nuclear_Import Translation Translation Core_Polymerase Core Protein & Polymerase pgRNA pgRNA Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Empty_Capsid Empty Capsid Capsid_Assembly->Empty_Capsid Mature_Capsid Mature Capsid (rcDNA) Reverse_Transcription->Mature_Capsid Egress Virion Egress Mature_Capsid->Egress Mature_Capsid->Nuclear_Import Recycling Egress->HBV New Virion rcDNA rcDNA Nuclear_Import->rcDNA cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription Transcription->pgRNA JNJ6379 This compound (Bersacapavir) JNJ6379->Capsid_Assembly Disrupts JNJ6379->cccDNA_formation Inhibits de novo formation ETV Entecavir ETV->Reverse_Transcription Inhibits

Caption: HBV life cycle and the mechanisms of action of this compound and Entecavir.

Experimental Workflow

Experimental_Workflow start Start: HBV-infected Cell Culture or Liver Biopsy treatment Treatment with Antiviral Compound (e.g., this compound, ETV) start->treatment dna_extraction Total DNA Extraction treatment->dna_extraction exonuclease Exonuclease Digestion (for qPCR) dna_extraction->exonuclease southern_blot Southern Blot Analysis dna_extraction->southern_blot (alternative to qPCR) qpcr cccDNA Quantification (qPCR) exonuclease->qpcr data_analysis Data Analysis: cccDNA copies/cell or log reduction qpcr->data_analysis southern_blot->data_analysis end End: Comparative Efficacy Assessment data_analysis->end

References

In Vitro Synergy of JNJ-6379 with Other HBV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of JNJ-6379, a novel hepatitis B virus (HBV) capsid assembly modulator, when used in combination with other HBV inhibitors. The information is supported by experimental data from preclinical studies, offering insights into the synergistic potential of combination therapies for chronic hepatitis B.

Executive Summary

This compound is a potent HBV capsid assembly modulator (CAM) with a dual mechanism of action. It primarily induces the formation of empty, morphologically normal viral capsids, thereby preventing the encapsidation of pre-genomic RNA (pgRNA) and the HBV polymerase.[1] Its secondary mechanism involves the inhibition of de novo covalently closed circular DNA (cccDNA) formation.[1] Preclinical in vitro studies have demonstrated that when this compound is combined with nucleos(t)ide analogs (NAs) such as Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV), it exhibits additive to synergistic antiviral effects. This suggests that combination therapy with this compound and NAs could be a promising strategy to enhance viral suppression.

Mechanism of Action of this compound

This compound targets the HBV core protein, a crucial component for viral replication. Its mechanism can be broken down into two key actions:

  • Primary Mechanism: this compound accelerates the rate and extent of HBV capsid assembly, leading to the formation of empty capsids that lack the viral genome. This effectively halts the production of new infectious virus particles.[1]

  • Secondary Mechanism: By interfering with the proper assembly and disassembly of capsids, this compound also inhibits the formation of new cccDNA, the stable episome in the nucleus of infected hepatocytes that serves as the template for viral transcription.[1]

This dual mechanism distinguishes this compound from nucleos(t)ide analogs, which primarily target the reverse transcriptase activity of the viral polymerase.

In Vitro Synergy Testing of this compound with Nucleos(t)ide Analogs

In vitro studies using stably HBV-replicating HepG2.2.15 cells have shown that combining this compound with either Tenofovir Disoproxil Fumarate (TDF) or Entecavir (ETV) results in an additive to synergistic antiviral response.[1] No antagonistic effects were observed in these combination experiments.[1]

Quantitative Synergy Analysis

The following table summarizes the in vitro antiviral activity of this compound alone and in combination with other HBV inhibitors. The synergy analysis was performed using the Bliss-Independence model.

Compound(s)Cell LineParameter MeasuredEC50 (nM)Synergy Assessment
This compoundHepG2.117Intracellular HBV DNA54-
This compoundHepG2.2.15Extracellular HBV DNA69-
This compound + Tenofovir (TDF)HepG2.2.15Extracellular HBV DNANot explicitly quantified in available literatureAdditive to Synergistic[1]
This compound + Entecavir (ETV)HepG2.2.15Extracellular HBV DNANot explicitly quantified in available literatureAdditive to Synergistic[1]

Experimental Protocols

In Vitro Synergy Assay (Checkerboard Method)

The following protocol outlines a general procedure for assessing the in vitro synergy of this compound with other HBV inhibitors using the checkerboard method in a cell-based assay.

1. Cell Culture and Seeding:

  • HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418.

  • Cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period.

2. Compound Preparation and Dilution:

  • Stock solutions of this compound and the other test compounds (e.g., TDF, ETV) are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of each compound are prepared in cell culture medium.

3. Checkerboard Assay Setup:

  • A two-dimensional checkerboard pattern is established in the 96-well plate.

  • Serial dilutions of this compound are added to the wells along the x-axis.

  • Serial dilutions of the second HBV inhibitor are added to the wells along the y-axis.

  • Each well will contain a unique concentration combination of the two drugs.

  • Control wells containing each drug alone and no drug are included.

4. Incubation:

  • The treated cells are incubated for a defined period, typically 6 to 9 days, to allow for multiple rounds of viral replication. The medium containing the drugs is refreshed every 3 days.

5. Quantification of HBV DNA:

  • After incubation, the cell culture supernatant is collected to measure the level of extracellular HBV DNA.

  • The amount of HBV DNA is quantified using a real-time quantitative polymerase chain reaction (qPCR) assay.

6. Data Analysis:

  • The 50% effective concentration (EC50) for each compound alone and for each combination is calculated.

  • The interaction between the two compounds is analyzed using a synergy model, such as the Bliss-Independence model or the Loewe Additivity model. The results are often visualized using synergy plots.

  • A Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

Signaling Pathway of HBV Replication and Inhibitor Targets

HBV_Lifecycle_and_Inhibitor_Targets cluster_cell Hepatocyte cluster_inhibitors Inhibitor Targets entry HBV Entry uncoating Uncoating entry->uncoating cccDNA_formation cccDNA Formation uncoating->cccDNA_formation transcription Transcription cccDNA_formation->transcription pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation encapsidation Encapsidation pgRNA->encapsidation core_protein Core Protein translation->core_protein polymerase Polymerase translation->polymerase core_protein->encapsidation polymerase->encapsidation reverse_transcription Reverse Transcription encapsidation->reverse_transcription rcDNA rcDNA reverse_transcription->rcDNA assembly Virion Assembly rcDNA->assembly release Virion Release assembly->release JNJ6379 This compound JNJ6379->cccDNA_formation Inhibits (secondary) JNJ6379->encapsidation Inhibits NAs Nucleos(t)ide Analogs NAs->reverse_transcription Inhibits

Caption: HBV replication cycle and the targets of this compound and Nucleos(t)ide Analogs.

Experimental Workflow for In Vitro Synergy Testing

Synergy_Workflow start Start: HepG2.2.15 Cell Culture seed_plate Seed 96-well Plate start->seed_plate prepare_drugs Prepare Serial Dilutions of this compound & Other Inhibitor seed_plate->prepare_drugs checkerboard Create Checkerboard Concentration Matrix prepare_drugs->checkerboard incubate Incubate for 6-9 Days (Refresh Medium every 3 days) checkerboard->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant quantify_dna Quantify Extracellular HBV DNA (qPCR) collect_supernatant->quantify_dna analyze_data Data Analysis (Bliss-Independence Model) quantify_dna->analyze_data end End: Determine Synergy analyze_data->end Synergy_Logic cluster_input Input Data cluster_analysis Analysis cluster_output Interpretation ec50_a EC50 of Drug A alone calc_ci Calculate Combination Index (CI) ec50_a->calc_ci ec50_b EC50 of Drug B alone ec50_b->calc_ci ec50_ab EC50 of A+B Combination ec50_ab->calc_ci synergy Synergy (CI < 1) calc_ci->synergy additive Additive (CI = 1) calc_ci->additive antagonism Antagonism (CI > 1) calc_ci->antagonism

References

JNJ-6379: A New Frontier in Chronic Hepatitis B Therapy Benchmarked Against Current Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel capsid assembly modulator, JNJ-6379 (also known as bersacapavir), reveals a potent antiviral agent with a unique mechanism of action that sets it apart from current standard-of-care therapies for Chronic Hepatitis B (CHB). This guide provides a detailed comparison of this compound's efficacy against established treatments, including nucleos(t)ide analogs (NAs) and pegylated interferon-alpha (PEG-IFNα), supported by data from key clinical trials and a thorough examination of experimental protocols.

Executive Summary

This compound is an orally administered capsid assembly modulator that disrupts the hepatitis B virus (HBV) life cycle at two critical stages. Its primary mechanism involves accelerating the assembly of HBV capsids, leading to the formation of empty, non-functional viral particles devoid of the viral genome.[1] Secondly, it interferes with the establishment of covalently closed circular DNA (cccDNA), the persistent form of the virus in the nucleus of infected liver cells. This dual mechanism of action offers a distinct advantage over current therapies that primarily target viral replication.

Clinical trial data from the Phase 2 JADE and REEF-1 studies demonstrate that this compound, particularly in combination with NAs, leads to pronounced reductions in both HBV DNA and HBV RNA. While the combination therapy has shown a strong safety and tolerability profile, its efficacy in reducing Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) has been more limited. This guide presents a quantitative comparison of these outcomes with those of standard CHB therapies.

Comparative Efficacy of this compound and Current CHB Therapies

The following tables summarize the efficacy of this compound in combination with nucleos(t)ide analogs (NAs) from the JADE and REEF-1 trials, alongside the established efficacy of standard-of-care treatments: Entecavir, Tenofovir, and Pegylated Interferon-alpha (PEG-IFNα).

Table 1: HBV DNA Reduction in HBeAg-Positive Patients (Not Currently Treated)
TreatmentTrialDurationMean HBV DNA Decline (log10 IU/mL)
This compound (75 mg) + NA JADE24 Weeks5.53[2][3]
This compound (250 mg) + NA JADE24 Weeks5.88[2][3]
Placebo + NA JADE24 Weeks5.21[2][3]
Entecavir Phase III48 WeeksUndetectable in 67% of patients[4]
Tenofovir DF Phase III48 WeeksUndetectable in 76% of patients[5]
Table 2: HBsAg and HBeAg Decline in HBeAg-Positive Patients (Not Currently Treated) from the JADE Trial
TreatmentDurationMean HBsAg Decline (log10 IU/mL)HBeAg Seroconversion
This compound (75 mg) + NA 24 Weeks0.14[2]Not Reported
This compound (250 mg) + NA 24 Weeks0.41[2]Not Reported
Placebo + NA 24 Weeks0.25[2]Not Reported
Entecavir 48 WeeksNot Reported21%[6]
Tenofovir DF 48 WeeksNot Reported21%[5]
Pegylated Interferon-α 48 WeeksNot Reported~32%
Table 3: HBV RNA Reduction in Patients (Not Currently Treated) from the JADE Trial
TreatmentDurationMean HBV RNA Decline (log10 copies/mL)
This compound (75 mg) + NA 24 Weeks2.96[2]
This compound (250 mg) + NA 24 Weeks3.15[2]
Placebo + NA 24 Weeks1.33[2]

Mechanism of Action: A Visual Comparison

The distinct mechanisms of action of this compound and current standard-of-care therapies are illustrated in the following signaling pathway diagrams.

cluster_JNJ6379 This compound (Capsid Assembly Modulator) cluster_NAs Nucleos(t)ide Analogs (e.g., Entecavir, Tenofovir) HBV Core Protein HBV Core Protein Capsid Assembly Capsid Assembly HBV Core Protein->Capsid Assembly Normal Process Empty Capsids Empty Capsids Capsid Assembly->Empty Capsids Forms pgRNA Encapsidation pgRNA Encapsidation This compound This compound This compound->Capsid Assembly Accelerates & Misdirects Inhibition of\nViral Replication Inhibition of Viral Replication Empty Capsids->Inhibition of\nViral Replication HBV DNA\nPolymerase HBV DNA Polymerase Reverse\nTranscription Reverse Transcription HBV DNA\nPolymerase->Reverse\nTranscription Mediates HBV DNA\nSynthesis HBV DNA Synthesis Reverse\nTranscription->HBV DNA\nSynthesis NAs NAs NAs->Reverse\nTranscription Inhibits

Figure 1: Mechanism of Action of this compound vs. Nucleos(t)ide Analogs.

Experimental Protocols: A Closer Look at the JADE and REEF-1 Trials

A detailed understanding of the clinical trial methodologies is crucial for interpreting the efficacy data.

JADE (NCT03361956) Study Protocol

The JADE study was a Phase 2, randomized, partially-blinded, placebo-controlled trial designed to evaluate the efficacy and safety of JNJ-56136379.[2]

  • Patient Population: The trial enrolled adults with non-cirrhotic chronic hepatitis B, including both HBeAg-positive and HBeAg-negative individuals who were either not currently treated or virologically suppressed on an NA.[2]

  • Treatment Arms:

    • This compound (75 mg or 250 mg daily) in combination with an NA (Tenofovir Disoproxil Fumarate or Entecavir).[2]

    • Placebo in combination with an NA.[2]

    • This compound (75 mg or 250 mg daily) as monotherapy (these arms were discontinued early due to viral breakthrough).[2]

  • Primary Endpoint: The primary endpoint was the mean decline in HBsAg levels from baseline to week 24.[2]

  • Key Assessments: Serum HBV DNA, HBV RNA, HBsAg, and HBeAg levels were measured at baseline and regular intervals throughout the study. Safety and tolerability were also monitored.

Start Screening of CHB Patients (Non-cirrhotic, HBeAg+/-) Randomization Randomization Start->Randomization ArmA This compound (75mg/250mg) + NA Randomization->ArmA ArmB Placebo + NA Randomization->ArmB Treatment 24-48 Weeks Treatment ArmA->Treatment ArmB->Treatment FollowUp Follow-up Treatment->FollowUp

Figure 2: JADE Study Experimental Workflow.

REEF-1 (NCT03982186) Study Protocol

The REEF-1 study was a Phase 2b, multicenter, double-blind, active-controlled, randomized trial.[1][5]

  • Patient Population: The study included adults aged 18-65 with chronic hepatitis B (HBeAg-positive or -negative), including those not currently treated and those who were virologically suppressed.[1]

  • Treatment Arms:

    • Control Group: Nucleos(t)ide analogues (NA) plus placebo.[1]

    • This compound Dual Group: Oral this compound (250 mg daily) plus an NA.[1]

    • Other arms investigating JNJ-73763989 (an siRNA therapeutic) alone or in combination with this compound and an NA.[1]

  • Primary Endpoint: The proportion of patients meeting predefined criteria to stop NA treatment at week 48.[5] These criteria included Alanine Aminotransferase (ALT) <3 times the upper limit of normal, undetectable HBV DNA, HBeAg negativity, and HBsAg <10 IU/mL.[5]

  • Key Assessments: Similar to the JADE trial, virological and serological markers were assessed throughout the study, along with safety monitoring.

Methodologies for Standard-of-Care Therapies

The efficacy data for standard-of-care therapies presented in this guide are derived from pivotal clinical trials with well-defined methodologies.

  • Entecavir: Pivotal trials for Entecavir were typically randomized, double-blind studies comparing its efficacy to lamivudine in treatment-naïve HBeAg-positive and -negative CHB patients. The primary endpoint was often a composite of histological improvement and a reduction in HBV DNA to undetectable levels at 48 weeks.[4]

  • Tenofovir Disoproxil Fumarate (TDF): Key trials for TDF were also randomized and double-blind, comparing its efficacy against adefovir dipivoxil. The primary efficacy endpoint was typically the proportion of patients with HBV DNA levels less than 400 copies/mL and histological improvement at week 48.[5]

  • Pegylated Interferon-alpha (PEG-IFNα): Clinical trials for PEG-IFNα have evaluated it as monotherapy or in combination with NAs. These studies are often open-label or randomized controlled trials with primary endpoints focused on HBeAg seroconversion, HBsAg loss or reduction, and sustained virological response after a finite treatment duration (typically 48 weeks).[7][8]

Conclusion

This compound represents a promising new class of anti-HBV agents with a distinct dual mechanism of action. While it demonstrates potent suppression of HBV DNA and, notably, HBV RNA, its impact on HBsAg and HBeAg decline in the reported Phase 2 trials appears limited when added to NA therapy.[2] Further research is warranted to fully elucidate the potential of this compound in achieving functional cure for chronic hepatitis B, potentially as part of combination regimens with other novel agents. This guide provides a foundational comparison to aid researchers and drug development professionals in contextualizing the evolving landscape of CHB treatment.

References

Safety Operating Guide

Navigating the Disposal of JNJ-6379: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical protocols for the proper handling and disposal of the investigational antiviral compound JNJ-6379 is crucial for maintaining a safe and compliant laboratory environment. This guide offers a procedural framework for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices for its disposal based on general principles of chemical and pharmaceutical waste management. These procedures are designed to mitigate risks and ensure adherence to safety and environmental regulations.

Core Principles for Disposal

The proper disposal of any research chemical, including this compound (also known as Bersacapavir or JNJ-56136379), hinges on a thorough understanding of its potential hazards. In the absence of a specific SDS, a conservative approach that treats the compound as potentially hazardous is recommended. All disposal activities should be conducted in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, personnel should be equipped with the appropriate personal protective equipment.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A dust mask or respirator may be necessary if handling the compound in powdered form, especially if there is a risk of aerosolization.To prevent inhalation of the compound.

Step-by-Step Disposal Protocol

This protocol provides a general workflow for the disposal of this compound waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips), and contaminated PPE, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal will likely be through high-temperature incineration by a licensed hazardous waste disposal company.

Experimental Protocol for Spill Cleanup

In the event of a spill of this compound, the following procedure should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill:

    • For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne.

    • For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the liquid.

  • Clean the Spill:

    • Carefully collect the absorbed material and any contaminated debris using scoops or other appropriate tools.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container for Solids solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container for Liquids liquid_waste->collect_liquid storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Vendor (Incineration) ehs_contact->disposal

Essential Safety and Logistical Information for Handling JNJ-6379

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of the investigational new drug JNJ-6379 (also known as Bersacapavir) in a laboratory setting. As this compound is an investigational compound, it should be handled with caution, treating it as a potentially hazardous substance.[1] Adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on general best practices for handling chemical and biological hazards in a laboratory setting.[2][3][4][5]

PPE Category Equipment Purpose Specifications & Best Practices
Body Protection Laboratory CoatProtects skin and personal clothing from splashes and spills.[4][5]- Should be flame-resistant if working with flammable solvents.- Must be worn fully buttoned.- Should be removed before leaving the laboratory.
Hand Protection Disposable Nitrile GlovesPrevents direct skin contact with the compound.[2][3][4]- Check for tears or holes before use.- Use a double layer of gloves for added protection.- Change gloves immediately if contaminated.- Do not wear outside the laboratory.
Eye and Face Protection Safety Glasses with Side Shields or GogglesProtects eyes from splashes, aerosols, and dust.[3][4][5]- Goggles are required for procedures with a high risk of splashing.- A face shield should be worn in addition to goggles when handling larger quantities or during procedures that may generate significant aerosols.
Respiratory Protection N95 Respirator or HigherProtects against inhalation of aerosols or fine powders.- Recommended when handling the powdered form of the compound or when there is a potential for aerosol generation.- A risk assessment should be conducted to determine the appropriate level of respiratory protection.
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.[3]- Shoes should be made of a non-porous material.

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Review all available safety information and establish a designated work area.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all equipment and reagents before handling the compound.

  • Weighing and Reconstitution:

    • Handle the solid form of this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Experimental Use:

    • All work with this compound, both in solid and liquid form, should be conducted in a well-ventilated area, preferably a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • In case of accidental exposure, follow standard first aid procedures and seek medical attention if necessary.

Disposal Plan:

The disposal of investigational drugs must comply with federal, state, and local regulations.[6][7][8][9]

  • Waste Segregation:

    • All materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) should be considered contaminated waste.

    • Segregate waste into sharps, solid waste, and liquid waste.

  • Waste Containment:

    • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[6]

    • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container.[6] Do not pour down the drain.

    • Sharps: Dispose of in a designated sharps container.

  • Waste Disposal:

    • All waste contaminated with this compound must be disposed of as hazardous chemical waste.

    • Arrange for pickup and disposal by a licensed hazardous waste management company.[6][8] High-temperature incineration is a common disposal method for pharmaceutical waste.[10]

    • Maintain accurate records of all disposed waste.

Experimental Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Information prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 handling1 Weigh/Reconstitute in Ventilated Enclosure prep3->handling1 Proceed to Handling handling2 Perform Experiment handling1->handling2 handling3 Decontaminate Work Area handling2->handling3 disp1 Segregate Contaminated Waste (Solid, Liquid, Sharps) handling3->disp1 Proceed to Disposal disp2 Contain in Labeled Hazardous Waste Bins disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.